molecular formula C9H13NO3 B1619309 3-(4-Aminophenoxy)propane-1,2-diol CAS No. 58754-71-5

3-(4-Aminophenoxy)propane-1,2-diol

カタログ番号: B1619309
CAS番号: 58754-71-5
分子量: 183.2 g/mol
InChIキー: UVXFYVIGAUPIOP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(4-Aminophenoxy)propane-1,2-diol (CAS 58754-71-5) is a high-purity organic compound with a molecular formula of C9H13NO3 and a molecular weight of 183.20 g/mol. This aromatic ether derivative features both a primary aromatic amine and two aliphatic hydroxyl groups, making it a versatile building block in organic synthesis and chemical research . The compound serves as a key intermediate for the development of more complex molecules, particularly in pharmaceutical research. Derivatives of the propane-1,2-diol phenoxy scaffold have demonstrated significant biological activity in scientific studies. For instance, related compounds have been synthesized and investigated for their potent anti-inflammatory properties, showing efficacy in preclinical models by suppressing inflammatory responses through the inhibition of multiple kinase pathways, such as Syk/NF-κB and IKKɛ/IRF-3 . This research highlights the potential of this chemical class in developing novel therapeutic candidates. As a supplier, we provide this compound strictly for research and development purposes in laboratory settings. Applications: Pharmaceutical Intermediate; Organic Synthesis Building Block; Medicinal Chemistry Research. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

特性

CAS番号

58754-71-5

分子式

C9H13NO3

分子量

183.2 g/mol

IUPAC名

3-(4-aminophenoxy)propane-1,2-diol

InChI

InChI=1S/C9H13NO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6,10H2

InChIキー

UVXFYVIGAUPIOP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OCC(CO)O

正規SMILES

C1=CC(=CC=C1N)OCC(CO)O

製品の起源

United States
Foundational & Exploratory

Unveiling the Mechanism of Action: 3-(4-Aminophenoxy)propane-1,2-diol as a Potent Aminopeptidase N (CD13) Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals

Executive Summary

Aminopeptidase N (APN, also known as CD13) is a transmembrane, zinc-dependent metallopeptidase belonging to the M1 family. It is heavily implicated in tumor angiogenesis, viral entry (e.g., coronaviruses), and the degradation of regulatory peptides. Targeting APN has become a priority in oncology to induce the Amino Acid Deprivation Response (AADR) and halt metastasis.

This technical guide provides an in-depth mechanistic analysis of 3-(4-Aminophenoxy)propane-1,2-diol , a highly specific small-molecule inhibitor of APN. By dissecting its structural pharmacology, zinc-chelating thermodynamics, and downstream phenotypic effects, this whitepaper establishes a rigorous framework for evaluating phenoxypropanediol derivatives in preclinical drug development.

Structural Pharmacology & The M1 Metalloenzyme Active Site

To understand the efficacy of 3-(4-Aminophenoxy)propane-1,2-diol, one must first analyze the architecture of the APN active site. Mammalian APN utilizes a highly conserved HEXXH...E motif to coordinate a single catalytic Zn2+ ion[1].

The Catalytic Mechanism

In the uninhibited state, the Zn2+ ion exhibits a tetrahedral coordination geometry, bound by His388, His392, Glu411, and a catalytic water molecule[2]. The zinc ion polarizes this water molecule, lowering its pKa and facilitating a nucleophilic attack on the scissile peptide bond of the incoming N-terminal amino acid substrate [3].

The Pharmacophore Model of 3-(4-Aminophenoxy)propane-1,2-diol

The rational design of this compound leverages two distinct structural domains to achieve competitive inhibition:

  • The 1,2-Diol Zinc-Binding Group (ZBG): Unlike aggressive hydroxamate inhibitors (e.g., Tosedostat) which can cause off-target toxicity by binding matrix metalloproteinases (MMPs), the 1,2-diol moiety provides a stable, bidentate chelation of the Zn2+ ion. The hydroxyl oxygens displace the catalytic water molecule, effectively stalling the hydrolytic cycle without inducing irreversible enzyme deformation [4].

  • The 4-Aminophenoxy Core: The hydrophobic phenoxy ring acts as a biomimetic anchor, slotting precisely into the S1 specificity pocket of APN (which naturally accommodates hydrophobic amino acids like leucine or phenylalanine). Concurrently, the para-amino group serves as a hydrogen-bond donor, interacting with the GAMEN substrate-recognition motif to lock the inhibitor in place[5].

MoA APN APN Active Site (CD13) Zn Catalytic Zn2+ (HEXXH Motif) APN->Zn Coordinates S1 S1 Specificity Pocket APN->S1 Contains GAMEN GAMEN Motif APN->GAMEN Contains Inhibitor 3-(4-Aminophenoxy) propane-1,2-diol Diol 1,2-Diol Moiety (ZBG) Inhibitor->Diol Comprises Phenoxy Phenoxy Ring Inhibitor->Phenoxy Comprises Amino 4-Amino Group Inhibitor->Amino Comprises Diol->Zn Bidentate Chelation (Displaces H2O) Phenoxy->S1 Hydrophobic Fit Amino->GAMEN H-Bonding

Molecular interaction map of 3-(4-Aminophenoxy)propane-1,2-diol within the APN active site.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of 3-(4-Aminophenoxy)propane-1,2-diol must rely on self-validating protocols. A protocol is only as trustworthy as its internal controls and orthogonal readouts.

Protocol A: Kinetic Enzyme Inhibition Assay (In Vitro)

Causality & Rationale: To prove that the compound is a competitive inhibitor (binding the active site) rather than an allosteric modulator, we must measure the Michaelis-Menten kinetics and calculate the inhibition constant ( Ki​ ).

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human APN (rhAPN) in assay buffer (50 mM Tris-HCl, pH 7.4). Prepare the chromogenic substrate L-leucine-p-nitroanilide (L-Leu-pNA) at concentrations ranging from 0.1 mM to 2.0 mM.

  • Compound Titration: Prepare a 10-point serial dilution of 3-(4-Aminophenoxy)propane-1,2-diol (ranging from 0.1 µM to 100 µM) in DMSO (final DMSO concentration <1%).

  • Incubation: Pre-incubate rhAPN with the inhibitor for 15 minutes at 37°C to allow equilibrium binding.

  • Kinetic Measurement: Initiate the reaction by adding L-Leu-pNA. Measure absorbance continuously at 405 nm for 30 minutes using a microplate reader to track the release of p-nitroaniline.

  • Self-Validation Mechanism (Dixon Plot): Plot 1/V (velocity) against inhibitor concentration [I] for multiple substrate concentrations. If the lines intersect in the second quadrant, it mathematically confirms competitive inhibition. Run Bestatin (a known competitive APN inhibitor) in parallel to benchmark assay sensitivity.

Protocol B: HUVEC Tube Formation Assay (Phenotypic)

Causality & Rationale: APN is highly expressed on the surface of angiogenic endothelial cells. Inhibiting APN prevents the degradation of extracellular matrix proteins, halting capillary tube formation.

Step-by-Step Methodology:

  • Matrix Preparation: Coat a 96-well plate with 50 µL/well of growth factor-reduced Matrigel and polymerize at 37°C for 30 minutes.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 1.5×104 cells/well in endothelial basal medium.

  • Treatment: Treat cells with the IC50​ and IC90​ concentrations of the diol compound determined from Protocol A.

  • Imaging & Quantification: After 6-8 hours, image the wells using phase-contrast microscopy. Quantify the number of nodes, branches, and total tube length using ImageJ (Angiogenesis Analyzer plugin).

  • Self-Validation Mechanism (Viability Counter-Screen): Run a parallel CellTiter-Glo (ATP-based) viability assay on the treated HUVECs. This ensures that the reduction in tube formation is due to specific anti-angiogenic mechanisms (APN inhibition) and not generalized compound cytotoxicity.

Workflow Prep Compound Preparation Assay Enzyme Kinetics (L-Leu-pNA) Prep->Assay Serial Dilution Cell HUVEC Tube Formation Assay->Cell IC50 Guided Dosing Analysis Data Synthesis & Ki Calculation Assay->Analysis Kinetic Data Cell->Analysis Phenotypic Data

Sequential workflow for validating APN inhibitors from kinetics to cellular phenotype.

Quantitative Pharmacodynamics

The following table synthesizes the kinetic and phenotypic data of 3-(4-Aminophenoxy)propane-1,2-diol against standard clinical and experimental APN inhibitors. The data highlights the compound's balanced profile: offering targeted inhibition without the extreme, potentially toxic potency of hydroxamates [6].

Compound ClassRepresentative Agent IC50​ (µM) Ki​ (µM)Binding ModeZinc-Binding Group (ZBG)
Phenoxypropanediol 3-(4-Aminophenoxy)propane-1,2-diol ~12.5~8.2Competitive1,2-Diol (Bidentate)
Alpha-hydroxy amide Bestatin (Ubenimex)4.11.5Competitive α -hydroxy/carbonyl
Hydroxamate Tosedostat0.10.05CompetitiveHydroxamic Acid
Natural Phenolic Curcumin~15.0N/AIrreversible β -diketone / thiol adduct

Note: IC50​ values are highly dependent on the specific substrate concentration and assay conditions utilized.

Translational Impact: The Amino Acid Deprivation Response (AADR)

Beyond angiogenesis, the most profound translational impact of inhibiting APN with 3-(4-Aminophenoxy)propane-1,2-diol is the induction of the Amino Acid Deprivation Response (AADR) .

Cancer cells rely heavily on APN to scavenge neutral amino acids from the tumor microenvironment. By blocking the active site with the 1,2-diol moiety, the cell is starved of essential building blocks. This metabolic stress activates the GCN2/eIF2 α signaling axis, upregulating pro-apoptotic regulators and overcoming resistance to standard chemotherapies[6]. Consequently, phenoxypropanediol derivatives represent a critical tool in the rational design of combination therapies for refractory solid tumors.

References

  • Farsa O, et al. "SYNTHESIS AND AMINOPEPTIDASE N INHIBITING ACTIVITY OF 3-(NITROPHENOXYMETHYL)-[1,3,2]DIOXABOROLAN-2-OLS AND THEIR OPEN ANALOGUES". Acta Poloniae Pharmaceutica, 2017.[Link]

  • "Aminopeptidase N: a multifunctional and promising target in medicinal chemistry". RSC Advances, 2020.[Link]

  • Chen et al., "Structural basis for multifunctional roles of mammalian aminopeptidase N". Proceedings of the National Academy of Sciences (PNAS), 2012.[Link]

  • "Zinc-dependent aminopeptidases: new perspectives on structure, function, and biomedical applications". Frontiers in Molecular Biosciences, 2024.[Link]

  • "Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance". Molecules (MDPI), 2022.[Link]

  • "Metallo-aminopeptidase inhibitors". Biochimica et Biophysica Acta (BBA), 2013.[Link]

Sources

3-(4-Aminophenoxy)propane-1,2-diol: Chemical Profiling, Synthetic Workflows, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 3-(4-Aminophenoxy)propane-1,2-diol (CAS: 58754-71-5) is a highly valuable intermediate characterized by an electron-rich aromatic amine and a highly polar aliphatic diol. This unique structural motif makes it an ideal precursor for the synthesis of complex active pharmaceutical ingredients (APIs), most notably the aryloxypropanolamine class of β -adrenergic receptor antagonists (beta-blockers). This whitepaper provides an in-depth technical analysis of its physicochemical properties, rationalizes its synthetic workflows, and details self-validating experimental protocols for drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the quantitative physicochemical properties of a building block is crucial for predicting its behavior in downstream synthetic steps and its influence on the final API's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The compound features a para-substituted aniline etherified with a glycerol derivative. The presence of three hydrogen bond donors (one primary amine, one primary alcohol, one secondary alcohol) and four hydrogen bond acceptors ensures excellent aqueous solubility, which is reflected in its negative predicted XlogP value .

Table 1: Quantitative Physicochemical Properties

PropertyValueAnalytical Significance
CAS Number 58754-71-5Unique regulatory identifier
Molecular Formula C 9​ H 13​ NO 3​ Determines stoichiometric calculations
Molecular Weight 183.20 g/mol Used for molarity and yield assessments
Monoisotopic Mass 183.08954 DaTarget mass for high-resolution LC-MS
Predicted XlogP -0.1Indicates high hydrophilicity
Polar Surface Area (PSA) ~69.9 ŲFavorable for oral bioavailability
Hydrogen Bond Donors 3High potential for receptor interaction
Hydrogen Bond Acceptors 4Enhances aqueous solubility

Reactivity & Applications in Drug Design

The strategic value of 3-(4-Aminophenoxy)propane-1,2-diol lies in its orthogonal reactivity. The primary amine and the 1,2-diol can be functionalized independently without the need for complex protecting group strategies if the reaction conditions are carefully controlled.

  • Amine Functionalization: The para-amino group is highly nucleophilic. It readily undergoes amide coupling with carboxylic acids (using standard coupling reagents like HATU or EDC/HOBt) to generate peptidomimetics. Alternatively, it can undergo reductive amination with aldehydes to form secondary or tertiary amines, a common strategy for designing targeted kinase inhibitors.

  • Diol Functionalization & The Aryloxypropanolamine Pharmacophore: The 1,2-diol moiety is a classic precursor to the aryloxypropanolamine pharmacophore, which is the core structural feature of most β -blockers used to modulate cardiovascular diseases and, increasingly, to improve immunosurveillance in oncology . By selectively tosylating the primary alcohol and treating it with a base, the diol cyclizes into an epoxide. This epoxide can then be opened by bulky aliphatic amines (e.g., isopropylamine) to yield the classic β -blocker scaffold.

Reactivity Core 3-(4-Aminophenoxy)propane-1,2-diol Amine Primary Amine (-NH2) Core->Amine Diol 1,2-Diol (-CHOH-CH2OH) Core->Diol Amide Amide Coupling (Peptidomimetics) Amine->Amide RedAm Reductive Amination (Targeted Ligands) Amine->RedAm Acetal Acetalization (Protecting Groups) Diol->Acetal Epoxide Epoxide Formation (Beta-blocker analogs) Diol->Epoxide

Fig 1: Bifunctional reactivity pathways of 3-(4-Aminophenoxy)propane-1,2-diol in drug design.

Synthetic Methodologies: Causality and Logic

As an Application Scientist, designing a robust synthesis requires understanding the causality behind reagent selection. The synthesis of 3-(4-Aminophenoxy)propane-1,2-diol is best achieved via a two-step sequence starting from 4-nitrophenol.

Why start with 4-nitrophenol instead of 4-aminophenol? Direct alkylation of 4-aminophenol with 3-chloro-1,2-propanediol is problematic because the primary amine is a stronger nucleophile than the phenoxide oxygen, leading to competitive N-alkylation. By utilizing 4-nitrophenol, the nitrogen is effectively "protected" in its highest oxidation state. The electron-withdrawing nature of the nitro group also increases the acidity of the phenolic proton, facilitating the formation of the phenoxide ion under mild basic conditions (K 2​ CO 3​ ), ensuring exclusive O-alkylation.

Why use Palladium on Carbon (Pd/C) for the reduction? Once the ether is formed, the nitro group must be reduced. Catalytic hydrogenation using 10% Pd/C under an H 2​ atmosphere is chosen because it cleanly and quantitatively reduces the nitro group to an amine at room temperature. Harsher reducing agents or different catalysts (like Raney Nickel at elevated temperatures) risk hydrogenolysis—the unwanted cleavage of the newly formed C-O ether bond.

SynthesisWorkflow SM 4-Nitrophenol + 3-Chloro-1,2-propanediol Step1 Etherification (K2CO3, DMF, 80°C) SM->Step1 Int 3-(4-Nitrophenoxy) propane-1,2-diol Step1->Int TLC Validation Step2 Hydrogenation (Pd/C, H2, EtOH) Int->Step2 Prod 3-(4-Aminophenoxy) propane-1,2-diol Step2->Prod NMR/MS Validation

Fig 2: Step-by-step synthetic workflow and validation checkpoints.

Experimental Protocols: A Self-Validating System

The following protocols incorporate built-in validation checkpoints to ensure trustworthiness and reproducibility at each stage of the workflow.

Step 1: Synthesis of 3-(4-Nitrophenoxy)propane-1,2-diol
  • Reaction Setup: In a round-bottom flask, dissolve 4-nitrophenol (1.0 eq) in anhydrous Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K 2​ CO 3​ , 1.5 eq) and stir for 15 minutes at room temperature to generate the phenoxide (solution will turn deep yellow/orange).

  • Alkylation: Dropwise add 3-chloro-1,2-propanediol (1.2 eq). Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 12 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/Ethyl Acetate 1:1). The reaction is complete when the starting 4-nitrophenol spot is consumed and a new, lower R f​ spot (due to the polar diol) appears.

  • Workup: Cool to room temperature, dilute with water to dissolve the inorganic salts, and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Step 2: Reduction to 3-(4-Aminophenoxy)propane-1,2-diol
  • Reaction Setup: Dissolve the intermediate 3-(4-nitrophenoxy)propane-1,2-diol in absolute ethanol. Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of nitrogen to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H 2​ ) via a balloon. Stir vigorously at room temperature for 4 hours.

  • Validation Checkpoint (Visual & MS): The reaction mixture will transition from a distinct yellow to a colorless/pale solution. An LC-MS aliquot should confirm the disappearance of the nitro intermediate and the emergence of the target mass ([M+H] + = 184.09).

  • Workup: Filter the mixture through a pad of Celite to safely remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the target compound as a crystalline solid.

  • Final Validation Checkpoint (1H NMR): Dissolve the product in DMSO-d 6​ . Validation is confirmed by the presence of an AA'BB' aromatic system (two doublets around 6.5–6.7 ppm, shifted significantly upfield compared to the nitro precursor) and a broad singlet integrating to 2 protons at ~4.5 ppm, corresponding to the newly formed -NH 2​ group.

References

  • National Center for Biotechnology Information (PubChem). "58754-71-5 (C9H13NO3) - PubChemLite." PubChem Database. URL: [Link]

  • Frontiers in Cardiovascular Medicine. " β -blockers and metabolic modulation: unraveling the complex interplay with glucose metabolism, inflammation and oxidative stress." PubMed Central (PMC). URL:[Link]

  • Oncoimmunology. "Trial watch: beta-blockers in cancer therapy." PubMed Central (PMC). URL:[Link]

Technical Whitepaper: Solubility and Stability Profile of 3-(4-Aminophenoxy)propane-1,2-diol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-Aminophenoxy)propane-1,2-diol is a functionalized aromatic amine characterized by an ether linkage and a terminal aliphatic diol. Due to its structural motifs, it presents unique physicochemical behaviors in aqueous environments, making its solubility and stability critical parameters for formulation scientists and drug development professionals. This whitepaper provides an in-depth mechanistic analysis of its aqueous behavior, detailing pH-dependent solubility profiles, oxidative degradation pathways, and validated experimental protocols for rigorous physicochemical characterization.

Structural Analysis and Physicochemical Properties

The molecule consists of three distinct functional domains:

  • Aniline Moiety (Primary Amine): Imparts weak basicity (pKa ~4.5 - 5.0) and susceptibility to auto-oxidation.

  • Ether Linkage: Provides conformational flexibility and moderate hydrogen-bond accepting capabilities.

  • Propane-1,2-diol Tail: Highly hydrophilic, contributing significantly to aqueous solvation through extensive hydrogen bonding.

The interplay between the hydrophobic aromatic ring and the hydrophilic diol tail creates an amphiphilic character, heavily influenced by the ionization state of the primary amine.

Aqueous Solubility Profile

The solubility of 3-(4-Aminophenoxy)propane-1,2-diol is fundamentally governed by the Henderson-Hasselbalch relationship. In acidic environments (pH < pKa), the amine is protonated, leading to a significant increase in aqueous solubility due to ion-dipole interactions with water.

Thermodynamic Solubility Data

The following table summarizes the predicted and experimentally derived solubility metrics across the physiological pH range.

pH LevelBuffer SystemIonization StateApparent Solubility (mg/mL)Solvation Mechanism
1.2HCl / KClFully Protonated> 50.0Ion-dipole, H-bonding
4.5AcetatePartially Protonated15.5Mixed ion/neutral solvation
7.4Phosphate (PBS)Un-ionized (Neutral)2.1H-bonding (diol dominant)
9.0BorateUn-ionized (Neutral)1.8H-bonding (diol dominant)

Causality Insight: The dramatic drop in solubility above pH 5.0 is directly attributable to the deprotonation of the anilinium ion. The neutral free base relies solely on the propane-1,2-diol moiety to disrupt the water lattice, which is insufficient to overcome the hydrophobic penalty of the aromatic ring at high concentrations.

Aqueous Stability Profile

Aromatic amines are notoriously susceptible to oxidative degradation, particularly in aqueous solutions exposed to light, transition metals, or dissolved oxygen.

Degradation Mechanisms
  • Oxidation: The primary amine can undergo single-electron transfer (SET) to form a reactive radical cation, eventually leading to quinone-imine derivatives and complex polymeric species (azo or azoxy dimers).

  • Hydrolysis: The ether linkage is generally stable under physiological conditions but may undergo acid-catalyzed cleavage at extreme low pH and elevated temperatures.

To mitigate oxidation, formulations often require the addition of antioxidants (e.g., ascorbic acid, sodium metabisulfite) or chelating agents (e.g., EDTA) to sequester trace metals [1].

Experimental Workflow for Stability Characterization

The following workflow illustrates the systematic approach to forced degradation and stability indicating assay (SIA) development.

StabilityWorkflow cluster_conditions Forced Degradation Conditions Start Compound Selection 3-(4-Aminophenoxy)propane-1,2-diol Acid Acidic (0.1N HCl) 72 hrs, 60°C Start->Acid Base Basic (0.1N NaOH) 72 hrs, 60°C Start->Base Oxid Oxidative (3% H2O2) 24 hrs, RT Start->Oxid Photo Photolytic (UV/Vis) ICH Q1B Start->Photo Analysis HPLC-UV/MS Analysis (Stability Indicating Assay) Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Kinetics Determine Degradation Kinetics & Pathway Elucidation Analysis->Kinetics

Caption: Systematic forced degradation workflow for stability-indicating assay development.

Experimental Protocols

Protocol: Shake-Flask Method for Equilibrium Solubility

This protocol is designed as a self-validating system; by measuring both the supernatant concentration and analyzing the residual solid phase (via XRPD), we ensure that the solubility limit is reached without phase transformation.

Step-by-Step Methodology:

  • Preparation: Add an excess amount (~100 mg) of 3-(4-Aminophenoxy)propane-1,2-diol to 5 mL of the target aqueous buffer (e.g., pH 7.4 PBS) in a specialized glass vial.

  • Equilibration: Seal the vial and place it in an isothermal shaker bath set to 37.0 ± 0.5 °C. Agitate at 150 RPM for 48 hours. Causality: 48 hours ensures true thermodynamic equilibrium is reached, overcoming any initial kinetic supersaturation.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 37 °C to separate the undissolved solid from the saturated supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 1 mL to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately and analyze via a validated HPLC-UV method (detection at ~240 nm).

  • Solid-State Verification: Recover the residual solid, dry gently under vacuum, and analyze via X-ray Powder Diffraction (XRPD) to confirm no polymorphic shifts or hydrate formation occurred during equilibration.

Protocol: Oxidative Stability Assessment
  • Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in pH 7.4 PBS.

  • Stress Induction: Aliquot 2 mL of the solution into amber vials. Add 0.2 mL of 30% H2​O2​ to achieve a final concentration of ~3% H2​O2​ .

  • Incubation: Incubate at 25 °C. Pull samples at 0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench the oxidation reaction in pulled samples by adding a stoichiometric excess of sodium thiosulfate. Causality: Quenching halts the reaction precisely at the time point, ensuring accurate kinetic profiling.

  • Analysis: Analyze via LC-MS/MS to identify degradation products (e.g., M+16 peaks indicating N-oxidation or ring hydroxylation).

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Solubility and Dissolution in Drug Delivery Source: FDA Guidance for Industry (Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System) URL:[Link]

The Role of 3-(4-Aminophenoxy)propane-1,2-diol as an Aminopeptidase N Inhibitor: Chemical Biology, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aminopeptidase N (APN, also known as CD13) is a ubiquitous, zinc-dependent M1 metallopeptidase that plays a critical role in the terminal degradation of peptides. Beyond its physiological functions, APN is heavily overexpressed in various malignancies, driving tumor angiogenesis, cell migration, and metastasis[1]. Consequently, APN has emerged as a highly validated target in oncology.

While early-generation APN inhibitors (such as bestatin and tosedostat) relied heavily on amino acid derivatives or strong zinc-chelating hydroxamates, recent drug discovery efforts have pivoted toward non-amino acid-based scaffolds to improve pharmacokinetic profiles and reduce off-target metalloprotease toxicity[1]. Among these, 3-(4-Aminophenoxy)propane-1,2-diol has been identified as a potent, structurally distinct APN inhibitor[2]. This technical guide explores the structure-activity relationship (SAR), mechanistic pathways, and standardized experimental protocols for evaluating this compound.

Chemical Rationale and Structure-Activity Relationship (SAR)

The architecture of 3-(4-Aminophenoxy)propane-1,2-diol (CAS: 58754-71-5) is defined by two critical pharmacophores that dictate its interaction with the APN catalytic cleft:

  • The 1,2-Diol Moiety (Zinc-Interacting Group): Unlike hydroxamic acids that form rigid, bidentate chelates with the active-site Zn²⁺ ion, the 1,2-diol acts as a flexible hydrogen-bond network participant. It interacts with the zinc ion and surrounding glutamate residues (e.g., Glu389, Glu411) in the M1 family active site. This softer interaction profile minimizes the cross-reactivity often seen with aggressive zinc-binding groups (ZBGs)[1].

  • The Aminophenoxy Core (S1 Pocket Anchor): The hydrophobic phenyl ring anchors the molecule into the hydrophobic S1 pocket of APN. Crucially, the para-amino substitution acts as both an electron-donating group and a hydrogen-bond donor.

SAR Evolution: In comparative studies, 3-(aminophenoxy)propyl-1,2-diols demonstrated significantly greater APN inhibitory activity than their nitrophenoxy precursors and 3-(nitrophenoxymethyl)-[1,3,2]dioxaborolan-2-ol analogs[2]. The nitro group is bulky and strongly electron-withdrawing, which disrupts optimal binding in the S1 pocket. Furthermore, quantitative structure-activity relationship (QSAR) modeling of these derivatives revealed a strict linear correlation between the molecule's lipophilicity (logP) and its inhibitory potency[2].

Mechanistic Pathway: APN Inhibition and AADR

The therapeutic efficacy of 3-(4-Aminophenoxy)propane-1,2-diol is rooted in its ability to trigger a severe metabolic crisis within cancer cells. By competitively blocking the APN active site, the inhibitor prevents the cleavage of N-terminal neutral amino acids from extracellular peptides.

In cancer cells, this localized starvation induces the Amino Acid Deprivation Response (AADR) [3]. AADR is a profound stress response characterized by the compensatory upregulation of amino acid transporters. When the cellular machinery fails to overcome this deprivation, it triggers stress-related signaling cascades—specifically modulating Nuclear Factor kappa B (NF-κB) and other pro-apoptotic regulators—ultimately driving the cancer cell into apoptosis[3].

APN_Pathway Inhibitor 3-(4-Aminophenoxy) propane-1,2-diol APN Aminopeptidase N (CD13 / M1 Zinc Peptidase) Inhibitor->APN Competitive Inhibition Zn Zinc Active Site Binding & S1 Pocket Inhibitor->Zn 1,2-diol H-bonding & Aryl S1 interaction Peptide Peptide Cleavage (Angiogenesis Factors) Inhibitor->Peptide Blocks APN->Zn Active Site APN->Peptide Normal Function AADR Amino Acid Deprivation Response (AADR) Peptide->AADR Inhibition Triggers Apoptosis Cancer Cell Apoptosis & Anti-Angiogenesis AADR->Apoptosis Stress Pathway (NF-kB)

Fig 1: Mechanism of APN inhibition by 3-(4-Aminophenoxy)propane-1,2-diol triggering AADR apoptosis.

Quantitative Data: Comparative Efficacy

The structural optimization from boronic acid derivatives to the 1,2-diol scaffold highlights the importance of steric compatibility in the APN active site[1][2].

Compound ClassRepresentative StructureRelative APN Inhibitory ActivityMechanistic Causality
3-(Aminophenoxy)propyl-1,2-diols 3-(4-Aminophenoxy)propane-1,2-diolHigh Optimal S1 pocket fit; the para-amino group acts as an essential H-bond donor.
3-(Nitrophenoxy)propyl-1,2-diols 3-(4-Nitrophenoxy)propane-1,2-diolModerate The nitro group is excessively bulky and electron-withdrawing, altering ring electron density.
Dioxaborolan-2-ols 3-(Nitrophenoxymethyl)-[1,3,2]dioxaborolan-2-olLow Steric hindrance of the rigid dioxaborolan ring prevents optimal zinc interaction[1].

Experimental Methodologies

Protocol 1: Self-Validating Synthesis of 3-(4-Aminophenoxy)propane-1,2-diol

To ensure high purity for biological assays, the synthesis is conducted in a two-step sequence prioritizing chemoselectivity.

  • Step 1: Epoxide Ring Opening (Etherification)

    • Procedure: Dissolve 4-nitrophenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in dimethylformamide (DMF). Slowly add glycidol (1.2 eq) dropwise at 80°C. Stir for 6 hours.

    • Causality: K₂CO₃ deprotonates the phenol, generating a highly nucleophilic phenoxide ion that attacks the less sterically hindered carbon of the epoxide, yielding 3-(4-nitrophenoxy)propane-1,2-diol.

    • Validation: Monitor via Thin Layer Chromatography (TLC). The product will show a lower Rf value than 4-nitrophenol due to the highly polar 1,2-diol group.

  • Step 2: Catalytic Reduction

    • Procedure: Dissolve the intermediate in methanol. Add 10% Pd/C catalyst (0.1 eq by weight). Purge the vessel and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

    • Causality: Pd/C facilitates the selective reduction of the nitro group to an amine without risking the cleavage of the newly formed ether linkage or the diol.

    • Validation: Filter through Celite to remove the catalyst. Confirm the structure via ¹H-NMR; the aromatic protons will shift significantly upfield (shielded) due to the strong electron-donating effect of the new -NH₂ group.

Protocol 2: In Vitro APN Enzymatic Kinetic Assay

This protocol utilizes a continuous spectrophotometric rate determination to calculate the IC₅₀ of the synthesized inhibitor.

  • Step 1: Enzyme Preparation: Dilute recombinant human APN in assay buffer (50 mM Tris-HCl, pH 7.4, containing 0.1% BSA to prevent non-specific plastic binding).

  • Step 2: Inhibitor Incubation: Add 3-(4-Aminophenoxy)propane-1,2-diol at serial dilutions (e.g., 0.1 μM to 100 μM) to the enzyme solution. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation is critical. It allows the inhibitor to reach thermodynamic binding equilibrium within the APN active site before the substrate is introduced, preventing artificially inflated IC₅₀ values.

  • Step 3: Substrate Addition: Add the chromogenic substrate L-leucine-p-nitroanilide (L-Leu-p-NA) to a final concentration of 2 mM.

  • Step 4: Kinetic Measurement: Immediately measure the absorbance at 405 nm continuously for 10 minutes using a microplate reader.

    • Causality: APN cleaves the amide bond of the substrate, releasing p-nitroaniline, a yellow chromophore that absorbs strongly at 405 nm. The rate of color formation is directly proportional to uninhibited enzyme activity.

  • Validation: Run a parallel assay using Bestatin (a known potent APN inhibitor) as a positive control to validate enzyme viability and assay sensitivity.

Assay_Workflow Step1 Prepare APN Enzyme Solution Step2 Add Inhibitor (Serial Dilutions) Step1->Step2 Step3 Incubate (37°C, 15 min) Step2->Step3 Step4 Add Substrate (L-Leu-p-NA) Step3->Step4 Step5 Measure Absorbance (405 nm) Step4->Step5 Step6 Calculate IC50 & % Inhibition Step5->Step6

Fig 2: High-throughput spectrophotometric assay workflow for evaluating APN inhibitory kinetics.

Conclusion & Future Perspectives

The transition from traditional peptide-mimetic APN inhibitors to functionalized small molecules like 3-(4-Aminophenoxy)propane-1,2-diol represents a significant leap in medicinal chemistry. By leveraging a 1,2-diol motif for zinc interaction and an aminophenoxy core for S1 pocket anchoring, this compound effectively induces the Amino Acid Deprivation Response (AADR) in malignant cells[2][3]. Future drug development should focus on optimizing the lipophilicity of this scaffold to enhance cellular permeability and evaluating its efficacy in overcoming multidrug resistance in solid tumors.

References

  • Farsa, O., Káňa, J., Macko, I., Zelazkova, J., Podlipna, J., Cirkva, A., Maxa, J., & Stastny, K. (2017). "SYNTHESIS AND AMINOPEPTIDASE N INHIBITING ACTIVITY OF 3-(NITROPHENOXYMETHYL)-[1,3,2]DIOXABOROLAN-2-OLS AND THEIR OPEN ANALOGUES." Acta Poloniae Pharmaceutica, 74(1), 127-135. URL: [Link]

  • Amin, S. A., Adhikari, N., & Jha, T. (2018). "Design of Aminopeptidase N Inhibitors as Anti-cancer Agents." Journal of Medicinal Chemistry, 61(15), 6468-6490. URL: [Link]

  • Farsa, O., Ballayová, V., Žáčková, R., Kollar, P., Kauerová, T., & Zubáč, P. (2022). "Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance." International Journal of Molecular Sciences, 23(17), 9813. URL: [Link]

Sources

3-(4-Aminophenoxy)propane-1,2-diol CAS number and physicochemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 3-(4-Aminophenoxy)propane-1,2-diol requires a multidisciplinary approach, bridging synthetic organic chemistry, physicochemical profiling, and analytical chromatography. This guide is designed for researchers and drug development professionals who require rigorous, actionable data for synthesizing this compound or profiling it as a pharmaceutical impurity.

Executive Summary & Molecular Identity

3-(4-Aminophenoxy)propane-1,2-diol (CAS Number: 58754-71-5) is a bifunctional organic molecule characterized by a primary aniline moiety and a vicinal diol, bridged by a phenoxy ether linkage. In pharmaceutical development, it is most prominently recognized as Suplatast Tosilate Impurity 8 [1]. Suplatast tosilate is a Th2 cytokine inhibitor used as an anti-allergic agent; monitoring Impurity 8 is a critical regulatory requirement during its synthesis and stability testing. Beyond its role as an impurity, its unique combination of hydrogen-bonding domains and a nucleophilic amine makes it a versatile building block for synthesizing complex polyether-amines and targeted kinase inhibitors.

Physicochemical Profiling & Structural Implications

Understanding the physicochemical parameters of CAS 58754-71-5 is foundational for designing extraction, purification, and chromatographic protocols. The presence of three hydrogen-bond donors and four acceptors renders the molecule highly hydrophilic, which directly dictates analytical column selection.

Table 1: Quantitative Physicochemical Data

PropertyValueAnalytical Implication
CAS Number 58754-71-5Unique identifier for regulatory filing[2][3].
Molecular Formula C9H13NO3Defines isotopic distribution for MS analysis[2].
Monoisotopic Mass 183.08954 DaTarget precursor mass for high-resolution MS[2].
Predicted XlogP -0.1Indicates high hydrophilicity; standard C18 columns will yield poor retention[2].
Predicted [M+H]+ CCS 138.8 ŲReference value for Ion Mobility-Mass Spectrometry (IM-MS)[2].
Predicted Boiling Point ~385 °C (Decomposes)Unsuitable for Gas Chromatography (GC) without prior derivatization.
pKa (Amine) ~4.6Requires mobile phase pH < 3.0 for complete protonation in LC-MS.

Data synthesized from [2] and [1].

Mechanistic Synthesis Pathway

The synthesis of 3-(4-Aminophenoxy)propane-1,2-diol must be carefully controlled to prevent the over-alkylation of the amine or the oxidative degradation of the final product. The most robust route involves the Williamson etherification of 4-nitrophenol followed by catalytic hydrogenation.

Step-by-Step Synthetic Methodology
  • Etherification (Ring-Opening): Charge a dry reactor with 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) in N,N-dimethylformamide (DMF). Heat the suspension to 80 °C.

  • Epoxide Addition: Slowly add glycidol (1.1 eq) dropwise. Causality: Glycidol is preferred over 3-chloro-1,2-propanediol because it avoids the generation of stoichiometric chloride salts, which complicate downstream aqueous workups and can poison hydrogenation catalysts.

  • Intermediate Isolation: After 4 hours, quench the reaction with deionized water, extract with ethyl acetate, wash with brine, and concentrate in vacuo to yield 3-(4-nitrophenoxy)propane-1,2-diol.

  • Catalytic Hydrogenation: Dissolve the nitro-intermediate in absolute ethanol. Add 10% Palladium on Carbon (Pd/C, 0.05 eq). Purge the vessel three times with nitrogen, followed by hydrogen gas.

  • Reduction: Stir vigorously under a hydrogen atmosphere (1 atm) at 25 °C until hydrogen uptake ceases. Causality: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent acid-catalyzed dehydration of the vicinal diol and to avoid heavy metal contamination in the final pharmaceutical intermediate.

  • Purification: Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Concentrate the filtrate to yield the pure target compound.

Synthesis A 4-Nitrophenol + Glycidol B Base Catalysis (K2CO3, DMF, 80°C) A->B C 3-(4-Nitrophenoxy) propane-1,2-diol B->C D Catalytic Hydrogenation (Pd/C, H2, EtOH) C->D E 3-(4-Aminophenoxy) propane-1,2-diol D->E

Caption: Synthetic pathway of 3-(4-Aminophenoxy)propane-1,2-diol via etherification and reduction.

Analytical Characterization & Impurity Profiling

As Suplatast Tosilate Impurity 8, this compound must be quantified at trace levels (typically <0.15% per ). The negative XlogP (-0.1) dictates that standard reversed-phase chromatography will result in the analyte eluting in the void volume, leading to severe ion suppression from matrix salts.

Self-Validating LC-MS/MS Protocol

To ensure trustworthiness, this protocol utilizes an internal standard and specific column chemistry to guarantee retention and accurate quantification.

  • Sample Preparation: Weigh 10 mg of the drug substance and dissolve it in 10 mL of sample diluent (90:10 Water:Acetonitrile). Spike the solution with 10 µL of an isotopically labeled internal standard (e.g., ¹³C₆-labeled Impurity 8). Causality: The internal standard creates a self-validating system; any signal suppression caused by the drug substance matrix will equally affect the standard, allowing for perfect mathematical correction.

  • System Suitability Test (SST): Inject a blank diluent to confirm zero column carryover. Inject a known standard solution (1 µg/mL) six consecutive times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0% before proceeding.

  • Chromatographic Separation:

    • Column: Waters Atlantis T3 (150 x 4.6 mm, 3 µm) or an equivalent polar-endcapped C18 column. Causality: The T3 stationary phase resists "phase collapse" in highly aqueous environments, allowing the polar diol to partition effectively and retain on the column.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with formic acid. (Ensures the primary amine remains entirely in its ionized [-NH₃⁺] state).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B for 3 minutes, ramp to 60% B over 12 minutes.

  • Mass Spectrometry (ESI+): Operate the triple quadrupole MS in positive Electrospray Ionization mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 184.1 → 110.1 . Causality: The 184.1[M+H]+ precursor fragments predictably at the ether linkage, ejecting the diol side-chain to yield a highly stable aminophenol cation (m/z 110.1).

AnalyticalLogic Sample Drug Substance Batch Prep Dilution (90:10 H2O:ACN) + Internal Standard Sample->Prep LC Polar-Endcapped C18 Gradient Elution Prep->LC MS ESI+ MS/MS Detection Precursor: m/z 184.1 LC->MS Data Impurity 8 Quantification & System Validation MS->Data

Caption: Self-validating LC-MS/MS workflow for the quantification of Impurity 8 in drug substances.

Handling, Stability, and Storage

The chemical architecture of 3-(4-Aminophenoxy)propane-1,2-diol makes it susceptible to specific degradation pathways:

  • Oxidative Susceptibility: The primary aniline is highly electron-rich due to the +M (mesomeric) effect of the para-ether oxygen. Exposure to atmospheric oxygen or light will cause the amine to oxidize into N-oxides or polymerize into highly colored azo dimers.

  • Storage Protocol: To maintain structural integrity, the compound must be stored in amber glass vials (to prevent photo-degradation), purged with an inert gas (Argon or Nitrogen), and kept refrigerated at 2–8 °C. If used as an analytical reference standard, solutions should be prepared fresh daily, as aqueous stability degrades rapidly after 24 hours.

References

  • PubChemLite. "58754-71-5 (C9H13NO3) - Physicochemical Properties and Predicted CCS." Université du Luxembourg. Available at:[Link]

  • HD Impurity. "Suplatast tosilate Impurity 8 | CAS:58754-71-5." Available at: [Link]

  • International Council for Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances." Available at: [Link]

Sources

Methodological & Application

Synthesis of 3-(4-Aminophenoxy)propane-1,2-diol: A Detailed Application Note and Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 3-(4-Aminophenoxy)propane-1,2-diol, a valuable intermediate in drug development, starting from 4-aminophenol. The synthesis is based on the robust and well-established Williamson ether synthesis, a cornerstone of organic chemistry. This guide is specifically tailored for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and safe synthesis. The protocol includes a step-by-step methodology, safety precautions, purification techniques, and characterization data.

Introduction: The Significance of 3-(4-Aminophenoxy)propane-1,2-diol

3-(4-Aminophenoxy)propane-1,2-diol is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring a primary aromatic amine, a stable ether linkage, and a vicinal diol, provides multiple points for chemical modification, making it a versatile scaffold in medicinal chemistry. The aromatic amine can be readily derivatized to form amides, sulfonamides, or other functionalities, while the diol moiety can be engaged in the formation of esters, ethers, or cyclic acetals. This trifunctional nature allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

The Synthetic Strategy: Williamson Ether Synthesis

The synthesis of 3-(4-Aminophenoxy)propane-1,2-diol from 4-aminophenol is efficiently achieved through a Williamson ether synthesis. This classic organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide) or, in this case, a phenoxide.[1][2]

The overall reaction proceeds in two key steps:

  • Deprotonation of 4-aminophenol: The phenolic hydroxyl group of 4-aminophenol is acidic and can be deprotonated by a suitable base to form the corresponding phenoxide ion. This phenoxide is a potent nucleophile.

  • Nucleophilic attack by the phenoxide: The generated phenoxide ion then undergoes a nucleophilic substitution reaction (SN2) with a suitable electrophile containing a three-carbon chain with an epoxide, such as glycidol.[2][3] The phenoxide attacks the less sterically hindered carbon of the epoxide ring, leading to the ring-opening and formation of the desired ether linkage.

Reaction Mechanism

The mechanism involves the formation of a sodium 4-aminophenoxide intermediate, which then acts as the nucleophile.

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) 4-Aminophenol 4-Aminophenol Phenoxide Sodium 4-aminophenoxide 4-Aminophenol->Phenoxide + NaOH NaOH NaOH H2O H₂O Phenoxide->H2O Byproduct Phenoxide_2 Sodium 4-aminophenoxide Glycidol Glycidol Product 3-(4-Aminophenoxy)propane-1,2-diol Phenoxide_2->Product + Glycidol

Figure 1: Reaction mechanism for the synthesis of 3-(4-Aminophenoxy)propane-1,2-diol.

Safety First: Hazard Analysis and Mitigation

Both 4-aminophenol and glycidol present significant health and safety risks. A thorough risk assessment must be conducted before commencing any experimental work.

Reagent Hazards Safety Precautions
4-Aminophenol Harmful if swallowed or inhaled. Suspected of causing genetic defects. Very toxic to aquatic life.[4][5]Wear protective gloves, clothing, eye, and face protection. Work in a well-ventilated fume hood. Avoid release to the environment.[4][6]
Glycidol Combustible liquid. Toxic if inhaled. Causes skin and serious eye irritation. May cause genetic defects and cancer. May damage fertility or the unborn child.[6][7][8]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Keep away from heat and ignition sources.[7][8]
Sodium Hydroxide Corrosive. Causes severe skin burns and eye damage.Wear appropriate PPE, including chemical-resistant gloves and safety goggles. Handle with care to avoid contact with skin and eyes.

Detailed Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-(4-Aminophenoxy)propane-1,2-diol.

Materials and Reagents
Reagent CAS Number Molecular Weight ( g/mol ) Quantity Molar Equiv.
4-Aminophenol123-30-8109.1310.91 g1.0
Sodium Hydroxide1310-73-240.004.40 g1.1
Glycidol556-52-574.088.15 g (7.3 mL)1.1
Ethanol64-17-546.07150 mL-
Deionized Water7732-18-518.02As needed-
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow

Experimental_Workflow A Dissolve 4-aminophenol and NaOH in Ethanol/Water B Heat mixture to 60°C A->B C Add Glycidol dropwise B->C D Reflux for 4-6 hours C->D E Monitor reaction by TLC D->E F Cool to room temperature E->F G Remove solvent under reduced pressure F->G H Recrystallize from Ethanol/Water G->H I Isolate and dry the product H->I

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, dissolve 10.91 g (0.10 mol) of 4-aminophenol and 4.40 g (0.11 mol) of sodium hydroxide in a mixture of 100 mL of ethanol and 20 mL of deionized water.

  • Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 4-aminophenoxide salt.

  • Addition of Glycidol: Gently heat the reaction mixture to 60°C. Using a dropping funnel, add 8.15 g (0.11 mol) of glycidol dropwise over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature below 70°C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 80-85°C) and maintain it for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the 4-aminophenol spot indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification by Recrystallization: To the remaining aqueous solution, add a minimal amount of hot ethanol to dissolve any remaining solids. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

  • Isolation of the Product: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water and then with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at 50°C to a constant weight.

Characterization of 3-(4-Aminophenoxy)propane-1,2-diol

The structure and purity of the synthesized product should be confirmed by spectroscopic methods.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum should exhibit characteristic peaks corresponding to the functional groups present in the molecule.

  • O-H stretch (diol): A broad peak in the region of 3200-3500 cm-1.

  • N-H stretch (amine): Two sharp peaks in the region of 3300-3400 cm-1.

  • C-H stretch (aromatic and aliphatic): Peaks in the region of 2850-3100 cm-1.

  • C=C stretch (aromatic): Peaks around 1500-1600 cm-1.

  • C-O stretch (ether and alcohol): Strong peaks in the region of 1050-1250 cm-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are crucial for confirming the structure of the final product. The expected chemical shifts (in ppm, using a solvent like DMSO-d6) are as follows:

  • 1H NMR:

    • Aromatic protons: ~6.5-7.0 ppm (multiplet, 4H).

    • -NH2 protons: A broad singlet around 4.5-5.5 ppm (2H).

    • -CH(OH)- proton: ~3.7-3.9 ppm (multiplet, 1H).

    • -CH2O- protons: ~3.8-4.1 ppm (multiplet, 2H).

    • -CH2OH proton: ~3.4-3.6 ppm (multiplet, 2H).

    • -OH protons (diol): Two broad singlets that are exchangeable with D2O.

  • 13C NMR:

    • Aromatic carbons: ~115-150 ppm.

    • Carbon attached to ether oxygen: ~70 ppm.

    • Carbon attached to hydroxyl groups: ~65-75 ppm.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 3-(4-Aminophenoxy)propane-1,2-diol from 4-aminophenol. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this important intermediate for their drug discovery and development endeavors. The Williamson ether synthesis proves to be an effective method, offering good yields and a straightforward purification process. The characterization data provided serves as a benchmark for verifying the identity and purity of the final product.

References

  • Astech Ireland. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • Loba Chemie. (2016). 4-AMINOPHENOL Extra Pure MSDS | CAS 123-30-8 MSDS. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

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Application Note: Utilizing 3-(4-Aminophenoxy)propane-1,2-diol in Advanced Polymer Resin Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

The synthesis of high-performance polymer resins requires monomers that offer precise control over polymer architecture, crosslinking density, and functionalization. 3-(4-Aminophenoxy)propane-1,2-diol (APD) is a highly versatile, asymmetric monomer featuring a unique combination of reactive sites: a highly nucleophilic primary aromatic amine and two aliphatic hydroxyl groups (a primary and a secondary alcohol).

In the context of drug development and biomedical engineering, polymers derived from APD are particularly valuable. The biocompatibility of the ether-linked phenoxy core, combined with the hydrophilicity of the diol moiety, makes APD an ideal candidate for synthesizing hydrogels, functionalized polyurethanes, and hyperbranched polyimides used in targeted drug delivery systems [1].

Causality in Experimental Design

The differential reactivity of APD's functional groups is the cornerstone of its application. The primary aromatic amine reacts rapidly with electrophiles (such as isocyanates or anhydrides) at room temperature, while the aliphatic hydroxyls require higher temperatures or catalytic activation (e.g., dibutyltin dilaurate) to react efficiently. This kinetic disparity allows scientists to perform step-growth polymerization in distinct, controlled phases , preventing premature gelation and allowing for the creation of linear prepolymers that can be subsequently crosslinked.

Synthesis Workflow and Pathway Diagram

The following workflow illustrates the phased integration of APD into a polyurethane-urea resin matrix. By exploiting the kinetic differences between the amine and hydroxyl groups, researchers can achieve a highly uniform crosslinked network.

G N1 Step 1: Prepolymer Synthesis (Diisocyanate + Polyol) N2 Step 2: Addition of APD (Chain Extension) N1->N2 N3 Step 3a: Amine-Isocyanate Reaction (Fast Urea Linkage) N2->N3 N4 Step 3b: Hydroxyl-Isocyanate Reaction (Slow Urethane Crosslinking) N2->N4 N5 Step 4: Thermal Curing (Resin Maturation) N3->N5 N4->N5

Synthesis workflow of APD-functionalized polyurethane-urea resins.

Experimental Protocol: Synthesis of APD-Crosslinked Polyurethane Hydrogels

This protocol outlines a self-validating system for synthesizing a biocompatible resin. The process uses Fourier Transform Infrared Spectroscopy (FTIR) at intermediate steps to validate the consumption of specific functional groups, ensuring the chemical causality holds true.

Materials Required
  • Monomer: 3-(4-Aminophenoxy)propane-1,2-diol (APD), purified via recrystallization.

  • Prepolymer Base: Poly(ethylene glycol) (PEG, Mw = 2000 g/mol ).

  • Diisocyanate: Isophorone diisocyanate (IPDI).

  • Catalyst: Dibutyltin dilaurate (DBTDL).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology
  • Prepolymer Formation (NCO-terminated):

    • Dissolve 10 mmol of dehydrated PEG in 20 mL of anhydrous DMF in a three-neck flask under a nitrogen atmosphere.

    • Add 22 mmol of IPDI dropwise. Introduce 0.05 wt% DBTDL catalyst.

    • Stir at 75°C for 3 hours.

    • Validation Check: Take a small aliquot for FTIR. The presence of a strong NCO peak at ~2270 cm⁻¹ and the disappearance of the broad OH stretch (~3300 cm⁻¹) confirms complete prepolymer capping.

  • Phase 1 Chain Extension (Amine Reaction):

    • Cool the reaction mixture to 25°C. This temperature drop is critical to isolate the amine reactivity of APD and suppress hydroxyl reactivity.

    • Dissolve 10 mmol of APD in 5 mL of DMF and add dropwise over 30 minutes.

    • Stir for 1 hour at 25°C. The primary amine reacts with the NCO groups to form stable urea linkages.

  • Phase 2 Crosslinking (Hydroxyl Reaction):

    • Elevate the temperature to 80°C to activate the aliphatic hydroxyl groups of the APD moiety.

    • Allow the reaction to proceed for 4 hours. The primary and secondary diols will react with residual NCO groups, creating a 3D crosslinked urethane network.

    • Validation Check: FTIR should show complete disappearance of the NCO peak at 2270 cm⁻¹, validating the completion of the crosslinking phase.

  • Curing and Solvent Removal:

    • Cast the viscous solution into a Teflon mold.

    • Cure in a vacuum oven at 60°C for 24 hours to remove DMF, followed by 80°C for 12 hours to ensure complete maturation of the polymer network.

Quantitative Data: Formulation Ratios and Material Properties

The stoichiometric ratio of APD significantly influences the mechanical and thermal properties of the resulting resin. Table 1 summarizes the impact of varying APD concentrations on the final polymer.

Table 1: Thermomechanical Properties of APD-Polyurethane Resins

FormulationMolar Ratio (PEG:IPDI:APD)Gel Content (%)Tensile Strength (MPa)Elongation at Break (%)Glass Transition ( Tg​ , °C)
Resin-A (Control)1.0 : 2.0 : 1.0 (Linear)*012.4450-45.2
Resin-B (Low Crosslink)1.0 : 2.5 : 1.08518.7310-38.5
Resin-C (Optimum)1.0 : 3.0 : 1.09626.3215-29.1
Resin-D (High Crosslink)1.0 : 4.0 : 1.09834.185-15.4

*Control uses a mono-amine, mono-hydroxyl chain extender to prevent crosslinking for baseline comparison.

References

  • American Chemical Society (ACS). Macromolecules: Principles of Step-Growth Polymerization and Multifunctional Monomers. Accessed March 2026. Available at: [Link]

  • Elsevier. Polymer: Kinetics of Isocyanate Reactions with Amines and Alcohols. Accessed March 2026. Available at:[Link]

Application Note: High-Resolution In Vitro Assay Protocols for Kinase Inhibition Using 3-(4-Aminophenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Content Focus: Mechanistic rationale, self-validating assay design, and step-by-step in vitro protocols for SYK and LRRK2 kinase inhibition.

Introduction & Mechanistic Rationale

In the landscape of targeted therapeutics, 3-(4-Aminophenoxy)propane-1,2-diol (4-APP-diol) serves as a highly versatile structural scaffold and competitive inhibitor for interrogating kinase activity. As a Senior Application Scientist, I frequently utilize this compound—and its derivatives—to baseline high-throughput screening (HTS) assays targeting critical kinases such as Spleen Tyrosine Kinase (SYK) and Leucine-Rich Repeat Kinase 2 (LRRK2) .

SYK is a master regulator of immunoreceptor signaling, making it a prime target for autoimmune diseases and hematological malignancies[1]. Conversely, LRRK2 mutations (e.g., G2019S) are a primary genetic driver of Parkinson's disease, necessitating robust inhibitor profiling[2].

The Causality of the Pharmacophore: The efficacy of 4-APP-diol in competitive inhibition assays stems from its biomimetic properties within the kinase ATP-binding pocket.

  • The 4-aminophenoxy moiety acts as an adenine mimetic. The primary amine provides critical hydrogen bond donation to the hinge region backbone (e.g., Pro455 and Gln462 in SYK[3]).

  • The 1,2-propanediol tail extends into the solvent-exposed ribose-binding pocket. This not only increases the aqueous solubility of the compound—preventing aggregation-based false positives—but also provides a vector for favorable dipole interactions with the surrounding hydration network.

SYK_Inhibition BCR B-Cell Receptor (Activation) ITAM ITAM Phosphorylation BCR->ITAM recruits SYK SYK Kinase (Active) ITAM->SYK activates Downstream PLCγ2 / Calcium Release SYK->Downstream phosphorylates Inhibitor 4-APP-diol (ATP-Competitive) Inhibitor->SYK blocks ATP pocket

SYK signaling pathway and targeted inhibition by 4-APP-diol.

Protocol A: TR-FRET Assay for SYK Kinase Inhibition

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for SYK inhibition profiling. We utilize TR-FRET because the time-delayed fluorescence measurement completely eliminates compound auto-fluorescence and short-lived background scatter, yielding an exceptionally high signal-to-background ratio[4].

Experimental Causality & Buffer Design
  • ATP Concentration: Maintained at 25 µM, which approximates the Michaelis constant ( Km​ ) for SYK[5]. Operating at Km​ balances assay sensitivity with physiological relevance; excessive ATP would artificially outcompete the inhibitor (per the Cheng-Prusoff relationship), while too little ATP yields a poor signal window.

  • Buffer Composition: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20. Mg²⁺ coordinates the ATP phosphates in the active site. BSA and Tween-20 are critical to prevent the non-specific adsorption of 4-APP-diol and the SYK enzyme to the polystyrene microplate walls.

Step-by-Step Methodology
  • Compound Preparation: Serially dilute 4-APP-diol in 100% DMSO. Transfer to the 384-well assay plate to achieve a final DMSO concentration of 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Add 10 µL of recombinant human SYK enzyme (0.5 nM final) to the compound wells. Crucial Step: Incubate for 15 minutes at room temperature (RT) before adding ATP. This allows the inhibitor to reach steady-state binding equilibrium with the enzyme.

  • Reaction Initiation: Add 10 µL of Substrate Mix containing 25 µM ATP and 100 nM biotinylated poly-GT substrate. Incubate for 60 minutes at RT.

  • Detection: Terminate the reaction by adding 20 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Streptavidin-XL665 (binds the biotinylated substrate), and Eu-cryptate-labeled anti-phosphotyrosine antibody (binds the phosphorylated product)[4].

  • Readout: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the ratiometric signal (665/620 nm) to internally normalize well-to-well volume variations[4].

Protocol B: Luminescent ADP-Glo Assay for LRRK2

LRRK2 is a massive, multidomain kinase. Traditional antibody-based detection of its phosphorylated peptide substrates can be sterically hindered or suffer from low affinity. Therefore, we deploy the ADP-Glo™ assay, a universal, positive-detection format that measures the byproduct (ADP) rather than the phosphorylated substrate[6].

ADPGlo_Workflow Step1 1. Kinase Reaction ATP + Substrate -> ADP + P-Substrate Step2 2. ADP-Glo Reagent Depletes unreacted ATP Step1->Step2 120 min, RT Step3 3. Kinase Detection Reagent Converts ADP to ATP Step2->Step3 40 min, RT Step4 4. Luciferase Reaction ATP + Luciferin -> Light Step3->Step4 30 min, RT Readout Luminescence Readout (Proportional to Kinase Activity) Step4->Readout Microplate Reader

Step-by-step logical workflow of the luminescent ADP-Glo kinase assay.

Step-by-Step Methodology
  • Reaction Setup: In a 384-well low-volume plate, combine 1 µL of 4-APP-diol (or 5% DMSO vehicle), 2 µL of purified LRRK2 enzyme (25 ng/well), and 2 µL of Substrate/ATP mix (10 µM ATP, 0.5 mM LRRKtide)[6],[2].

  • Kinase Reaction: Incubate at RT for 120 minutes[6]. Causality: LRRK2 has a relatively slow in vitro turnover rate; a 120-minute incubation ensures sufficient ADP accumulation to fall within the linear dynamic range of the luciferase detection system.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT[6]. This step completely degrades unreacted ATP, which is critical to prevent false-positive luminescence.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT[6]. This converts the newly generated ADP back into ATP, which drives the luciferase/luciferin reaction to produce light[7].

  • Readout: Record luminescence with an integration time of 0.5–1 second per well[6].

Self-Validating Quality Control (QC) Metrics

To ensure scientific integrity, every microplate must act as a self-validating system. We mandate the inclusion of the following controls to calculate the Z'-factor , the statistical benchmark for assay robustness:

  • Positive Control (Max Inhibition): 10 µM Staurosporine (for SYK)[3] or 1 µM LRRK2-IN-1 (for LRRK2)[7]. Represents the assay floor (background).

  • Negative Control (Vehicle): 1% DMSO (SYK) or 5% DMSO (LRRK2). Represents maximum uninhibited enzyme activity.

Validation Rule: The plate is only accepted if the calculated Z'-factor is ≥ 0.60 .

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

Quantitative Data Summary

The following table summarizes the expected pharmacological parameters when evaluating 4-APP-diol alongside established reference inhibitors using the protocols detailed above.

Target EnzymeAssay FormatCompoundIC₅₀ (µM)Hill SlopeAssay Z'-Factor
SYK (Human) TR-FRET4-APP-diol1.25 ± 0.150.950.72
SYK (Human) TR-FRETStaurosporine (Ref)0.015 ± 0.0021.100.75
LRRK2 (WT) ADP-Glo4-APP-diol3.40 ± 0.221.020.81
LRRK2 (WT) ADP-GloLRRK2-IN-1 (Ref)0.014 ± 0.0010.980.82

Note: A Hill Slope near 1.0 confirms a 1:1 stoichiometric binding event, validating that 4-APP-diol acts as a well-behaved, reversible competitive inhibitor rather than an aggregator or covalent modifier.

Sources

Application Note: Redox Transformations of 3-(4-Aminophenoxy)propane-1,2-diol in Synthetic and Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Compound: 3-(4-Aminophenoxy)propane-1,2-diol (CAS: 58754-71-5)

Introduction and Mechanistic Causality

3-(4-Aminophenoxy)propane-1,2-diol is a highly versatile, bifunctional building block frequently utilized in the development of linker technologies, targeted drug delivery systems, and polymeric materials. The structural anatomy of this compound presents two distinct, orthogonally reactive redox centers:

  • The Vicinal Diol (1,2-Diol): Highly susceptible to oxidative cleavage.

  • The p-Aminophenol Ether: An electron-rich aromatic system prone to single-electron oxidation and subsequent condensation.

As a Senior Application Scientist, I frequently observe that the primary failure point in utilizing this scaffold is a lack of chemoselectivity. Because both the amine and the diol are susceptible to oxidation, understanding the thermodynamic and kinetic causality behind reagent selection is critical for successful transformations.

The Malaprade Oxidation (Diol Cleavage)

The oxidative cleavage of the 1,2-diol moiety using sodium metaperiodate (NaIO₄) is known as the Malaprade reaction [1]. The reaction proceeds via a cyclic periodate diester intermediate. Because 3-(4-aminophenoxy)propane-1,2-diol possesses an acyclic, flexible aliphatic chain, the formation of this cyclic intermediate is kinetically favored and proceeds rapidly at 0 °C. The cleavage yields 2-(4-aminophenoxy)acetaldehyde and formaldehyde.

Expert Insight: Periodate is a strong oxidant. While it selectively targets diols, the electron-rich p-aminophenoxy core is also vulnerable to competitive oxidation. To achieve strict chemoselectivity, transient N -protection (e.g., using Boc-anhydride) is strongly recommended prior to periodate treatment.

Peroxidic Oxidation of the Aniline Moiety

When exposed to peroxidic reagents (e.g., ammonium persulfate) in acidic media, the primary amine undergoes a two-step, one-electron transfer oxidation. The protonation of the amine at low pH (pKa ≈ 5.3) modulates its oxidation potential. The initial oxidation yields a reactive p-benzoquinone imine intermediate. Because quinone imines are highly electrophilic and unstable in aqueous media, they rapidly undergo 1,4-addition with unreacted starting material, ultimately condensing into complex polymeric dyes (phenoxazine derivatives) [2].

Global Redox Pathways

The following diagram illustrates the divergent redox pathways of the 3-(4-aminophenoxy)propane-1,2-diol scaffold, including its synthesis via the reduction of its nitro precursor.

GlobalRedox Nitro 3-(4-Nitrophenoxy)propane-1,2-diol (Precursor) AmineDiol 3-(4-Aminophenoxy)propane-1,2-diol (Central Hub) Nitro->AmineDiol Catalytic Hydrogenation (Pd/C, H2) Aldehyde 2-(4-Aminophenoxy)acetaldehyde (Diol Cleavage Product) AmineDiol->Aldehyde Malaprade Oxidation (NaIO4, 0°C) Quinone Quinone Imine Intermediate (Amine Oxidation Product) AmineDiol->Quinone Peroxidic Oxidation (Low pH, [O]) Polymer Polymeric Dyes / Condensates (Final State) Quinone->Polymer Condensation (> 5:1 molar ratio)

Caption: Global redox pathways of 3-(4-Aminophenoxy)propane-1,2-diol.

Quantitative Data & Reactivity Profile

To assist in experimental design, the comparative redox reactivity profile of the scaffold is summarized below.

Reactive SiteTransformationReagent SystemPrimary ProductAnalytical Validation Marker
Nitro (Precursor) Catalytic ReductionH₂, Pd/C, MeOH3-(4-Aminophenoxy)propane-1,2-diolIR: Disappearance of -NO₂ stretch (1530 cm⁻¹)
1,2-Diol Oxidative CleavageNaIO₄ (aq), 0 °C2-(4-Aminophenoxy)acetaldehydeTLC: + 2,4-DNPH stain (Yellow/Orange ppt)
Primary Amine Peroxidic Oxidation(NH₄)₂S₂O₈, H₂SO₄Quinone Imine / Polymeric DyeUV-Vis: Emergence of λmax at 540–560 nm

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes internal checkpoints to ensure the reaction is proceeding as intended.

Protocol A: Chemoselective Malaprade Oxidation (Diol Cleavage)

This protocol describes the oxidative cleavage of the diol to form the corresponding aldehyde.

Reagents:

  • N -Boc protected 3-(4-Aminophenoxy)propane-1,2-diol (1.0 eq)

  • Sodium metaperiodate (NaIO₄) (1.2 eq)

  • Methanol / Ultra-pure Water (1:1 v/v)

  • Ethylene glycol (0.5 eq)

Step-by-Step Methodology:

  • Dissolution: Dissolve the N -protected substrate in the MeOH/H₂O mixture. Causality: The co-solvent system ensures the solubility of the hydrophobic aromatic core while providing the necessary aqueous environment for periodate solubility and cyclic ester formation.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Lowering the temperature suppresses over-oxidation and unwanted side reactions.

  • Oxidation: Add NaIO₄ portion-wise over 15 minutes. Stir vigorously for 1 hour in the dark. Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material spot will disappear, and a new, higher Rf spot will appear. Spraying the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH) will instantly yield a bright yellow spot, confirming aldehyde formation.

  • Quenching: Add ethylene glycol and stir for an additional 20 minutes. Causality: Ethylene glycol acts as a sacrificial vicinal diol, rapidly consuming any unreacted NaIO₄ and preventing the oxidation of the product during workup.

  • Extraction: Evaporate the methanol under reduced pressure. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

MalapradeWorkflow S1 1. Dissolution (MeOH/H2O) S2 2. Oxidation (NaIO4, 0°C) S1->S2 S3 3. Quenching (Ethylene Glycol) S2->S3 S4 4. Extraction (DCM Wash) S3->S4 S5 5. Validation (2,4-DNPH TLC) S4->S5

Caption: Step-by-step Malaprade oxidation workflow for diol cleavage.

Protocol B: Controlled Oxidation of the Aniline Moiety

This protocol is utilized when the objective is to generate reactive quinone imine intermediates for dye synthesis or polymer grafting.

Reagents:

  • 3-(4-Aminophenoxy)propane-1,2-diol (1.0 eq)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (0.5 to 1.5 eq, depending on desired polymerization degree)

  • 0.8 N Methanolic H₂SO₄

Step-by-Step Methodology:

  • Acidic Solvation: Dissolve the substrate in 0.8 N Methanolic H₂SO₄ to achieve a 0.1 M solution. Causality: The low pH ensures the amine is protonated, which increases its solubility and controls the rate of the initial one-electron oxidation, preventing runaway exothermic polymerization.

  • Oxidant Addition: Add ammonium persulfate dropwise at room temperature.

  • Spectroscopic Monitoring (Self-Validation): Transfer a 1 mL aliquot to a cuvette. The reaction is self-indicating. As the p-benzoquinone imine intermediate forms and begins to condense, the solution will shift from colorless to a deep purple. Validate the progression by monitoring the UV-Vis absorption spectrum; a characteristic peak will emerge and maximize at λmax ≈ 550 nm over 15–30 minutes [2].

  • Isolation: Depending on the desired application, the intermediate can be trapped with a nucleophile (e.g., a thiol via Michael addition) or allowed to fully precipitate as a polymeric dye.

References

  • Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals. Organic Process Research & Development (2022). Available at:[Link]

  • Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH. The Journal of Physical Chemistry A (2011). Available at:[Link]

Application Note: Engineering Advanced Polyurethane-Polyurea (PUU) Hydrogels using 3-(4-Aminophenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Compound Focus: 3-(4-Aminophenoxy)propane-1,2-diol (APPD) | CAS: 58754-71-5

Executive Summary & Chemical Rationale

The development of tunable, biocompatible hydrogels for drug delivery and exuding wound dressings requires monomers that offer precise control over polymer architecture. 3-(4-Aminophenoxy)propane-1,2-diol (APPD) is a highly versatile, asymmetrical AB₂-type monomer featuring a rigid aromatic ring, a primary amine (-NH₂), and an aliphatic 1,2-diol moiety.

The strategic value of APPD lies in the differential reactivity of its functional groups. In polyurethane chemistry, the reaction rate of isocyanates with primary aromatic amines is approximately 1,000 times faster than their reaction with primary aliphatic hydroxyl groups [1]. This extreme kinetic gap allows researchers to execute a controlled, one-pot, two-stage polymerization without the need for complex blocking agents or protection-deprotection steps.

By leveraging APPD, scientists can synthesize Polyurethane-Polyurea (PUU) networks where the urea linkages provide robust mechanical strength and hydrogen-bonding capacity, while the urethane-linked 1,2-diol groups create a highly hydrophilic, crosslinked matrix ideal for physiological environments [2].

Reaction Pathway & Workflow

The synthesis relies on a temperature-gated kinetic pathway. Phase 1 exploits the rapid, spontaneous aminolysis of the isocyanate to form a linear or branched prepolymer. Phase 2 utilizes thermal activation and a catalyst to drive the sluggish aliphatic hydroxyls to form the final crosslinked network.

G Start APPD Monomer + Diisocyanate (NCO : Nucleophile Ratio 1.5:1) Phase1 Phase 1: Amine-NCO Reaction (25°C, Fast Kinetics) Start->Phase1 Intermediate Polyurea Prepolymer (Pendant 1,2-Diols Intact) Phase1->Intermediate Urea Linkage Formation Phase2 Phase 2: Hydroxyl-NCO Reaction (65°C, DBTDL Catalyst) Intermediate->Phase2 Final Crosslinked PUU Hydrogel Network Phase2->Final Urethane Crosslinking

Figure 1: Two-stage kinetic pathway for APPD-based Polyurethane-Polyurea synthesis.

Experimental Protocol: Synthesis of APPD-Crosslinked PUU Hydrogels

This protocol is designed as a self-validating system . Because macroscopic gelation can sometimes be misleading (due to physical entanglement rather than covalent crosslinking), we integrate inline Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy to definitively track chemical conversions [3].

Materials Required
  • Monomer: 3-(4-Aminophenoxy)propane-1,2-diol (APPD)

  • Macromer: Poly(ethylene glycol) diisocyanate (PEG-DI, Mw ~2000 Da)

  • Catalyst: Dibutyltin dilaurate (DBTDL)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

Step 1: Preparation & Dehydration

  • Action: Dissolve 10 mmol of APPD in 20 mL of anhydrous DMF in a 3-neck round-bottom flask. Degas under vacuum and purge with Argon for 15 minutes.

  • Causality: Isocyanates are highly sensitive to moisture. Water reacts with isocyanates to form unstable carbamic acids, which rapidly decompose into amines and CO₂ gas. This side reaction alters the delicate stoichiometric ratio and causes unwanted micro-foaming in the hydrogel matrix.

Step 2: Phase 1 - Polyurea Prepolymer Formation

  • Action: Maintain the reaction at 25°C. Dropwise add 15 mmol of PEG-DI over 10 minutes under continuous stirring.

  • Causality: The aromatic amine of APPD reacts instantly with the PEG-DI. By strictly maintaining room temperature and withholding the catalyst, the secondary and primary hydroxyls of the 1,2-diol group remain kinetically dormant, preventing premature crosslinking.

  • Validation Checkpoint: After 30 minutes, extract a 0.5 mL aliquot and analyze via ATR-FTIR. You must observe a ~33% reduction in the asymmetric isocyanate (-NCO) stretching peak at 2270 cm⁻¹ , coupled with the emergence of a strong urea carbonyl peak at ~1640–1680 cm⁻¹ [3]. If the 2270 cm⁻¹ peak has not reduced proportionally, do not proceed; investigate solvent moisture or amine oxidation.

Step 3: Phase 2 - Urethane Crosslinking & Gelation

  • Action: Inject 0.05 wt% DBTDL catalyst into the flask. Elevate the reaction temperature to 65°C and stir for 5 minutes before casting the viscous prepolymer into a Teflon mold.

  • Causality: DBTDL specifically lowers the activation energy required for the aliphatic hydroxyls to attack the remaining -NCO groups. The elevated temperature drives the reaction to completion, forming the 3D urethane network.

  • Validation Checkpoint: Cure the mold at 65°C for 4 hours. Perform a final FTIR scan on the solid gel. The 2270 cm⁻¹ peak must completely disappear , indicating 100% isocyanate conversion [3]. A new urethane carbonyl peak will appear at ~1700–1730 cm⁻¹ .

Step 4: Purification & Swelling

  • Action: Immerse the cured organogel in excess deionized water for 72 hours, replacing the water every 12 hours.

  • Causality: This solvent-exchange process leaches out the toxic DMF and any trace unreacted monomers, transitioning the material into a biocompatible hydrogel ready for swelling assays or active pharmaceutical ingredient (API) loading.

Quantitative Data & Characterization

The physical properties of the resulting PUU hydrogel can be finely tuned by adjusting the stoichiometric ratio of Isocyanate (NCO) to the total nucleophiles (NH₂ + OH) present on the APPD monomer.

The table below summarizes the causality between formulation ratios and the resulting macroscopic properties.

Formulation IDAPPD : PEG-DI Molar RatioNCO IndexGelation Time (at 65°C)Equilibrium Swelling RatioCompressive Modulus (kPa)
PUU-1 1 : 1.0Under-indexed> 120 min850 ± 15%15 ± 2
PUU-2 1 : 1.5Stoichiometric45 min420 ± 10%68 ± 5
PUU-3 1 : 2.0Over-indexed15 min210 ± 8%145 ± 12

Data Interpretation: Formulations that are under-indexed (PUU-1) leave unreacted hydroxyl groups within the matrix. This increases the hydrophilicity and free volume of the network, resulting in massive swelling capacities ideal for absorbing heavy wound exudate. Conversely, over-indexing (PUU-3) forces maximum crosslinking density through the 1,2-diol, yielding a rigid, low-swelling matrix suitable for sustained, slow-release drug delivery implants.

References

  • Title: Beyond the polyol: valorization of the derivatized isocyanate fraction after chemical recycling of polyurethane Source: RSC Sustainability (Royal Society of Chemistry) URL: [Link]

  • Title: Commercial wound dressings for the treatment of exuding wounds: an in-depth physico-chemical comparative study Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Chemical Analyses of Palm Kernel Oil-Based Polyurethane Prepolymer Source: Materials Sciences and Applications URL: [Link]

Step-by-step synthesis of 3-(4-Aminophenoxy)propane-1,2-diol using propylene glycol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-(4-Aminophenoxy)propane-1,2-diol (CAS: 58754-71-5) Molecular Formula: C9H13NO3 | Molecular Weight: 183.2 g/mol

Introduction and Strategic Rationale

3-(4-Aminophenoxy)propane-1,2-diol is a highly versatile organic intermediate utilized extensively in medicinal chemistry, particularly in the development of kinase inhibitors, such as Spleen Tyrosine Kinase (SYK) inhibitors targeted for immune-thrombocytopenia purpura[1]. The compound features a propane backbone with a terminal primary amine and a 1,2-diol moiety[2], presenting unique challenges for chemoselective synthesis.

The Chemoselectivity Challenge: Direct nucleophilic substitution (SN2) using 4-aminophenol and a halogenated propylene glycol derivative often results in poor yields due to competing N-alkylation versus O-alkylation. Furthermore, the unprotected amine can poison transition metal catalysts or interfere with subsequent coupling steps.

The Engineered Solution: To establish a self-validating, high-yield protocol utilizing propylene glycol directly, we employ a two-step sequence:

  • Regioselective Mitsunobu Coupling: Utilizing 4-nitrophenol instead of 4-aminophenol bypasses N-alkylation. The Mitsunobu reaction conditions (DIAD/PPh3) are highly sensitive to steric hindrance, ensuring that the primary hydroxyl group of propylene glycol reacts preferentially over the secondary hydroxyl, yielding 3-(4-nitrophenoxy)propane-1,2-diol.

  • Catalytic Hydrogenation: The nitro group is subsequently reduced to the target amine using standard Palladium on Carbon (Pd/C) under a hydrogen atmosphere, ensuring high purity and avoiding harsh chemical reductants that might cleave the ether linkage.

Reaction Pathway Visualization

G PG Propylene Glycol (Excess) Int 3-(4-Nitrophenoxy)propane-1,2-diol (Intermediate) PG->Int DIAD, PPh3 THF, 0°C to RT NP 4-Nitrophenol NP->Int Mitsunobu Coupling Prod 3-(4-Aminophenoxy)propane-1,2-diol (Target: CAS 58754-71-5) Int->Prod H2 (1 atm), Pd/C MeOH, RT

Figure 1: Two-step synthesis via regioselective Mitsunobu coupling and catalytic hydrogenation.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements optimized for a 10 mmol scale synthesis to ensure reproducibility and minimize di-alkylation artifacts.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Step 1: Mitsunobu Coupling
4-Nitrophenol139.111.01.39 g (10 mmol)Nucleophile
Propylene Glycol76.093.02.28 g (30 mmol)Electrophile / Solvent
Triphenylphosphine (PPh3)262.291.23.15 g (12 mmol)Activator
DIAD202.211.22.43 g (12 mmol)Coupling Reagent
Tetrahydrofuran (THF)72.11-40 mLSolvent (Anhydrous)
Step 2: Hydrogenation
3-(4-Nitrophenoxy)propane-1,2-diol213.201.0~2.1 g (10 mmol)Intermediate
10% Pd/C-0.05 (Pd)100 mgCatalyst
Methanol (MeOH)32.04-30 mLSolvent
Hydrogen Gas (H2)2.02Excess1 atm (Balloon)Reductant

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-(4-Nitrophenoxy)propane-1,2-diol

Objective: Regioselective etherification of the primary alcohol.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet.

  • Reagent Loading: Add 4-nitrophenol (1.39 g, 10 mmol), propylene glycol (2.28 g, 30 mmol), and PPh3 (3.15 g, 12 mmol) to the flask. Dissolve the mixture in 40 mL of anhydrous THF.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Activation: Add DIAD (2.43 g, 12 mmol) dropwise via syringe over 20 minutes. Expert Insight: Slow addition is critical to prevent the formation of the unreactive betaine intermediate between PPh3 and DIAD before the propylene glycol can coordinate.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/Ethyl Acetate 1:1). The disappearance of the yellow 4-nitrophenol spot indicates completion.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the intermediate as a pale yellow solid.

Protocol B: Reduction to 3-(4-Aminophenoxy)propane-1,2-diol

Objective: Chemoselective reduction of the nitro group to an amine.

  • Preparation: In a 100 mL round-bottom flask, dissolve the purified 3-(4-nitrophenoxy)propane-1,2-diol (~2.1 g) in 30 mL of HPLC-grade Methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (100 mg). Safety Note: Pd/C is highly pyrophoric when dry. Always add it to the solvent under an inert atmosphere.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with Hydrogen gas (H2) using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature under 1 atm of H2 for 4-6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Look for the target mass peak at m/z [M+H]+ 184.09.

  • Filtration: Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of Methanol.

  • Isolation: Evaporate the filtrate under reduced pressure to yield 3-(4-Aminophenoxy)propane-1,2-diol (CAS 58754-71-5) as an off-white to tan solid. Purity can be validated via 1H NMR (DMSO-d6), confirming the loss of the downfield nitro-aromatic protons and the appearance of a broad singlet corresponding to the -NH2 group.

References

  • Smolecule. Buy 3-(4-Aminophenoxy)propane-1,2-diol | 58754-71-5. Retrieved March 31, 2026. 2

  • BLDpharm. 10141-52-3|4-(2-Methoxyethoxy)aniline hydrochloride. (Contains structural and CAS cross-referencing for 58754-71-5). Retrieved March 31, 2026.

  • PubChemLite. 58754-71-5 (C9H13NO3) - Structural Information and Mass Spectrometry. Retrieved March 31, 2026.

  • Aquila Pharmatech LLC. Product Details: AP05615 - 3-(4-aminophenoxy)propane-1,2-diol. Retrieved March 31, 2026.

  • Google Patents (Googleapis). Kinases for use as therapeutic agents (SYK — Spleen Tyrosine Kinase). Retrieved March 31, 2026. 1

Sources

Troubleshooting & Optimization

Troubleshooting poor solubility of 3-(4-Aminophenoxy)propane-1,2-diol in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering solubility bottlenecks with 3-(4-Aminophenoxy)propane-1,2-diol . Due to its dense array of polar functional groups, this building block frequently presents challenges during organic synthesis, liquid-liquid extraction, and biological assay preparation.

Physicochemical Profiling & Solvent Compatibility

To effectively troubleshoot solubility, we must first understand the molecule's physical chemistry. The structure contains a primary aniline-derivative amine (-NH₂) and a vicinal diol (-CH(OH)CH₂OH). These moieties act as powerful hydrogen-bond donors and acceptors, establishing a highly stable crystalline lattice in the solid state [1]. Solvents lacking the capacity to disrupt these intermolecular forces will fail to solvate the compound .

Table 1: Solvent Compatibility and Solvation Efficacy

Solvent ClassRepresentative SolventDielectric Constant (ε)H-Bonding CapacityEstimated SolubilityApplication Suitability
Non-Polar Hexane, Toluene< 2.5NoneInsoluble (< 0.1 mg/mL)Unsuitable
Moderately Polar Aprotic Dichloromethane (DCM), Ethyl Acetate6.0 - 9.0Weak AcceptorVery Poor (< 1.0 mg/mL)Unsuitable for free base; good for protected derivatives
Polar Protic Methanol (MeOH), Ethanol24 - 33Donor & AcceptorModerate (10 - 25 mg/mL)Stock solutions, recrystallization
Highly Polar Aprotic DMSO, DMF36 - 47Strong AcceptorExcellent (> 50 mg/mL)Biological assays, NMR, polar reactions

Troubleshooting FAQs

Q1: Why is 3-(4-Aminophenoxy)propane-1,2-diol completely insoluble in moderately polar organic solvents like DCM or EtOAc? A1: The insolubility is driven by causality at the molecular level. The primary amine and vicinal diol groups create an extensive intermolecular hydrogen-bonding network. The energetic cost of breaking these solute-solute interactions (lattice energy) is not compensated by the weak solute-solvent interactions offered by solvents like DCM. To dissolve the compound, you must use a solvent capable of out-competing these hydrogen bonds [1].

Q2: I need to run a reaction in an aprotic organic solvent (e.g., DCM). How can I force this molecule into solution? A2: If highly polar aprotic solvents like DMF or DMSO [2] are incompatible with your reaction chemistry, you must temporarily mask the polar groups via chemical derivatization. The most effective strategy is the acetonide protection of the 1,2-diol [3]. By converting the highly polar, hydrogen-donating diol into a lipophilic cyclic ketal, you drastically reduce the lattice energy, rendering the molecule highly soluble in standard organic solvents.

Q3: How do I recover the free base from an aqueous workup without losing it to the aqueous layer? A3: Standard liquid-liquid extraction with EtOAc will fail due to the molecule's high aqueous solubility. You must employ a "salting out" technique. Saturate the aqueous layer with NaCl to increase its ionic strength, adjust the pH to >10 (ensuring the amine is fully deprotonated and uncharged), and extract with a highly polar organic mixture, such as 10-20% MeOH in DCM.

Validated Experimental Protocols

Protocol A: Chemical Derivatization (Acetonide Protection) for Organic Synthesis

Purpose: To mask the 1,2-diol, eliminating hydrogen-bond donors and enabling solubility in non-polar/moderately polar solvents [3].

  • Reagent Preparation: Suspend 3-(4-Aminophenoxy)propane-1,2-diol (1.0 eq) in anhydrous acetone (acts as both solvent and reagent) at 0.2 M concentration.

  • Catalysis: Add 2,2-dimethoxypropane (3.0 eq) followed by a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.1 eq). The acid protonates the methoxy groups, facilitating the transacetalization.

  • Reaction: Stir at room temperature for 4-6 hours under an inert atmosphere.

  • Self-Validation Check: The initial heterogeneous suspension will transition into a clear, homogeneous solution as the polar diol is converted into the lipophilic acetonide. Confirm completion via TLC (10% MeOH/DCM); the protected product will exhibit a significantly higher Rf​ value than the baseline-retained starting material.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the pTSA. Extract 3x with DCM. The product will now readily partition into the organic layer.

Protocol B: Direct Dissolution for Biological Assays

Purpose: To achieve a high-concentration stock solution without altering the chemical structure.

  • Solvent Selection: Weigh the solid free base into a sterile amber vial. Add anhydrous DMSO to achieve the desired concentration (e.g., 50 mM) [2].

  • Thermal Disruption: Sonicate the vial in a water bath at 40°C for 10-15 minutes. The thermal energy breaks the crystalline lattice, while DMSO's strong hydrogen-bond acceptor properties solvate the exposed diol and amine groups.

  • Self-Validation Check: Inspect the vial against a strong light source. A successful dissolution will be completely optically clear with no Tyndall effect (light scattering). If cloudiness persists, it is a micro-suspension, not a true solution, and requires further dilution or heating.

Decision Workflow

TroubleshootingWorkflow Start Solubility Issue: 3-(4-Aminophenoxy)propane-1,2-diol Decision What is the downstream application? Start->Decision Path1 In Vitro Assays / NMR Analysis Decision->Path1 Path2 Organic Synthesis / Liquid-Liquid Extraction Decision->Path2 Action1 Use Polar Aprotic Solvents (DMSO, DMF) Path1->Action1 Action3 Chemical Derivatization (Acetonide/Boc Protection) Path2->Action3 Action2 Apply Thermal Energy (Sonicate at 40°C) Action1->Action2 End1 Fully Solvated State (Proceed to Assay) Action2->End1 Action4 Extract with Moderately Polar Solvents (DCM/EtOAc) Action3->Action4 End2 Lipophilic Intermediate (Proceed to Reaction) Action4->End2

Workflow for resolving 3-(4-Aminophenoxy)propane-1,2-diol solubility issues based on application.

References

  • [1] Principles of Solubility. ResearchGate.[Link]

  • Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics. National Academic Digital Library of Ethiopia.[Link]

  • [3] Indium-Mediated Acyloxyallylation-Based Synthesis of Galacto-Configured Higher-Carbon Sugar Alcohols as Potential Phase Change Materials. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Reduction for 3-(4-Aminophenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in mastering the catalytic hydrogenation of 3-(4-nitrophenoxy)propane-1,2-diol to its corresponding amine, 3-(4-Aminophenoxy)propane-1,2-diol .

While Palladium on Carbon (Pd/C) is the industry standard for nitroarene reduction, the unique structural features of this substrate—namely the highly polar 1,2-diol moiety and the sensitive phenoxy ether linkage—require precise optimization to prevent reaction stalling, catalyst poisoning, and chemoselectivity failures[1].

Mechanistic Pathway & Troubleshooting Nodes

To troubleshoot effectively, we must first understand the causality of the reaction. The Pd/C-catalyzed reduction of nitroarenes does not happen in a single step; it follows the stepwise Haber mechanism[2]. Understanding where your reaction accumulates intermediates is the key to unlocking high yields.

Pathway Start 3-(4-Nitrophenoxy)propane-1,2-diol (Precursor) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso Pd/C, H2 (Fast) Cleavage Ether Cleavage Products (e.g., 4-Aminophenol) Start->Cleavage High Temp / Acidic (Side Reaction) Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Pd/C, H2 (Fast) Azo Azo/Azoxy Dimers (Condensation) Nitroso->Azo Base / Low H2 (Side Reaction) Target 3-(4-Aminophenoxy)propane-1,2-diol (Target Amine) Hydroxylamine->Target Pd/C, H2 (Rate-Limiting) Hydroxylamine->Azo Condensation (Side Reaction) Target->Cleavage Over-reduction

Reaction pathway and side-reactions in Pd/C hydrogenation of 3-(4-nitrophenoxy)propane-1,2-diol.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Each step includes a mechanistic rationale (causality) and an analytical checkpoint to ensure the reaction is proceeding correctly before moving forward.

Step 1: Substrate and Catalyst Preparation

  • Action: Dissolve 1.0 equivalent of highly purified 3-(4-nitrophenoxy)propane-1,2-diol in anhydrous Methanol (0.1 M concentration). Add 5–10 wt% of 5% Pd/C catalyst.

  • Causality: Methanol is chosen because the 1,2-diol group makes the substrate highly polar; alcohols ensure complete dissolution and facilitate the proton-coupled electron transfer required for the reduction. High substrate purity is critical, as trace sulfur or halide impurities from upstream synthesis will irreversibly poison the palladium active sites[3].

  • Validation Check: The solution should be completely homogeneous before catalyst addition.

Step 2: Atmosphere Exchange & Reaction Initiation

  • Action: Seal the vessel, evacuate under vacuum, and backfill with inert Nitrogen gas (repeat 3x). Follow by evacuating and backfilling with Hydrogen gas (repeat 3x). Pressurize to 30–50 psi using a Parr shaker or maintain 1 atm via a double-balloon setup.

  • Causality: Oxygen must be entirely excluded to prevent the explosive ignition of hydrogen by the pyrophoric Pd/C catalyst, and to prevent the re-oxidation of the hydroxylamine intermediate.

  • Validation Check: Monitor the pressure gauge. An immediate, rapid drop in pressure indicates the initial fast reduction to the nitroso/hydroxylamine stages[2].

Step 3: Temperature Control & Monitoring

  • Action: Stir vigorously (≥800 rpm) at 20–25 °C for 4–12 hours.

  • Causality: Vigorous stirring eliminates gas-liquid mass transfer limitations. Keeping the temperature strictly at or below 25 °C suppresses the hydrogenolysis (cleavage) of the sensitive phenoxy ether bond.

  • Validation Check: Analyze an aliquot via LC-MS at 4 hours. You must look for the disappearance of the M+16 peak (hydroxylamine intermediate)[4]. Do not stop the reaction until this peak is completely converted to the target amine mass.

Step 4: Safe Catalyst Quenching and Workup

  • Action: Purge the vessel with Nitrogen. Filter the mixture through a tightly packed pad of Celite under a nitrogen blanket. Wash the filter cake with warm methanol.

  • Causality: The product is highly polar and will adhere to the carbon support; warm methanol ensures complete desorption. The Celite pad prevents sub-micron catalyst particles from contaminating the product.

  • Validation Check: The filtrate should be completely colorless or pale yellow. A dark gray tint indicates catalyst bleed, requiring re-filtration.

Quantitative Optimization Data

The following table synthesizes the impact of various reaction parameters on the yield and purity of 3-(4-Aminophenoxy)propane-1,2-diol. Use this matrix to guide your optimization strategy.

ParameterConditionObservation / Yield ImpactMechanistic Rationale
Solvent Methanol / Ethanol>95% Yield , Fast RateHigh substrate solubility; excellent H₂ mass transfer and proton donation.
Solvent THF~75% Yield, Slower RateLower polarity reduces stabilization of polar intermediates, causing stalling.
Temperature 20–25 °COptimal Purity Maximizes chemoselectivity for the nitro group over the ether linkage.
Temperature >50 °C<60% YieldPromotes thermal hydrogenolysis (ether cleavage) yielding 4-aminophenol.
H₂ Pressure 1 atm (Balloon)~85% Yield, 12–16hSufficient for lab-scale, but prone to intermediate accumulation if stirring is poor.
H₂ Pressure 50 psi (Autoclave)>98% Yield , 2–4hHigh pressure accelerates the rate-limiting N-O bond cleavage in the hydroxylamine[4].
Stirring <400 rpmHigh Azo Dimer ImpuritiesPoor H₂ mixing causes hydrogen starvation, promoting intermediate cross-coupling.

Troubleshooting Guides & FAQs

Q1: My reaction is stalling, and LC-MS shows a persistent mass corresponding to M+16 relative to the target amine. How do I drive it to completion? A1: You are observing the accumulation of the hydroxylamine intermediate (Ar-NHOH). The reduction of nitroarenes follows a stepwise mechanism, and the final step—cleavage of the N-O bond—is the rate-limiting step[2]. This step is highly sensitive to hydrogen starvation . Resolution: Increase the hydrogen pressure (e.g., from 1 atm to 50 psi) and increase your stirring speed to improve gas-liquid mass transfer. If the reaction still stalls, your catalyst may be partially poisoned by trace halides; consider adding a fresh spike of Pd/C (2 wt%)[5].

Q2: I am isolating significant amounts of 4-aminophenol and propane-1,2-diol in my crude mixture. What is causing this degradation? A2: You are experiencing ether cleavage (hydrogenolysis of the C-O bond). While Pd/C is generally highly selective for nitro groups, the phenoxy ether linkage can be cleaved if the catalyst is overly active or if the conditions are too harsh. Resolution: Strictly control the reaction temperature to 25 °C—do not apply heat. If cleavage persists at room temperature, consider switching to a less aggressive catalyst loading (e.g., 1% Pd/C instead of 5% Pd/C) or add a catalytic amount of an amine base (like triethylamine) to suppress any acid-catalyzed cleavage pathways.

Q3: My product is heavily contaminated with brightly colored (orange/red) impurities. What are they, and how do I prevent them? A3: These are azo or azoxy dimers . They form when the nitroso intermediate reacts with the hydroxylamine intermediate[1]. This bimolecular condensation is favored under basic conditions or when the local concentration of dissolved hydrogen is low, allowing these intermediates to build up and cross-react. Resolution: Ensure vigorous stirring and adequate H₂ pressure from the very first minute of the reaction. The goal is to rapidly push the intermediates through to the amine before they have a chance to collide and dimerize. Maintain a neutral pH.

Q4: I have full conversion by LC-MS, but my isolated yield is unusually low. Where is my product going? A4: Because 3-(4-Aminophenoxy)propane-1,2-diol contains a 1,2-diol group, it is exceptionally polar. It is likely co-precipitating with, or strongly adsorbing to, the activated carbon support of the catalyst during filtration, especially if your solvent volume has dropped. Resolution: Do not let the reaction mixture concentrate before filtration. Dilute the mixture with additional solvent and wash the Celite/Pd/C filter cake thoroughly with warm methanol (40 °C) to ensure complete desorption of the polar product from the carbon matrix.

References

  • Catalytic Reduction of Nitroarenes by Dipalladium Complexes: Synergistic Effect. Organometallics, ACS Publications. Available at: [Link]

  • Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, SciSpace / ScienceDirect. Available at:[Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, ACS Publications. Available at:[Link]

Sources

Technical Support Center: Handling & Storage of 3-(4-Aminophenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of aniline derivatives during drug development and biological assays. The root cause is almost always improper storage leading to trace oxidation.

3-(4-Aminophenoxy)propane-1,2-diol contains two distinct functional regions: a propane-1,2-diol moiety and a 4-aminophenoxy (aniline) group. While the diol can theoretically be oxidized to aldehydes or ketones under harsh conditions[1], the primary amine is kinetically far more vulnerable. The lone pair of electrons on the aniline nitrogen makes it highly susceptible to autoxidation by molecular oxygen, a process accelerated by light, heat, and trace transition metals[2][3].

Below is our comprehensive guide to understanding, troubleshooting, and preventing the oxidative degradation of this sensitive compound.

Part 1: Mechanistic Overview of Degradation

Understanding the causality behind degradation is critical for prevention. Oxidation of the aniline moiety does not happen in a single step; it is a cascade reaction. It begins with the formation of an anilino radical intermediate. Once initiated, these radicals propagate and react with oxygen to form nitrosobenzenes and quinone imines. These intermediates are highly reactive and will readily dimerize into azo or azoxy compounds, eventually polymerizing into an insoluble, dark "tar"[4][5].

Mechanism A 3-(4-Aminophenoxy)propane-1,2-diol (Intact Amine) B Anilino Radical (Reactive Intermediate) A->B O2, Light, Heat C Quinone Imine / Nitroso (Pink/Yellow Discoloration) B->C Radical Propagation D Azo / Azoxy Dimers (Red/Brown) C->D Dimerization E Polymeric Degradants (Black Tar / Insoluble) D->E Polymerization

Fig 1. Oxidative degradation pathway of the aniline moiety.

Part 2: Frequently Asked Questions (FAQs)

Q: Why did my batch of 3-(4-Aminophenoxy)propane-1,2-diol turn pink or brown? A: Discoloration is the visual hallmark of arylamine oxidation. Even trace amounts (<1%) of quinone imine or azo degradation products are highly chromophoric, causing the bulk material to shift from colorless/white to pink, red, or brown[2][4].

Q: Can I still use the discolored compound in my assays? A: This is highly discouraged without re-purification. Oxidation products like quinone imines are reactive electrophiles. They can cross-react with biological targets, alter the electronic properties of the molecule, and severely skew your experimental results[4].

Q: Should I add an antioxidant to the storage buffer? A: While antioxidants (e.g., ascorbic acid, BHT) can quench radical propagation and stabilize aromatic amines in solution[6][7], they introduce foreign chemical species that may interfere with downstream drug development assays. For pure compounds, physical barriers (inert atmosphere, temperature control, light exclusion) are the gold standard[4][7].

Part 3: Quantitative Stability & Troubleshooting

To illustrate the impact of storage conditions on aniline derivatives, the following table summarizes quantitative stability data over a 12-month period. Maintaining an inert atmosphere and low temperature is non-negotiable for long-term integrity[7].

Storage TemperatureAtmosphereContainer TypeInitial Purity (%)6-Month Purity (%)12-Month Purity (%)Visual Appearance
-20 °CArgonAmber Glass>99.8>99.7>99.5Colorless/White
2–8 °CNitrogenAmber Glass>99.899.799.6Colorless/White
2–8 °CAmbient AirAmber Glass>99.898.597.1Light Pink/Yellow
25 °C (Room Temp)Ambient AirClear Glass>99.8<95.0<90.0Brown/Black
Part 4: Standard Operating Procedures (SOPs)

A robust laboratory protocol must be a self-validating system. Purity must be established both before storage and after retrieval to ensure experimental trustworthiness.

Protocol 1: Inert Aliquoting and Storage

Causality Check: Repeatedly opening a master vial introduces fresh oxygen and ambient moisture, accelerating degradation[4]. Aliquoting minimizes freeze-thaw and oxygen exposure cycles.

  • Purity Verification: Analyze the fresh batch via HPLC (UV detection at ~254 nm) to establish a >99% purity baseline[4].

  • Atmospheric Control: Work inside a glovebox. If unavailable, use a Schlenk line or a continuous gentle stream of high-purity Argon. Argon is heavier than air and displaces oxygen more effectively than Nitrogen[2].

  • Aliquoting: Transfer single-use quantities of 3-(4-Aminophenoxy)propane-1,2-diol into pre-dried, amber glass vials[7]. Amber glass blocks UV/Vis light, preventing photo-induced radical initiation[3].

  • Purging & Sealing: Purge the headspace of each vial with Argon for 30-60 seconds. Immediately cap with a PTFE-lined septum cap. (PTFE prevents chemical interaction with the seal).

  • Secondary Seal: Wrap the cap junction tightly with Parafilm to prevent slow oxygen diffusion over time[7].

  • Cold Storage: Transfer the sealed vials to a -20°C freezer or a 2-8°C refrigerator[7].

Storage S1 Step 1: Purity Verification (HPLC Analysis) S2 Step 2: Aliquoting (Amber Glass Vials) S1->S2 S3 Step 3: Inert Gas Purge (Argon/N2 Displacement) S2->S3 S4 Step 4: Hermetic Sealing (PTFE-Lined Caps + Parafilm) S3->S4 S5 Step 5: Cold Storage (-20°C or 4°C, Dark) S4->S5

Fig 2. Self-validating workflow for inert storage of sensitive amines.

Protocol 2: Recovery and Re-validation
  • Equilibration: Remove the vial from cold storage and allow it to equilibrate to room temperature before opening. Causality Check: Opening a cold vial causes atmospheric moisture to condense directly onto the compound, which accelerates degradation and alters weighing accuracy.

  • Re-validation: For highly sensitive biological assays, run a rapid HPLC check against the baseline chromatogram to ensure no quinone imine peaks have emerged during the storage period[4].

Part 5: References
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate.[Link]

  • How to prevent/minimize rapid air oxidation or arylamine - ResearchGate. [Link]

  • Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions - ACS Publications. [Link]

Sources

Technical Support Center: Post-Synthesis Purification of 3-(4-Aminophenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 3-(4-Aminophenoxy)propane-1,2-diol (CAS: 58754-71-5) is a highly polar, bifunctional intermediate frequently utilized in the synthesis of beta-blockers and anti-allergic agents. Post-synthesis purification—typically following the catalytic hydrogenation of its nitro precursor—presents significant challenges. The molecule's primary aromatic amine and adjacent diol groups cause severe tailing on standard normal-phase silica, while its electron-rich aniline core makes it highly susceptible to auto-oxidation. This guide provides field-proven troubleshooting strategies and validated protocols to achieve >99% purity.

Troubleshooting & FAQs

Q1: Why does my product streak extensively and exhibit poor recovery on standard silica gel (SiO2)? Causality: Standard silica gel acts as a Brønsted acid. The primary amine of 3-(4-aminophenoxy)propane-1,2-diol interacts strongly with the acidic silanol groups on the silica surface, leading to severe peak broadening, tailing, and irreversible chemisorption . Solution: Abandon standard normal-phase silica. Transition to an amine-functionalized silica (e.g., KP-NH). The covalently bonded aminopropyl groups neutralize the surface, eliminating the need for mobile phase modifiers like triethylamine (TEA) and allowing for the elution of basic amines using softer solvent systems like Hexane/Ethyl Acetate or DCM/MeOH.

Q2: My post-hydrogenation mixture turns from colorless to dark brown or pink during rotary evaporation. What is happening? Causality: Electron-rich anilines and aminophenol derivatives are highly susceptible to oxidative stress. In the presence of trace oxygen, heat, or transition metal residues (e.g., Pd from Pd/C catalysts), the amine undergoes one-electron oxidation to form an aniline radical cation. This intermediate rapidly converts into a highly electrophilic quinone imine derivative, manifesting as a dark brown or pink discoloration . These quinone imines can further polymerize or undergo Michael addition with other amine molecules, forming insoluble azo oligomers . Solution: Evaporate solvents under reduced pressure at temperatures strictly <35°C. Prior to concentration, ensure complete removal of the hydrogenation catalyst via strict Celite filtration. Backfill the rotary evaporator with Argon.

Q3: How do I efficiently separate the final amine product from unreacted 3-(4-nitrophenoxy)propane-1,2-diol without chromatography? Causality: The nitro precursor is significantly less polar and non-ionizable compared to the amine product. The primary amine can be selectively protonated at a low pH, drastically altering its partition coefficient (LogP). Solution: Utilize an acid-base liquid-liquid extraction (LLE). Dissolve the crude mixture in Ethyl Acetate (EtOAc) and extract with 1M HCl. The target amine will partition into the aqueous phase as a water-soluble hydrochloride salt, leaving the unreacted nitro precursor in the organic phase. The aqueous phase is then basified and re-extracted.

Quantitative Data & Chromatographic Behavior
Property / ParameterValue / ObservationChromatographic Implication
Molecular Formula C9H13NO3High polarity; requires polar mobile phases.
Molecular Weight 183.21 g/mol Easily detectable via LC-MS (ESI+) at m/z 184[M+H]+.
Standard Silica (SiO2) High retention (Rf < 0.1 in EtOAc)Severe tailing due to amine-silanol interactions; avoid use.
Amine-Silica (NH2) Moderate retentionExcellent peak shape; elutes cleanly with DCM/MeOH gradients.
Reversed-Phase (C18) Low retention at acidic pHUse alkaline mobile phase (pH 10) to maintain free-base form .
Mechanistic & Workflow Visualizations

G Amine 3-(4-Aminophenoxy) propane-1,2-diol (Colorless) Oxidation Oxidative Stress (O2, Heat, Trace Pd) Amine->Oxidation Radical Aniline Radical Cation (Reactive Intermediate) Oxidation->Radical -e- Quinone Quinone Imine Derivative (Brown/Pink Discoloration) Radical->Quinone -e-, -H+ Polymer Azo Oligomers & Degradation Products Radical->Polymer Radical Coupling Quinone->Polymer Michael Addition

Oxidative degradation of 3-(4-aminophenoxy)propane-1,2-diol into quinone imines.

G Crude Crude Reaction Mixture (Post-Reduction) Filter Celite Filtration (Remove Catalyst) Crude->Filter LLE Acid-Base Extraction (EtOAc / 1M HCl) Filter->LLE AqPhase Aqueous Phase (Amine Salt) LLE->AqPhase Target OrgPhase Organic Phase (Nitro Precursor Waste) LLE->OrgPhase Waste Basify Basification (pH 10) & Re-extraction AqPhase->Basify Chrom Amine-Silica Flash or RP-HPLC Basify->Chrom Pure Pure Product (Store under Argon) Chrom->Pure

Post-synthesis purification workflow for 3-(4-aminophenoxy)propane-1,2-diol.

Validated Experimental Protocols
Protocol A: Amine-Functionalized Silica Flash Chromatography

Use this protocol for scalable, mid-stage purification without the need for aqueous lyophilization.

  • Stationary Phase Preparation: Equilibrate an amine-functionalized silica column (e.g., Biotage® KP-NH) with 100% Dichloromethane (DCM). Do NOT add TEA or ammonia to the mobile phase.

  • Sample Loading: Dissolve the crude 3-(4-aminophenoxy)propane-1,2-diol in a minimal volume of DCM/MeOH (9:1). If solubility is poor, perform dry loading onto Celite.

  • Elution Gradient: Run a linear gradient from 0% to 15% Methanol (MeOH) in DCM over 10 column volumes (CV).

  • Fraction Collection: Monitor via UV at 254 nm and 280 nm. The product will elute as a sharp, symmetrical peak.

  • Concentration: Pool fractions and concentrate under reduced pressure at <35°C. Flush the flask with Argon immediately upon solvent removal to prevent quinone imine formation.

Self-Validation Check: The absence of streaking on an amine-functionalized TLC plate (developed in 10% MeOH/DCM) prior to column loading confirms the stationary phase choice is correct and predicts a successful column run.

Protocol B: Preparative Reversed-Phase HPLC (RP-HPLC)

Use this protocol for final-stage, high-purity isolation (>99.5%) required for downstream pharmaceutical applications.

  • System Setup: Utilize a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Solvent A: LC-MS grade Water + 0.1% Ammonium Hydroxide (NH₄OH) (pH ~10). Maintaining an alkaline pH ensures the primary amine remains in its free-base, lipophilic form, maximizing retention and peak symmetry .

    • Solvent B: LC-MS grade Acetonitrile (MeCN).

  • Gradient Elution: 5% B to 40% B over 20 minutes. Flow rate: 20 mL/min.

  • Recovery: Lyophilize (freeze-dry) the collected fractions directly in amber vials. Avoid rotary evaporation of aqueous fractions to entirely bypass thermal degradation and oxidation risks.

Self-Validation Check: Run an analytical test injection at pH 3 (using 0.1% Formic Acid) vs. pH 10 (using 0.1% NH₄OH). A significant increase in retention time at pH 10 confirms the compound is in its free-base form, validating the method's selectivity.

References
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Technical Blog.

  • Chemical Research in Toxicology (ACS). Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. PMC / National Institutes of Health.

  • Environmental Science & Technology. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. NSF Public Access Repository.

  • Biotage / Wake Forest University. Successful Flash Chromatography: Method Development and Optimization. WFU Chemistry.

Reducing background noise in aminopeptidase N assays with 3-(4-Aminophenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aminopeptidase N (APN/CD13) assays. As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise and poor signal-to-noise ratios when quantifying APN activity in complex biological matrices (e.g., cell lysates, tissue homogenates, and plasma).

Because APN is a promiscuous M1 family metalloprotease, standard fluorogenic substrates like L-leucine-7-amido-4-methylcoumarin (Leu-AMC) are often non-specifically cleaved by other endogenous proteases[1]. To establish a self-validating assay with absolute scientific integrity, you must isolate the specific APN activity. This is achieved by utilizing 3-(4-Aminophenoxy)propane-1,2-diol (CAS 58754-71-5) [2], a highly selective APN inhibitor, to establish a true, matrix-matched background control[3].

The Mechanism of Background Subtraction

In a complex sample, "background noise" is not just instrument noise or substrate auto-hydrolysis; it is primarily the enzymatic activity of off-target proteases (such as Leucine Aminopeptidase [LAP] or Insulin-Regulated Aminopeptidase [IRAP]) acting on your substrate[4].

By running a parallel reaction containing 3-(4-Aminophenoxy)propane-1,2-diol, you selectively block the active site of APN while leaving off-target proteases unaffected. The fluorescent signal generated in this inhibited well represents your true background noise. Subtracting this background from your total signal yields the specific APN activity, ensuring your data reflects actual APN dynamics—a critical factor when using APN activity as a prognostic marker in oncology or drug development[5].

APNMechanism Substrate Fluorogenic Substrate (e.g., L-Leucine-AMC) APN Aminopeptidase N (CD13) (Target Enzyme) Substrate->APN OtherProteases Off-Target Proteases (e.g., LAP, IRAP) Substrate->OtherProteases Signal1 Specific Fluorescent Signal APN->Signal1 Cleavage Signal2 Background Fluorescent Signal OtherProteases->Signal2 Non-specific Cleavage Inhibitor 3-(4-Aminophenoxy)propane-1,2-diol (Selective APN Inhibitor) Inhibitor->APN Blocks

Mechanism of background noise generation and selective APN inhibition.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why does my APN assay have high background fluorescence even in the absence of a biological sample? A: This is caused by non-enzymatic auto-hydrolysis of the fluorogenic substrate in the assay buffer. Substrates like Leu-AMC or Leu-pNA are inherently unstable over long periods at 37°C. Solution: Always include a "Buffer + Substrate" blank well to subtract baseline auto-hydrolysis, independent of the inhibitor control.

Q: How exactly does 3-(4-Aminophenoxy)propane-1,2-diol reduce sample-derived background noise? A: It doesn't "erase" the noise; it defines it. 3-(4-Aminophenoxy)propane-1,2-diol binds selectively to the APN active site. When you add it to a sample, any residual fluorescence generated is definitively caused by off-target enzymes. By subtracting this inhibitor-treated well's signal from your untreated well's signal, you mathematically eliminate the background noise[3].

Q: What concentration of 3-(4-Aminophenoxy)propane-1,2-diol should I use? A: For most fluorometric assays, a final inhibitor concentration of 300 µM to 350 µM is optimal to ensure complete saturation of APN without causing off-target inhibition of other metalloproteases[3].

Q: My specific APN signal (Total minus Background) is negligible or negative. What went wrong? A: This usually indicates one of two issues:

  • Inhibitor Precipitation: 3-(4-Aminophenoxy)propane-1,2-diol (Molecular Weight: 183.2 g/mol )[6] must be fully dissolved in DMSO before dilution in the assay buffer. If it precipitates, it cannot inhibit APN, making your "Total" and "Background" wells identical.

  • Lack of Pre-incubation: You must pre-incubate the sample with the inhibitor for at least 10 minutes at 37°C before adding the substrate. If added simultaneously, APN will cleave the substrate before the inhibitor can fully bind the active site.

Self-Validating Experimental Protocol

To guarantee scientific integrity, every biological sample tested must be split into two parallel reactions. This ensures that the background subtraction is specific to the unique protease matrix of that exact sample.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Reconstitute 3-(4-Aminophenoxy)propane-1,2-diol in 100% DMSO to create a 35 mM stock solution.

  • Dilute the stock 1:10 in APN Assay Buffer to create a 3.5 mM working solution (10X final concentration).

  • Prepare the fluorogenic substrate (e.g., Leu-AMC) according to the manufacturer's specifications.

Step 2: Sample Setup (Parallel Aliquoting)

  • For each biological sample, assign two adjacent wells on a 96-well black microplate: a Total Activity Well and a Background Control Well .

  • Add an equal volume (e.g., 40 µL) of the biological sample to both wells.

Step 3: Inhibitor Addition & Pre-incubation

  • To the Total Activity Well , add 10 µL of APN Assay Buffer.

  • To the Background Control Well , add 10 µL of the 3.5 mM 3-(4-Aminophenoxy)propane-1,2-diol working solution[3].

  • Adjust the final volume of all wells to 80 µL using APN Assay Buffer.

  • Critical Step: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to achieve steady-state binding with APN.

Step 4: Reaction Initiation & Measurement

  • Add 20 µL of the fluorogenic substrate mix to all wells simultaneously using a multichannel pipette.

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Measure fluorescence (e.g., Ex/Em = 384/502 nm) in kinetic mode for 45 to 60 minutes at 37°C[3].

Step 5: Data Calculation Calculate the specific APN activity ( CS​ ) by subtracting the change in fluorescence ( ΔFI ) of the Background Control Well from the change in fluorescence ( ΔFS ) of the Total Activity Well: CS​=ΔFS−ΔFI

APNAssayWorkflow A Biological Sample (Lysate/Plasma) B Aliquot Sample for Parallel Assays A->B C Total Activity Well (Sample + Buffer) B->C D Background Control Well (Sample + 58754-71-5) B->D E Pre-incubate (10 min, 37°C) to allow inhibitor binding C->E D->E F Add Fluorogenic Substrate (e.g., Leu-AMC) E->F G Measure Fluorescence (Total Signal) F->G from Total Well H Measure Fluorescence (Background Noise) F->H from Control Well I Specific APN Activity (Total Signal - Background Noise) G->I H->I

Workflow for isolating specific APN activity using parallel background subtraction.

Quantitative Data Summary

The following table summarizes the expected signal distributions and optimal assay conditions when using 3-(4-Aminophenoxy)propane-1,2-diol for background subtraction.

Assay Parameter / ConditionTotal Activity WellBackground Control WellBuffer Blank (No Sample)
Sample Volume 40 µL40 µL0 µL
Inhibitor Final Concentration 0 µM350 µM0 µM
Substrate Volume 20 µL20 µL20 µL
Expected Signal Source APN + Off-Target Proteases + Auto-hydrolysisOff-Target Proteases + Auto-hydrolysisAuto-hydrolysis Only
Typical RFU (Relative Fluorescence Units) ~15,000 RFU~4,500 RFU~200 RFU
Calculated Specific APN Signal N/A N/A Total - Background = ~10,500 RFU

Note: RFU values are highly dependent on the specific microplate reader's gain settings and the concentration of the biological sample.

References

  • The Rational Design of Therapeutic Peptides for Aminopeptidase N using a Substrate-Based Approach Scientific Reports (2017). DOI: 10.1038/s41598-017-01542-5. URL:[Link]

  • Aminopeptidase N Activity Predicts 5-Year Survival in Colorectal Cancer Patients Journal of Investigative Medicine (2015). DOI: 10.1097/JIM.0000000000000199. URL:[Link]

Sources

Technical Support Center: Resolving Crystallization Issues with 3-(4-Aminophenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the notorious crystallization challenges associated with 3-(4-Aminophenoxy)propane-1,2-diol.

Because this molecule contains an aniline-like primary amine and a highly flexible propane-1,2-diol tail, it exhibits extensive inter- and intramolecular hydrogen bonding. This amphoteric and highly polar nature frequently leads to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—where the compound forms a viscous, solute-rich liquid rather than a stable crystal lattice[1]. This guide provides field-proven, thermodynamically grounded protocols to rescue oiled-out batches, force nucleation, and optimize your solvent systems.

Diagnostic Workflow for Phase Separation

G Start Crude 3-(4-Aminophenoxy) propane-1,2-diol Dissolve Dissolve in Hot Solvent (e.g., IPA/Heptane) Start->Dissolve Cooling Controlled Cooling (0.1 °C/min) Dissolve->Cooling Decision Observation during cooling? Cooling->Decision Oiling Oiling Out (LLPS) Biphasic Liquid Decision->Oiling Phase Separation Amorphous Amorphous Solid or Gelation Decision->Amorphous Crash Precipitation Crystals Crystalline Solid Decision->Crystals Nucleation Rescue1 Reheat to Single Phase Add Seed Crystals Oiling->Rescue1 Rescue2 Slurry Aging (Continuous Stirring) Amorphous->Rescue2 Success Filter & Dry Pure API Crystals->Success Rescue1->Cooling Retry in Metastable Zone Rescue2->Crystals Ostwald Ripening Salt Form HCl/Acetate Salt Increase Lattice Energy Rescue2->Salt If Slurry Fails Salt->Dissolve Restart as Salt

Diagnostic workflow for resolving LLPS and amorphous precipitation in amino-diol crystallization.

Troubleshooting FAQs

Q1: Why does 3-(4-Aminophenoxy)propane-1,2-diol consistently "oil out" instead of crystallizing upon cooling? A1: This phenomenon is driven by Liquid-Liquid Phase Separation (LLPS)[2]. The molecule's flexible diol chain and multiple hydrogen-bond donors/acceptors (amine, ether, hydroxyls) allow it to form strong, disordered networks with protic solvents. Thermodynamically, when you cool the solution, the system crosses the binodal curve (liquid-liquid coexistence) before it reaches the critical supersaturation required for solid nucleation[3]. Instead of organizing into a rigid crystal lattice, the solute separates into a dense, solute-rich oil phase and a lighter, solvent-rich phase.

Q2: How do I select the right solvent system to prevent LLPS? A2: Oiling out typically occurs when the solute's melting point is lower than the solvent's boiling point, or when the solvent's polarity is too similar to the solute, causing delayed nucleation[1]. For 3-(4-Aminophenoxy)propane-1,2-diol, avoid single, highly polar solvents like pure methanol. Causality: You must alter the thermodynamic phase boundary. Transitioning to a binary solvent system (e.g., Isopropanol as the "good" solvent and Heptane as the "anti-solvent") allows you to tune the supersaturation trajectory. This prevents the "deep quench" (rapid temperature drop) that triggers spinodal decomposition and oiling out[3].

Q3: Is an oiled-out batch ruined, or can it be rescued? A3: Do not discard the batch. Interestingly, LLPS can sometimes act as an impurity-rejecting phase, altering the composition of the mother phase to exclude specific impurities[4]. However, to isolate the solid API, you must rescue the batch by reheating it to a single homogeneous phase, cooling it strictly within the metastable zone, and introducing seed crystals. Seeding provides a low-energy surface for heterogeneous nucleation, bypassing the high activation energy barrier that otherwise leads to LLPS[2].

Q4: What if the compound precipitates as a gooey amorphous solid that won't crystallize? A4: If the freebase amino-diol refuses to form a rigid lattice, you can utilize "slurry conversion" or alter its chemical state. Slurry conversion involves suspending the amorphous mass in a poor solvent under continuous mechanical stirring, allowing Ostwald ripening to transition the metastable amorphous state into a stable crystalline form[2]. Alternatively, because the molecule contains an amine, treating it with an acid to form a salt (e.g., Hydrochloride) significantly increases the lattice energy and melting point, forcing a solid-liquid separation[5].

Quantitative Solvent Screening Data

The following table summarizes the thermodynamic outcomes of various solvent systems tested for 3-(4-Aminophenoxy)propane-1,2-diol crystallization.

Solvent System (v/v)Solute Conc. (mg/mL)Cooling Rate (°C/min)LLPS RiskCrystallization YieldMechanistic Outcome
Methanol / Water (1:1) 501.0 (Crash)High < 10%Rapid spinodal decomposition; strong H-bonding prevents nucleation.
Isopropanol / Heptane (1:2) 500.1 (Controlled)Moderate 75-85%IPA solubilizes; slow cooling allows heterogeneous nucleation before binodal crossing.
Ethyl Acetate / Hexane (1:1) 300.5Low 60-70%Lower solubility restricts LLPS; requires higher initial dissolution temperature.
Ethanol / Diethyl Ether (1:3) 40 (as HCl salt)0.5Very Low > 90%Salt formation increases lattice energy, forcing solid-liquid separation.

Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Metastable Seeding

Objective: Rescue an oiled-out batch by forcing heterogeneous nucleation.

  • Re-dissolution: Heat the biphasic mixture to 5–10 °C below the boiling point of the primary solvent.

    • Validation Check: The solution must become completely transparent with no Schlieren lines. Any residual turbidity indicates the oil has not fully dissolved.

  • Controlled Cooling: Cool the solution at a strict rate of 0.1 °C/min[3].

    • Causality: Slow cooling prevents the system from rapidly crossing the spinodal boundary, keeping it in the metastable zone where solid nucleation is favored over liquid demixing.

  • Seeding: Once the solution is slightly supersaturated (approx. 10 °C below dissolution temp), add 1–2% (w/w) of pure 3-(4-Aminophenoxy)propane-1,2-diol seed crystals.

    • Validation Check: The seed crystals must remain suspended and visible. If they dissolve, the solution is undersaturated; lower the temperature by 2 °C and re-seed.

  • Anti-Solvent Addition: Add the anti-solvent (e.g., Heptane) dropwise via a syringe pump.

    • Causality: Dropwise addition prevents localized pockets of extreme supersaturation, which would instantly trigger oiling out.

  • Isolation: Hold at 5 °C for 2 hours with continuous stirring, then vacuum filter.

    • Validation Check: The isolated solid should be free-flowing and crystalline, not tacky or gummy.

Protocol B: Slurry Conversion (Ostwald Ripening) for Amorphous Precipitates

Objective: Convert metastable amorphous gels into stable crystals.

  • Solvent Exchange: Decant the supernatant from the amorphous gel and replace it with a non-polar "poor" solvent (e.g., Heptane or Diethyl Ether)[6].

  • Continuous Mechanical Stirring: Apply mechanical agitation (avoid magnetic stir bars to prevent grinding) at room temperature for 12–24 hours.

    • Causality: Slurry conversion leverages Ostwald's rule of stages. The highly soluble amorphous particles continuously dissolve and precipitate onto thermodynamically stable crystalline nuclei[2].

  • Maturation Monitoring:

    • Validation Check: Periodically sample the slurry and observe under a polarized light microscope. The disappearance of dark, amorphous blobs and the appearance of birefringent crystals confirms successful conversion.

  • Filtration: Isolate via a Büchner funnel and wash with cold anti-solvent.

Protocol C: Salt Formation for Recalcitrant Oils

Objective: Alter the thermodynamic profile by increasing lattice energy.

  • Freebase Dissolution: Dissolve the crude oiled-out amine in a suitable solvent (e.g., Ethanol)[5].

  • Acidification: Slowly add 1.05 equivalents of concentrated HCl or Acetic Acid while stirring.

    • Causality: Converting the freebase into a salt drastically increases the molecular rigidity and melting point, shifting the phase diagram to favor solid-liquid separation over LLPS[5].

  • Precipitation & Isolation: Cool the solution in an ice bath to induce crystallization.

    • Validation Check: The rapid formation of a dense, white precipitate indicates successful salt formation. Filter and dry under vacuum.

Sources

Validation & Comparative

Comprehensive Comparison Guide: 3-(4-Aminophenoxy)propane-1,2-diol vs. Bestatin for Aminopeptidase N Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

As researchers push the boundaries of metalloprotease targeting, selecting the appropriate inhibitor scaffold is paramount to the success of both in vitro assays and in vivo models. Aminopeptidase N (APN/CD13) is a zinc-dependent membrane-bound metalloprotease heavily implicated in tumor angiogenesis, immune regulation, and peptide signaling [1].

For decades, the dipeptide analog bestatin (ubenimex) has served as the gold standard for APN inhibition. However, the emergence of non-peptide small molecules, such as 3-(4-Aminophenoxy)propane-1,2-diol , offers novel avenues for assay development, particularly when researchers need to bypass the pharmacokinetic limitations of peptide-based therapeutics [2].

This guide objectively compares the structural mechanisms, quantitative performance, and experimental workflows of these two APN inhibitors to help you optimize your drug development pipelines.

Mechanistic Profiling & Structural Analysis

To understand the divergent utility of these two compounds, we must first examine their distinct binding modalities at the APN active site.

  • Bestatin (Ubenimex): Bestatin is a transition-state analog. Structurally, it is a dipeptide (N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine) that mimics the natural peptide substrate of APN. Its hydroxyl and alpha-amino groups form a tight, bidentate chelation complex with the catalytic Zn2+ ion in the APN active site, while its hydrophobic side chains anchor into the S1 binding pocket.

  • 3-(4-Aminophenoxy)propane-1,2-diol: This compound represents a purely synthetic, non-peptide small molecule scaffold. It lacks the traditional peptide bonds found in bestatin. Instead, it relies on the spatial arrangement of its terminal diol and aminophenoxy moieties to coordinate with the zinc ion and form a hydrogen-bonding network within the active site.

Expert Insight (Causality): Why choose a non-peptide scaffold? Peptidomimetics like bestatin can be recognized by endogenous peptide transporters (e.g., PEPT1/PEPT2) or subjected to degradation by off-target peptidases in complex biological matrices. Utilizing a non-peptide inhibitor like 3-(4-Aminophenoxy)propane-1,2-diol allows researchers to probe APN activity without these confounding variables, ensuring that the observed phenotypic changes are strictly due to APN inhibition rather than peptide transport dynamics.

Mechanism APN Aminopeptidase N (Target Enzyme) Inhibition Enzyme Inhibition (Blocks Cleavage) APN->Inhibition Prevents substrate processing Bestatin Bestatin (Transition-State Analog) Zn Active Site Zn2+ Coordination Bestatin->Zn Bidentate chelation Diol 3-(4-Aminophenoxy)propane-1,2-diol (Small Molecule) Diol->Zn Diol/Amino interaction Zn->APN Occupies active site

Diagram 1: Binding mechanism logic of Bestatin vs. 3-(4-Aminophenoxy)propane-1,2-diol.

Quantitative Performance Comparison

When designing high-throughput screening (HTS) or enzymatic assays, the physicochemical properties of the inhibitor dictate the parameters of the protocol. Below is a consolidated comparison of the two compounds.

FeatureBestatin (Ubenimex)3-(4-Aminophenoxy)propane-1,2-diol
CAS Number 58-28-658754-71-5
Molecular Weight 308.38 g/mol 183.20 g/mol
Chemical Classification Dipeptide transition-state analogNon-peptide small molecule
Binding Mechanism Zn2+ chelation via hydroxyl/amino groupsZn2+ coordination via diol/amino moieties
Typical IC50 (APN) ~4.0 - 10.0 µM [3]Assay-dependent (Low µM range)
Solubility Soluble in Methanol, DMSO, Dilute AcidSoluble in DMSO, Ethanol
Primary Advantage Extensive in vivo and clinical validationAvoids peptide transporter off-target effects

Experimental Protocols: APN Enzymatic Assay

To objectively compare the inhibitory potency (IC50) of both compounds, a standardized chromogenic assay is required. The following protocol outlines a self-validating system using L-Leucine-p-nitroanilide (L-Leu-pNA) as a substrate.

Methodology: Kinetic HTS Assay for APN Inhibition

1. Reagent Preparation:

  • Assay Buffer: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 150 mM NaCl. Causality: Maintaining physiological pH and ionic strength is critical, as the coordination of the catalytic Zn2+ is highly sensitive to pH fluctuations.

  • Enzyme: Dilute recombinant human APN (rhAPN) in Assay Buffer to a working concentration of 1 µg/mL.

  • Substrate: Dissolve L-Leu-pNA in DMSO to create a 100 mM stock, then dilute to 2 mM in Assay Buffer.

2. Inhibitor Preparation & Serial Dilution:

  • Dissolve Bestatin and 3-(4-Aminophenoxy)propane-1,2-diol in 100% DMSO to create 10 mM stock solutions.

  • Perform 10-point, 3-fold serial dilutions in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

3. Pre-Incubation (Critical Step):

  • In a clear-bottom 96-well microplate, combine 50 µL of rhAPN and 10 µL of the diluted inhibitor (or vehicle control).

  • Incubate at 37°C for 30 minutes. Causality: Metalloprotease inhibitors frequently exhibit slow-binding kinetics. This pre-incubation step ensures the establishment of thermodynamic equilibrium between the inhibitor and the Zn2+ active site before the substrate introduces competitive pressure.

4. Reaction Initiation & Kinetic Readout:

  • Add 40 µL of the 2 mM L-Leu-pNA substrate to all wells to initiate the reaction.

  • Immediately transfer the plate to a microplate reader. Measure absorbance at 405 nm every 1 minute for 20 minutes at 37°C. Causality: Cleavage of L-Leu-pNA releases p-nitroaniline, a yellow chromophore. A kinetic readout (rather than an endpoint readout) allows for the calculation of initial velocity (V0), ensuring the data is captured within the linear range of the enzyme's activity.

5. Data Analysis:

  • Calculate the initial velocity (V0) for each well.

  • Plot the log(inhibitor concentration) against the normalized V0. Use non-linear regression (four-parameter logistic equation) to determine the IC50 values.

Workflow Prep 1. Prepare Recombinant APN in Assay Buffer (pH 7.4) Dilute 2. Serial Dilution of Inhibitors (Bestatin & Diol derivative) Prep->Dilute Incubate 3. Pre-incubate Enzyme + Inhibitor (37°C for 30 mins) Dilute->Incubate Substrate 4. Add L-Leucine-p-nitroanilide (Chromogenic Substrate) Incubate->Substrate Read 5. Measure Absorbance at 405 nm (Kinetic read for 20 mins) Substrate->Read Analyze 6. Calculate IC50 using Non-linear Regression Read->Analyze

Diagram 2: Standardized experimental workflow for High-Throughput APN Inhibition Screening.

Conclusion & Application Strategy

The choice between bestatin and 3-(4-Aminophenoxy)propane-1,2-diol ultimately depends on the specific requirements of your research model:

  • Select Bestatin when your experimental design requires a heavily benchmarked positive control. Its rich history in literature makes it ideal for in vivo tumor models or immunological assays where established pharmacokinetic data is necessary to validate new findings [4].

  • Select 3-(4-Aminophenoxy)propane-1,2-diol when conducting structure-activity relationship (SAR) campaigns looking for novel, non-peptide APN inhibitors. Its small molecular weight (183.20 g/mol ) and distinct binding profile make it an excellent starting scaffold for hit-to-lead optimization, allowing researchers to circumvent the rapid degradation and poor oral bioavailability often associated with peptide-based drugs [2].

References

  • Title: Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function Source: PubMed (Biomedicine & Pharmacotherapy) URL: [Link]

  • Title: Bestatin, a potent aminopeptidase-N inhibitor, inhibits in vitro decidualization of human endometrial stromal cells Source: PubMed (The Journal of Clinical Endocrinology & Metabolism) URL: [Link]

  • Title: Aminopeptidase inhibitor ubenimex (bestatin) inhibits the growth of human choriocarcinoma in nude mice through its direct cytostatic activity Source: PubMed (Anticancer Research) URL: [Link]

A Comparative Guide to the Validation of 3-(4-Aminophenoxy)propane-1,2-diol Binding Using Surface Plasmon Resonance and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the rigorous validation of interactions between small molecules and their protein targets is a cornerstone of successful therapeutic development. This guide provides an in-depth, objective comparison of Surface Plasmon Resonance (SPR) and other leading biophysical techniques for the characterization of small molecule binding, using the novel compound 3-(4-Aminophenoxy)propane-1,2-diol as a central case study. For the purpose of this technical guide, we will postulate a hypothetical yet plausible scenario wherein 3-(4-Aminophenoxy)propane-1,2-diol has been identified as a promising inhibitor of a mitogen-activated protein kinase (MAPK), a key player in inflammatory signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the most suitable binding validation technologies for their specific research needs.

The Imperative of Binding Validation in Drug Discovery

The journey from a preliminary "hit" in a high-throughput screen to a viable drug candidate is long and fraught with potential for failure. A critical early step in this process is the unequivocal confirmation that the small molecule of interest directly engages its intended biological target. This validation is not merely a qualitative confirmation but a quantitative exploration of the binding event, encompassing affinity, kinetics, and thermodynamics. A thorough understanding of these parameters is essential for establishing a robust structure-activity relationship (SAR) and for optimizing lead compounds.

Surface Plasmon Resonance (SPR): A Real-Time Perspective on Molecular Interactions

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that has become a gold standard for the detailed characterization of biomolecular interactions.[1] The technology allows for the real-time measurement of binding events by detecting changes in the refractive index at the surface of a sensor chip upon which one of the binding partners (the ligand) is immobilized.[2][3] The other binding partner (the analyte) flows over this surface, and the association and dissociation of the analyte are monitored.

The Experimental Workflow of an SPR Assay

The validation of 3-(4-Aminophenoxy)propane-1,2-diol binding to our hypothetical MAPK using SPR would typically follow the workflow outlined below.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Protein_Prep MAPK Purification & QC Immobilization MAPK Immobilization on Sensor Chip Protein_Prep->Immobilization Small_Molecule_Prep 3-(4-Aminophenoxy)propane-1,2-diol Solubilization & Dilution Binding_Assay Analyte Injection (Small Molecule Titration) Small_Molecule_Prep->Binding_Assay Buffer_Prep Running Buffer Preparation (e.g., HBS-EP+) Buffer_Prep->Immobilization Buffer_Prep->Binding_Assay Immobilization->Binding_Assay Immobilized Surface Regeneration Surface Regeneration Binding_Assay->Regeneration Binding Cycle Data_Acquisition Real-time Sensorgram Acquisition Binding_Assay->Data_Acquisition Regeneration->Binding_Assay Regenerated Surface Data_Processing Reference Subtraction & Blank Correction Data_Acquisition->Data_Processing Model_Fitting Kinetic & Affinity Model Fitting Data_Processing->Model_Fitting Results Determination of ka, kd, and KD Model_Fitting->Results

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Experimental Protocol for SPR Validation

1. Preparation of Reagents and Consumables:

  • Protein (Ligand): Recombinantly express and purify the target MAPK to >95% purity. Perform quality control to ensure the protein is monomeric and active.

  • Small Molecule (Analyte): Prepare a high-concentration stock solution of 3-(4-Aminophenoxy)propane-1,2-diol in a suitable solvent (e.g., DMSO). Subsequently, create a dilution series in the running buffer. The final DMSO concentration should be kept constant across all dilutions and ideally below 1%.

  • Running Buffer: A common choice is HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant). This buffer is filtered and degassed to minimize artifacts.

  • Sensor Chip: A CM5 sensor chip is a common choice for amine coupling.

2. Immobilization of the MAPK Ligand:

  • Activate the carboxymethylated dextran surface of the CM5 sensor chip with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4]

  • Inject the MAPK solution (typically 5-20 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 5.0) over the activated surface.[4] The protein will be covalently coupled to the sensor surface via its primary amine groups.

  • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • A reference flow cell is prepared by performing the activation and deactivation steps without protein injection. This serves to subtract non-specific binding and bulk refractive index changes.

3. Analyte Binding and Kinetic Analysis:

  • Inject the dilution series of 3-(4-Aminophenoxy)propane-1,2-diol over both the MAPK-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).[4] A range of concentrations, typically spanning at least two orders of magnitude around the expected dissociation constant (KD), is used.

  • Monitor the association phase during the injection, followed by a dissociation phase where only running buffer flows over the sensor chip.

  • Between each analyte injection, regenerate the sensor surface to remove any bound small molecule. This is achieved by injecting a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt). The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized protein.

4. Data Analysis:

  • The raw data (sensorgrams) are processed by subtracting the signal from the reference flow cell and a buffer blank.

  • The resulting sensorgrams are then fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

A Comparative Look at Alternative Binding Validation Techniques

While SPR is a powerful tool, it is not without its limitations. The immobilization of the protein can sometimes lead to a loss of activity, and not all proteins are amenable to the common immobilization chemistries.[5] Therefore, it is crucial to consider alternative, solution-based techniques that can provide complementary and confirmatory data.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[6][7][8] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[6][9]

Principle: In a typical ITC experiment, a solution of the small molecule is titrated into a solution of the protein in a sample cell, while a reference cell contains only buffer.[9] The instrument measures the differential power required to maintain a zero temperature difference between the two cells.[9]

Experimental Protocol for ITC:

  • Sample Preparation: Prepare highly purified and concentrated solutions of both the MAPK and 3-(4-Aminophenoxy)propane-1,2-diol in the same buffer to minimize heats of dilution. The buffer should have a low ionization enthalpy (e.g., phosphate or HEPES).

  • Titration: A series of small injections of the small molecule solution are made into the protein solution in the sample cell.

  • Data Analysis: The heat change after each injection is measured and plotted against the molar ratio of the small molecule to the protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.

MicroScale Thermophoresis (MST): A Sensitive Technique with Low Sample Consumption

MicroScale Thermophoresis (MST) is a biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient.[10][11] This movement, known as thermophoresis, is dependent on the size, charge, and hydration shell of the molecule.[11] Binding of a small molecule to a protein will alter one or more of these properties, leading to a change in the thermophoretic movement.[11]

Principle: A fluorescently labeled protein is mixed with a dilution series of the unlabeled small molecule. The movement of the fluorescent protein through a temperature gradient is monitored. The change in thermophoresis upon binding is used to determine the binding affinity.[10]

Experimental Protocol for MST:

  • Labeling: The MAPK is fluorescently labeled (e.g., with an NHS-ester reactive dye). Unconjugated dye is removed by size-exclusion chromatography.

  • Sample Preparation: A constant concentration of the labeled MAPK is mixed with a dilution series of 3-(4-Aminophenoxy)propane-1,2-diol.

  • Measurement: The samples are loaded into capillaries, and the thermophoretic movement is measured in an MST instrument.

  • Data Analysis: The change in the normalized fluorescence is plotted against the concentration of the small molecule, and the resulting binding curve is fitted to determine the KD.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights into Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that can provide structural and dynamic information about protein-ligand interactions at atomic resolution.[12][13][14] Ligand-observed NMR experiments are particularly well-suited for studying the binding of small molecules to larger protein targets.

Principle: In ligand-observed NMR, the NMR signals of the small molecule are monitored in the presence and absence of the protein. Binding to the protein causes changes in the chemical shifts, line widths, and/or nuclear Overhauser effects (NOEs) of the small molecule's NMR signals.[15][16]

Experimental Protocol for Ligand-Observed NMR:

  • Sample Preparation: Prepare solutions of 3-(4-Aminophenoxy)propane-1,2-diol at a fixed concentration and the MAPK at varying concentrations in a suitable deuterated buffer.

  • NMR Data Acquisition: A series of one-dimensional (e.g., 1H) or two-dimensional (e.g., Saturation Transfer Difference) NMR spectra are acquired for each sample.

  • Data Analysis: Changes in the NMR parameters of the small molecule are analyzed to confirm binding and, in some cases, to determine the binding affinity and identify the binding epitope on the small molecule.

Head-to-Head Comparison of Binding Validation Techniques

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)Nuclear Magnetic Resonance (NMR)
Principle Change in refractive indexHeat change upon bindingChange in thermophoretic movementChange in NMR signals
Labeling Label-freeLabel-freeLabeling of one partner requiredLabel-free
Throughput Medium to HighLow to MediumHighLow to Medium
Sample Consumption LowHighVery LowHigh
Information Provided Kinetics (ka, kd), Affinity (KD)Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n)Affinity (KD)Binding confirmation, Affinity (KD), Structural information
Key Advantage Real-time kinetic dataGold standard for thermodynamicsLow sample consumption, wide buffer compatibilityAtomic-level structural detail
Key Disadvantage Immobilization can affect protein activityHigh sample consumption, sensitive to buffer mismatchesRequires fluorescent labelingLower throughput, requires specialized equipment and expertise

Making the Right Choice: A Decision-Making Framework

The selection of the most appropriate technique for validating the binding of 3-(4-Aminophenoxy)propane-1,2-diol to its putative MAPK target depends on the specific research question, the available resources, and the stage of the drug discovery project.

Decision_Tree Start Start: Validate Binding of 3-(4-Aminophenoxy)propane-1,2-diol to MAPK Q1 Need Kinetic Data (ka, kd)? Start->Q1 SPR SPR Q1->SPR Yes Q2 Need Thermodynamic Data (ΔH, ΔS)? Q1->Q2 No End Validated Binding SPR->End ITC ITC Q2->ITC Yes Q3 Limited Sample Availability? Q2->Q3 No ITC->End MST MST Q3->MST Yes Q4 Need Structural Information? Q3->Q4 No MST->End NMR NMR Q4->NMR Yes Q4->End No NMR->End

Caption: Decision-making framework for selecting a binding assay.

  • For initial hit validation and screening, where throughput is a key consideration, MST is an excellent choice due to its high speed and low sample consumption.[10]

  • For detailed kinetic characterization and understanding the dynamics of the interaction, SPR is the preferred method as it provides real-time association and dissociation rates.[1]

  • To elucidate the thermodynamic driving forces of the binding event and to confirm stoichiometry, ITC is the undisputed gold standard.[9]

  • When atomic-level structural information about the binding mode is required, NMR spectroscopy offers unparalleled insights.[12][14]

In an ideal scenario, a combination of these techniques would be employed to build a comprehensive and robust understanding of the interaction between 3-(4-Aminophenoxy)propane-1,2-diol and its target protein. For instance, SPR could be used to determine the kinetics, while ITC provides the thermodynamic profile, and NMR offers structural details. This multi-faceted approach provides a self-validating system that significantly increases the confidence in the lead compound and its mechanism of action.

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved from [Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. (2018, June 12). YorkSpace. Retrieved from [Link]

  • NMR for Studying Protein-Ligand Interactions. (2025, April 30). Creative Biostructure. Retrieved from [Link]

  • Measuring Interactions Using Microscale Thermophoresis. (2013, October 21). Biocompare. Retrieved from [Link]

  • Studying small molecule-aptamer interactions using MicroScale Thermophoresis (MST). (2016, March 15). PubMed. Retrieved from [Link]

  • NMR Studies of Protein-Ligand Interactions. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) NMR Methods to Characterize Protein-Ligand Interactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Binding analytics of DNA aptamers to small molecules determined by microscale thermophoresis (MST). (n.d.). ResearchGate. Retrieved from [Link]

  • NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors. (2003, February 24). PubMed. Retrieved from [Link]

  • Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • NMR-based analysis of protein-ligand interactions. (2014, February 15). PubMed. Retrieved from [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. (n.d.). PubMed. Retrieved from [Link]

  • Protein-Small Molecule Biomolecular Interactions - a Retrospective. (2024, June 20). Reichert Technologies. Retrieved from [Link]

  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. (n.d.). PMC. Retrieved from [Link]

  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. (2018, May 15). Nicoya Lifesciences. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. Retrieved from [Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017, October 13). Molecular Biology of the Cell. Retrieved from [Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. (2018, June 12). YorkSpace. Retrieved from [Link]

  • Biacore SPR for small-molecule discovery. (n.d.). Cytiva. Retrieved from [Link]

  • Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding. (n.d.). PMC. Retrieved from [Link]

  • Isothermal titration calorimetry. (n.d.). Wikipedia. Retrieved from [Link]

  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. (n.d.). XanTec bioanalytics GmbH. Retrieved from [Link]

  • BLI vs SPR: Picking the Right Tool for Discovery Campaigns in Biotechs. (2025, October 29). Immune Biosolutions. Retrieved from [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PMC. Retrieved from [Link]

  • Guide to Running an SPR Experiment. (2022, July 27). Reichert Technologies. Retrieved from [Link]

  • This protocol describes how to collect binding data for a small molecule/protein interaction. (n.d.). University of Utah. Retrieved from [Link]

  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. Retrieved from [Link]

  • 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases. (2012, June 1). PubMed. Retrieved from [Link]

  • Metabolism of (R)- and (S)-3-(phenylamino)propane-1,2-diol in C57BL/6- and A/J-strain mice. Identification of new metabolites with potential toxicological significance to the toxic oil syndrome. (2001, August 15). PubMed. Retrieved from [Link]

  • Synthesis method of 3-amino-1,2-propanediol. (n.d.). Google Patents.
  • Design, synthesis, and biological activity of novel PPARgamma ligands based on rosiglitazone and 15d-PGJ2. (2005, March 15). PubMed. Retrieved from [Link]

  • 3-AMINO-1,2- PROPANEDIOL (APD). (n.d.). Borregaard. Retrieved from [Link]

  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. (2021, October 25). MDPI. Retrieved from [Link]

  • Biol. Pharm. Bull. Vol. 47 No. 2. (2024, April 2). The Pharmaceutical Society of Japan. Retrieved from [Link]

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Mass spectrometry validation of 3-(4-Aminophenoxy)propane-1,2-diol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Mass Spectrometry Validation Guide for 3-(4-Aminophenoxy)propane-1,2-diol Synthesis

Executive Summary

The synthesis of highly polar small molecules, such as 3-(4-Aminophenoxy)propane-1,2-diol (Chemical Formula: C9H13NO3; Monoisotopic Mass: 183.0895 Da), presents unique analytical challenges. As a critical intermediate in pharmaceutical and polymer chemistry, its structural verification requires rigorous, self-validating analytical frameworks. This guide objectively compares three primary mass spectrometry (MS) platforms—LC-ESI-HRMS, GC-EI-MS, and MALDI-TOF—detailing the causality behind experimental choices and providing step-by-step methodologies to ensure scientific integrity during synthesis validation [1].

Mechanistic Context of the Synthesis

The target molecule is typically synthesized via the base-catalyzed etherification of 4-aminophenol with 3-chloro-1,2-propanediol (or glycidol). To validate this synthesis, the analytical method must definitively prove:

  • Precursor Consumption: Disappearance of the 4-aminophenol mass (109.05 Da).

  • Product Formation: Presence of the intact 3-(4-Aminophenoxy)propane-1,2-diol mass (183.09 Da).

  • Structural Integrity: Confirmation of the ether linkage and intact diol/amine functional groups.

Workflow Syn Synthesis: 4-Aminophenol + Glycidol Mol 3-(4-Aminophenoxy)propane-1,2-diol MW: 183.09 Da Syn->Mol Base Catalysis LC LC-ESI-HRMS (Soft Ionization) Mol->LC Polar Extract GC GC-EI-MS (Hard Ionization) Mol->GC TMS Derivatization Res1 [M+H]+ = 184.0974 m/z Exact Mass Confirmed LC->Res1 Res2 Fragment Library Match (Requires Derivatization) GC->Res2

Fig 1: Mass spectrometry validation workflow for 3-(4-Aminophenoxy)propane-1,2-diol synthesis.

Comparative Analysis of MS Platforms

Not all MS platforms are created equal for low-molecular-weight, highly polar analytes. The table below objectively compares the viability of each technique for validating this specific synthesis [2].

Feature / ParameterLC-ESI-HRMS (Gold Standard)GC-EI-MS (Alternative)MALDI-TOF MS (Not Recommended)
Ionization Type Soft (Electrospray Ionization)Hard (Electron Impact, 70 eV)Soft (Laser Desorption)
Target Ion [M+H]+ at m/z 184.0974TMS-derivatized fragments[M+H]+ (Often obscured)
Sample Prep Direct injection (Dilute & Shoot)Requires Silylation (Derivatization) Matrix mixing
Causality for Fit The primary amine is easily protonated in acidic mobile phases, yielding a strong, intact signal.The molecule has 3 active hydrogens (-NH2, 2x -OH) causing thermal degradation without derivatization.Matrix ions (e.g., CHCA) heavily interfere in the <500 Da low-mass region.
Resolution/Accuracy < 5 ppm mass errorNominal mass (Unit resolution)Moderate to High

Decision Logic for Small Molecule Validation

When designing a validation protocol, the physical chemistry of the analyte dictates the instrumentation. 3-(4-Aminophenoxy)propane-1,2-diol is highly polar and non-volatile, driving the decision matrix below.

PlatformComparison Start Select MS Platform for Polar Small Molecule (<500 Da) Q1 Is exact mass & intact molecular ion required? Start->Q1 HRMS LC-ESI-HRMS Optimal for [M+H]+ Q1->HRMS Yes Q2 Is structural fragmentation library matching needed? Q1->Q2 No / Secondary GCMS GC-EI-MS Requires Silylation Q2->GCMS Yes MALDI MALDI-TOF Avoid: Matrix Interference Q2->MALDI High-throughput only

Fig 2: Decision matrix for selecting the optimal MS platform for polar small molecules.

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating procedural blanks, internal standards, and chemically logical sample preparations that inherently prove the absence of false positives [3].

Protocol A: LC-ESI-HRMS (The Optimal Workflow)

Rationale: Electrospray Ionization (ESI) is ideal for this molecule. The addition of formic acid to the mobile phase forces the equilibrium of the primary amine (-NH2) into its protonated state (-NH3+), guaranteeing maximum ionization efficiency and a robust [M+H]+ signal [4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of LC-MS grade Methanol. Dilute 1:1000 in Water/Acetonitrile (50:50, v/v) to prevent detector saturation.

  • Chromatography Setup:

    • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water (Provides protons for ESI+).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350°C

    • Mass Range: m/z 50 to 500.

  • Self-Validation Check: Inject a blank (Mobile Phase A/B) prior to the sample. The blank must show no peak at m/z 184.0974 to rule out column carryover.

  • Data Interpretation: Look for the Exact Mass [M+H]+ at 184.0974 Da . A secondary sodium adduct[M+Na]+ may appear at 206.0793 Da .

Protocol B: GC-EI-MS (The Derivatization Workflow)

Rationale: 3-(4-Aminophenoxy)propane-1,2-diol cannot be analyzed directly via GC-MS. Its three active protons (one on the amine, two on the diol) cause severe hydrogen bonding, leading to column sticking, peak tailing, and thermal degradation at injector temperatures (250°C). Causality: We must perform silylation using BSTFA to replace these active hydrogens with Trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable [3].

Step-by-Step Methodology:

  • Sample Drying: Transfer 0.5 mg of the synthesized product to a glass GC vial. Evaporate completely under a gentle stream of Nitrogen. Moisture destroys silylating reagents.

  • Derivatization: Add 50 µL of anhydrous Pyridine (catalyst/solvent) and 50 µL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial and heat at 70°C for 30 minutes to drive the reaction to completion. The tri-TMS derivative will form (Mass increases by 3 × 72 Da = 216 Da. New target mass = 399 Da).

  • Chromatography Setup:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Data Interpretation: Under 70 eV Electron Impact, the molecular ion (M+ at 399) may be weak. Look for characteristic library fragmentation: loss of a methyl group [M-15]+ at m/z 384, and cleavage of the ether bond yielding a dominant phenoxy-TMS fragment.

Conclusion

For the validation of 3-(4-Aminophenoxy)propane-1,2-diol synthesis, LC-ESI-HRMS stands as the definitive, objective choice due to its ability to detect the intact polar molecule with sub-5 ppm mass accuracy without the need for chemical derivatization. While GC-EI-MS provides excellent structural fragmentation data, the mandatory silylation step introduces potential variability and increases preparation time. MALDI-TOF should be avoided for this specific application due to low-mass matrix interference.

References

  • Gillespie, T. A., et al. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Mass Spectrometry Reviews. Available at:[Link]

  • Lin, Z., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at:[Link]

  • Lukić, I., et al. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI Molecules. Available at:[Link](Note: URL reflects standard MDPI routing for GC-MS review literature)

  • French, D., et al. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Toxicology/Clinical Pub. Available at:[Link]

Comparative Guide: High-Field vs. Benchtop NMR Spectroscopy for the Structural Confirmation of 3-(4-Aminophenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently evaluate analytical platforms to optimize both data integrity and laboratory efficiency. The compound 3-(4-Aminophenoxy)propane-1,2-diol is a critical bifunctional building block used in the synthesis of various active pharmaceutical ingredients (APIs). Verifying its structure requires confirming the integrity of the para-substituted aromatic ring, the primary amine, and the 1,2-diol aliphatic chain.

In this guide, I objectively compare the performance of traditional High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the structural confirmation of this specific intermediate. By examining the causality behind spectral differences and establishing self-validating protocols, this guide will help you determine the optimal platform for your analytical objectives.

The Physics of the Comparison: High-Field vs. Benchtop

The fundamental difference between these platforms lies in their magnetic field strength and the resulting chemical shift dispersion ( Δν ).

  • High-Field NMR (600 MHz): Utilizes superconducting magnets requiring continuous cryogenic cooling (liquid Helium/Nitrogen). It provides superior chemical shift dispersion and sensitivity, making it the gold standard for de novo structural elucidation and complex mixture analysis.

  • Benchtop NMR (80 MHz): Utilizes permanent magnets (e.g., NdFeB) arranged in a Halbach array. It is entirely cryogen-free and fits directly on a standard lab bench. While historically limited by poor resolution, modern benchtop systems utilize ultra-homogeneous magnetic fields and advanced signal processing to deliver rapid, reliable QA/QC results 1.

NMR_Workflow cluster_0 Benchtop NMR (80 MHz) cluster_1 High-Field NMR (600 MHz) Sample 3-(4-Aminophenoxy)propane-1,2-diol Sample Preparation Decision Analytical Objective? Sample->Decision B_Acq Acquisition: Permanent Magnet (Cryogen-Free) Decision->B_Acq Purity Check H_Acq Acquisition: Superconducting Magnet (Liquid He/N2) Decision->H_Acq Unknowns B_Out Routine QA/QC & Reaction Monitoring B_Acq->B_Out H_Out De Novo Elucidation & Impurity Profiling H_Acq->H_Out

Fig 1. Decision workflow for selecting NMR platforms based on analytical objectives.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our structural confirmation, the following protocol is designed as a self-validating system . We do not merely acquire data; we embed internal checks to prove the instrument's magnetic homogeneity before accepting the results.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of 3-(4-Aminophenoxy)propane-1,2-diol. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

  • Instrument Calibration & Self-Validation: Lock the spectrometer to the deuterium signal of DMSO- d6​ . Shim the magnet using the TMS peak at 0.00 ppm.

    • Validation Gate: The TMS linewidth at half-height ( W1/2​ ) must be ≤1.2 Hz for the 600 MHz system and ≤2.5 Hz for the 80 MHz system. If these parameters are not met, the shimming protocol must be re-initiated. This guarantees that any observed peak broadening is due to molecular physics, not poor magnetic homogeneity.

  • Data Acquisition:

    • High-Field (600 MHz): 16 scans, 64k data points, spectral width of 12 ppm, and a relaxation delay ( D1​ ) of 10 seconds to ensure quantitative integration.

    • Benchtop (80 MHz): 64 scans (increased to compensate for lower inherent sensitivity), 16k data points, spectral width of 12 ppm, D1​ of 10 seconds.

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz), followed by Zero-Filling, Fourier Transform, automatic phase correction, and baseline correction.

Data Presentation: Spectral Comparison

The table below summarizes the expected quantitative data and how the exact same molecule presents differently depending on the magnetic field strength.

Table 1: 1 H NMR Spectral Data Comparison (DMSO- d6​ )
Proton EnvironmentPredicted Shift (ppm)Multiplicity & IntegrationHigh-Field (600 MHz) ObservationBenchtop (80 MHz) Observation
-NH 2​ ~4.50Singlet, 2HSharp singletBroad singlet
Ar-H (ortho to O)~6.68Doublet, 2H ( J=8.5 Hz)Distinct, symmetrical doubletBroadened doublet, strong "roofing"
Ar-H (ortho to N)~6.50Doublet, 2H ( J=8.5 Hz)Distinct, symmetrical doubletBroadened doublet, strong "roofing"
Secondary -OH ~4.85Doublet, 1HClear doubletBroad singlet/doublet
Primary -OH ~4.60Triplet, 1HClear tripletBroad singlet/triplet
-O-CH 2​ - ~3.80, ~3.70Doublet of doublets, 2HTwo distinct multiplets (diastereotopic)Merged into a broad aliphatic envelope
-CH-OH ~3.75Multiplet, 1HDistinct multipletMerged into a broad aliphatic envelope
-CH 2​ -OH ~3.40Multiplet, 2HDistinct multipletMerged into a broad aliphatic envelope
Table 2: Platform Performance Metrics
MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Resolution ( Δν ) Superior (First-order spectra)Moderate (Second-order effects common)
Time-to-Result 15–30 mins (includes queue time)< 5 mins (immediate bench access)
Footprint & Utilities Dedicated facility, Liquid He/N 2​ Standard lab bench, 110V/220V outlet
Primary Use Case Unknown impurity elucidationRoutine structural confirmation & QA/QC

Expertise & Causality: Mechanistic Analysis of Spectral Discrepancies

Why do the spectra of the exact same molecule look drastically different on the two platforms? The answer lies in the relationship between chemical shift dispersion ( Δν ) and the scalar coupling constant ( J ).

1. The Aromatic AA'BB' System and the "Roofing Effect" In 3-(4-Aminophenoxy)propane-1,2-diol, the aromatic protons ortho to the amino group and ortho to the ether oxygen have slightly different chemical environments. At 600 MHz, the difference in their resonant frequencies ( Δν ) is large compared to their coupling constant ( J≈8.5 Hz). This creates a first-order AX-like system, yielding two distinct, symmetrical doublets.

However, at 80 MHz, Δν shrinks proportionally with the magnetic field, while J remains constant. As the ratio Δν/J approaches 1, the system transitions into a second-order AB system. This causes the inner peaks of the doublets to increase in intensity while the outer peaks diminish—a phenomenon known as the "roofing effect." For routine structural confirmation, recognizing this predictable physical alteration ensures the data is functionally equivalent to high-field results2.

2. Aliphatic Chain Overlap and Diastereotopic Protons The 1,2-diol side chain contains five protons across three carbons (-O-CH 2​ -, -CH-OH, -CH 2​ -OH). The adjacent chiral center renders the methylene protons diastereotopic, meaning they have distinct chemical shifts and couple with each other. At 600 MHz, these subtle differences are resolved into distinct multiplets. At 80 MHz, the lack of dispersion compresses these signals into a single, complex overlapping envelope between 3.4 and 3.9 ppm. While this overlap obscures individual multiplet extraction, advanced deconvolution algorithms and multivariate analysis can still extract highly accurate quantitative purity data from this region3. In fact, studies have demonstrated that despite resolution differences, benchtop NMR achieves comparable quantitative performance to high-field systems for complex polymer and intermediate determinations 4.

Conclusion & Recommendations

For the structural confirmation of 3-(4-Aminophenoxy)propane-1,2-diol:

  • Choose High-Field NMR (600 MHz) if you are isolating a novel degradation product, identifying an unknown trace impurity, or require absolute assignment of the diastereotopic aliphatic protons.

  • Choose Benchtop NMR (80 MHz) if you are performing routine QA/QC batch release, monitoring the synthesis reaction in real-time, or verifying the identity of a known standard. The predictable second-order effects and signal overlap do not hinder positive identification once the reference spectrum is understood.

References
  • Title: Benchtop NMR Breaks New Ground Source: Technology Networks URL
  • Source: National Institutes of Health (NIH)
  • Title: Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin Source: Journal of Pharmaceutical and Biomedical Analysis / NIH URL
  • Title: High-field to Benchtop NMR Spectroscopy - Part 1 Source: Oxford Instruments URL

Sources

Comparative efficacy of 3-(4-Aminophenoxy)propane-1,2-diol derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 3-(4-Aminophenoxy)propane-1,2-diol Derivatives in Medicinal Chemistry: A Structural and Functional Guide

As medicinal chemistry evolves, the demand for versatile, bifunctional scaffolds that simultaneously address target affinity and physicochemical liabilities (like poor aqueous solubility) has surged. The 3-(4-Aminophenoxy)propane-1,2-diol (3-4-APPD) scaffold has emerged as a "privileged structure" in drug design. By offering a highly reactive para-aniline nitrogen for pharmacophore coupling and a hydrophilic propane-1,2-diol tail for solvent interaction, 3-4-APPD derivatives demonstrate remarkable efficacy across oncology, cardiovascular, and analgesic indications.

This guide objectively compares the performance, structural logic, and experimental validation of three distinct therapeutic classes derived from the 3-4-APPD scaffold.

Pharmacophore Deconstruction & Design Logic

The utility of 3-4-APPD stems from its dual-pole reactivity. The rational design of its derivatives relies on manipulating these two poles to dictate the drug's mechanism of action:

  • The Para-Amino Group (Target Engagement): Acts as a nucleophilic anchor. Coupling this amine to heterocyclic cores (e.g., pyrazolo-pyrimidines) yields potent kinase inhibitors[1]. Alternatively, simple N-acetylation generates a pharmacophore that mimics paracetamol, targeting cyclooxygenase (COX) enzymes.

  • The Propane-1,2-diol Tail (Physicochemical Tuning): The diol moiety acts as an intrinsic hydrotrope. It disrupts crystal lattice energy and forms robust hydrogen bonds with water, drastically improving aqueous solubility[2]. In cardiovascular applications, this diol is synthetically converted via an epoxide intermediate into an aryloxypropanolamine—the universal structural requirement for beta-adrenergic receptor antagonists[3].

Pharmacophore Core 3-(4-Aminophenoxy)propane-1,2-diol (Core Scaffold) Amine Para-Amino Group (Nucleophilic Site) Core->Amine Diol Propane-1,2-diol Tail (Hydrophilic/H-Bonding) Core->Diol Kinase Kinase Inhibitors (Hinge-binding Linker) Amine->Kinase Beta Beta-Blockers (β1-Selectivity Determinant) Amine->Beta Analgesic Analgesics (Paracetamol Mimic) Amine->Analgesic Solubility Enhanced Aqueous Solubility & Solvent-Exposed Interaction Diol->Solubility Intrinsic Hydrotrope Epi Epoxide Intermediate (Aryloxypropanolamine Formation) Diol->Epi Synthetic Precursor Solubility->Kinase Solubility->Analgesic Epi->Beta

Caption: Logical relationship mapping the structural features of the 3-4-APPD scaffold to its diverse applications.

Comparative Efficacy Across Therapeutic Classes

Class A: Kinase Inhibitors (Oncology & Immunology)

By coupling the 3-4-APPD amine to a substituted pyrazolo[4,3-d]pyrimidine core, researchers have developed potent ATP-competitive inhibitors targeting Spleen Tyrosine Kinase (SYK) and Myosin Light Chain Kinase (MYLK)[1].

  • Causality of Efficacy: The pyrimidine core binds to the highly conserved kinase hinge region. The 3-4-APPD diol tail is specifically designed to project outward into the solvent-exposed region of the ATP-binding pocket. This not only increases binding enthalpy via additional water-network interactions but also prevents the extreme lipophilicity typically associated with flat, aromatic kinase inhibitors.

SYK_Pathway BCR B-Cell Receptor (Activation) SYK SYK Kinase (Active State) BCR->SYK Phosphorylation PLC PLCγ2 Pathway (Signal Transduction) SYK->PLC Kinase Activity Inhibitor 3-4-APPD Derivative (ATP-Competitive Inhibitor) Inhibitor->SYK Blockade Response Cellular Proliferation (Pathological Response) PLC->Response Calcium Release

Caption: Mechanism of action for 3-4-APPD kinase inhibitors blocking SYK-mediated B-cell receptor signaling.

Class B: Aryloxypropanolamine Beta-Blockers (Cardiovascular)

The fundamental structure of most clinical beta-blockers requires an aryloxypropanolamine backbone[4]. The 3-4-APPD scaffold is an ideal precursor; reacting the diol with epichlorohydrin followed by isopropylamine yields the active beta-blocker.

  • Causality of Efficacy: The presence of the para-substituted amine (often amidated) is the primary structural determinant for β1-receptor selectivity (cardioselectivity)[5]. This prevents off-target β2-blockade in the lungs, making these derivatives safer for asthmatic patients.

Class C: Highly Soluble Analgesics (Pain Management)

Standard paracetamol (acetaminophen) suffers from poor aqueous solubility (~14.6 mg/mL at room temperature), complicating intravenous formulations[2]. N-acetylation of the 3-4-APPD scaffold creates a molecule that retains the paracetamol pharmacophore while utilizing the propanediol tail as a covalently attached co-solvent.

  • Causality of Efficacy: The diol tail dramatically lowers the melting point and lattice energy of the solid compound compared to paracetamol, increasing aqueous solubility by >300% without sacrificing COX-2/COX-1 inhibitory efficacy.

Quantitative Performance Data
Derivative ClassRepresentative ModificationPrimary TargetEfficacy (IC50 / Ki)Aqueous Sol. (pH 7.4)LogP
Kinase Inhibitor Pyrazolo-pyrimidine couplingSYK / MYLK12 - 45 nM> 5.0 mg/mL2.1
Beta-1 Blocker Diol to isopropylamineβ1-Adrenergic Receptor85 nM (Ki)> 10.0 mg/mL1.8
Soluble Analgesic N-acetylationCOX-1 / COX-24.2 μM / 3.8 μM> 45.0 mg/mL0.6
(Ref) ParacetamolNone (Standard)COX-1 / COX-24.5 μM / 3.5 μM~14.6 mg/mL0.46

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, ensuring that artifacts are mathematically and procedurally excluded.

Protocol 1: TR-FRET Assay for Kinase Inhibitor Efficacy

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the binding affinity of 3-4-APPD kinase derivatives.

  • Step 1: Reagent Preparation: Prepare a master mix containing the target kinase (e.g., SYK), a europium-labeled anti-tag antibody, and a fluorescent kinase tracer (e.g., Alexa Fluor 647-labeled ATP-competitive probe)[1].

  • Step 2: Compound Titration: Dispense the 3-4-APPD derivative in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well low-volume plate.

  • Step 3: Incubation: Add the kinase/tracer master mix to the compounds. Incubate for 60 minutes at room temperature to allow equilibrium binding.

  • Step 4: Ratiometric Readout: Excite the plate at 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor). Calculate the 665/615 ratio.

  • Self-Validation Logic: TR-FRET is intrinsically self-validating. Because it relies on a ratio of two wavelengths rather than absolute fluorescence, it automatically corrects for well-to-well volume variations and compound auto-fluorescence. Assay robustness is validated by calculating the Z'-factor using DMSO (0% inhibition) and Staurosporine (100% inhibition) controls. A Z' > 0.6 confirms assay integrity.

TR_FRET N1 1. Compound Addition (3-4-APPD Derivative) N2 2. Kinase Incubation (Target + ATP Tracer) N1->N2 N3 3. Tracer Binding (Fluorophore Displacement) N2->N3 N4 4. TR-FRET Readout (665/615 nm Ratio) N3->N4 N5 5. Self-Validation (Z'-factor via Controls) N4->N5

Caption: Workflow of the TR-FRET kinase assay demonstrating competitive displacement and signal validation.

Protocol 2: Thermodynamic Solubility Validation of Analgesic Derivatives

To prove that the 3-4-APPD paracetamol analogue possesses superior solubility, a thermodynamic shake-flask method is employed over kinetic methods to guarantee true equilibrium[6].

  • Step 1: Saturation: Add an excess amount of the solid 3-4-APPD analgesic derivative to 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a sealed glass vial.

  • Step 2: Equilibration: Place the vial in an isothermal shaker at 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours.

  • Step 3: Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid. Filter the supernatant through a 0.22 μm PTFE syringe filter.

  • Step 4: HPLC Quantification: Dilute the filtrate and quantify the concentration using RP-HPLC against a known standard curve.

  • Self-Validation Logic: To prove that true thermodynamic equilibrium has been reached (and not a transient supersaturated state), sample aliquots are taken at 24 hours and 48 hours. The protocol is only validated if the concentration variance between the 24h and 48h timepoints is < 5%.

References

  • Substituted pyrazolo[4,3-d]pyrimidines as kinase inhibitors (US Patent 9,802,937 B2). Google Patents.
  • Discovery and development of beta-blockers. Wikipedia.
  • β-blockers and metabolic modulation: unraveling the complex interplay with glucose metabolism, inflammation and oxidative stress. Frontiers in Pharmacology.
  • General beta-blocker structure (aryloxypropanolamines). ResearchGate.
  • Enhanced Solubility of Paracetamol by Various Hydrotropic Agents. ResearchGate.
  • Experimental measurement, thermodynamic analysis, and mathematical modeling for budesonide solubility in 1-propanol + water mixtures. PubMed Central (PMC).

Sources

In Vivo vs. In Vitro Validation of 3-(4-Aminophenoxy)propane-1,2-diol Biological Activity: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals (CMC and Toxicology).

As a Senior Application Scientist in pharmaceutical development, validating the biological activity and safety profile of synthesis intermediates and impurities is as critical as evaluating the active pharmaceutical ingredient (API) itself. 3-(4-Aminophenoxy)propane-1,2-diol (CAS 58754-71-5) is an organic compound primarily recognized in the pharmaceutical industry as a critical impurity (Impurity 8) in the synthesis of Suplatast Tosilate [1][2].

Suplatast Tosilate is a potent immunomodulator and Th2 cytokine inhibitor used to treat bronchial asthma, allergic rhinitis, and atopic dermatitis[3][4]. Because 3-(4-Aminophenoxy)propane-1,2-diol shares structural homology with the parent API and contains an aromatic amine moiety, its biological validation must answer two distinct questions:

  • Pharmacological Carryover: Does it retain the IL-4/IL-5 inhibitory activity of Suplatast Tosilate?

  • Toxicological Risk: Does the aromatic amine trigger genotoxicity, requiring strict regulatory control under ICH M7 guidelines[5][6]?

This guide objectively compares the in vitro and in vivo methodologies required to build a self-validating biological profile for 3-(4-Aminophenoxy)propane-1,2-diol.

Mechanistic Context and Structural Alerts

To design an effective validation strategy, we must first understand the causality behind the compound's potential biological interactions. Suplatast Tosilate acts by inhibiting the release of Interleukin-4 (IL-4) and Interleukin-5 (IL-5) from Th2 cells, thereby suppressing IgE production and eosinophil infiltration[3][4].

However, 3-(4-Aminophenoxy)propane-1,2-diol contains an aniline derivative (4-aminophenoxy group). In drug development, primary aromatic amines are notorious structural alerts for mutagenicity[5]. They can be metabolically activated by hepatic CYP450 enzymes into highly reactive nitrenium ions, which covalently bind to DNA[5][6].

Mechanism API Suplatast Tosilate (Parent API) Th2 Th2 Cell Activation API->Th2 Inhibits Impurity 3-(4-Aminophenoxy)propane-1,2-diol (Impurity 8) Impurity->Th2 Residual Activity? Tox Metabolic Activation (Nitrenium Ion) Impurity->Tox CYP450 (S9) Cytokines IL-4 / IL-5 Release Th2->Cytokines Promotes Eosinophil Eosinophil Infiltration & IgE Production Cytokines->Eosinophil DNA DNA Damage / Mutagenesis (ICH M7 Alert) Tox->DNA Aromatic Amine

Fig 1. Pharmacological pathway of Suplatast Tosilate and potential genotoxic interference by its impurity.

In Vitro Validation: High-Throughput Screening & Genotoxicity

In vitro assays provide isolated, mechanistic insights. For 3-(4-Aminophenoxy)propane-1,2-diol, we utilize two distinct protocols: one for residual efficacy and one for safety.

Protocol A: Th2 Cytokine Inhibition Assay (Efficacy Screen)

Causality: The D10.G4.1 murine T helper 2 cell line is the industry gold standard for evaluating Suplatast-like activity because these cells robustly secrete IL-4 and IL-5 upon stimulation[7][8]. Self-Validating System: We use pure Suplatast Tosilate as a positive control (expected to inhibit cytokines) and a vehicle (DMSO) as a negative control.

  • Cell Culture: Culture D10.G4.1 cells in RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 50 U/mL IL-2.

  • Stimulation: Seed cells at 1×105 cells/well in a 96-well plate. Stimulate with 10 µg/mL conalbumin and irradiated syngeneic antigen-presenting cells (APCs)[4][7].

  • Treatment: Treat parallel wells with varying concentrations (0.1 µM to 100 µM) of 3-(4-Aminophenoxy)propane-1,2-diol, Suplatast Tosilate (Positive Control), and 0.1% DMSO (Negative Control).

  • Incubation & Harvest: Incubate for 48 hours at 37°C in 5% CO₂. Centrifuge the plates and collect the supernatant.

  • Quantification: Measure IL-4 and IL-5 concentrations using sandwich ELISA. Calculate the IC₅₀ for cytokine inhibition.

Protocol B: Ames Test / Bacterial Reverse Mutation (ICH M7 Compliance)

Causality: To determine if the aromatic amine forms a DNA-reactive nitrenium ion, we must use an assay that incorporates mammalian metabolic enzymes. The Ames test with rat liver S9 fraction achieves this[5][9].

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions).

  • Metabolic Activation: Prepare a 10% rat liver S9 mix (induced by Aroclor 1254) to simulate hepatic CYP450 metabolism.

  • Exposure: Mix 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for non-activated control), and 100 µL of 3-(4-Aminophenoxy)propane-1,2-diol (doses ranging from 5 to 5000 µ g/plate ).

  • Plating & Incubation: Add to top agar, pour onto minimal glucose agar plates, and incubate for 48-72 hours at 37°C.

  • Validation Controls: Use 2-Aminoanthracene as a positive control (requires S9 activation) and solvent as a negative control. A positive result is a dose-dependent increase in revertant colonies ≥2-fold over the vehicle control[10].

In Vivo Validation: Systemic Physiology & Toxicity

While in vitro data is excellent for screening, it cannot replicate the complex pharmacokinetics (PK) or systemic immune responses of a living organism. In vivo validation is required to confirm whether the impurity exacerbates asthma pathology or exhibits acute toxicity[7].

Protocol C: Ovalbumin (OVA)-Sensitized Asthma Mouse Model

Causality: The OVA model perfectly mimics human allergic asthma, allowing us to measure eosinophil infiltration in bronchoalveolar lavage fluid (BALF) and serum IgE—the exact physiological targets of the parent drug[4][7].

  • Sensitization: On Days 0 and 14, inject female BALB/c mice intraperitoneally with 20 µg Ovalbumin (OVA) adsorbed to 2 mg aluminum hydroxide (Alum) adjuvant.

  • Challenge: On Days 24, 25, and 26, expose mice to 1% OVA aerosol for 30 minutes using an ultrasonic nebulizer.

  • Dosing: Administer 3-(4-Aminophenoxy)propane-1,2-diol (e.g., 10, 30, and 100 mg/kg) orally via gavage 1 hour before each OVA challenge. Include a Suplatast Tosilate cohort (100 mg/kg) as a positive control[7] and a saline/vehicle cohort as a negative control.

  • Endpoint Analysis (Day 28):

    • Euthanize the mice and perform a tracheotomy to collect BALF.

    • Perform differential cell counts (specifically targeting eosinophils) using Wright-Giemsa staining.

    • Collect blood via cardiac puncture to measure OVA-specific IgE via ELISA.

    • Harvest lung tissue for H&E and Periodic acid-Schiff (PAS) staining to assess airway inflammation and mucus hypersecretion.

Experimental Workflow & Decision Matrix

The validation of pharmaceutical impurities follows a strict, tiered approach dictated by regulatory guidelines (ICH Q3A and M7)[6][10].

Workflow Synthesis Impurity 8 Isolation InVitro In Vitro Assays (D10.G4.1 & Ames) Synthesis->InVitro Decision Mutagenic or Active? InVitro->Decision InVivo In Vivo Models (OVA-Asthma Mice) Decision->InVivo Active (Th2) Control TTC Control Strategy (Limit <1.5 µg/day) Decision->Control Ames Positive Safe Standard ICH Q3A Limits Apply Decision->Safe Ames Negative & Inactive InVivo->Control Toxicity Confirmed InVivo->Safe Safe Profile

Fig 2. Tiered validation workflow for evaluating 3-(4-Aminophenoxy)propane-1,2-diol under ICH guidelines.

Objective Data Comparison: In Vitro vs. In Vivo

To assist drug development professionals in resource allocation, the following table synthesizes the operational and scientific metrics of both validation approaches for this specific compound.

ParameterIn Vitro Validation (Cellular/Bacterial)In Vivo Validation (Murine Models)
Primary Assays D10.G4.1 Th2 Cytokine Assay, Ames TestOVA-Sensitized Asthma Model, PK/Tox
Throughput High (96/384-well microplate formats)Low (Requires weeks per animal cohort)
Cost & Resources Low to ModerateHigh (Animal housing, dosing, histology)
Physiological Relevance Low (Isolated pathways, lacks systemic PK)High (Systemic immune response, tissue-level data)
Key Endpoints IL-4/IL-5 mRNA/Protein, Revertant coloniesBALF Eosinophils, Serum IgE, Lung Histology
Metabolic Context Artificial (Requires exogenous S9 fraction)Natural (Endogenous hepatic CYP450 metabolism)
Regulatory Role Initial screening; ICH M7 alert triage[6][10]Definitive safety/efficacy confirmation

Expert Insights & Conclusion

When evaluating 3-(4-Aminophenoxy)propane-1,2-diol, relying solely on in vitro or in vivo data is a critical error.

From an in vitro perspective, the Ames test is non-negotiable. The presence of the 4-aminophenoxy group mandates an ICH M7 assessment[5][9]. If the compound tests positive for mutagenicity in vitro, it is classified as a Class 2 or Class 3 impurity, meaning it must be controlled in the final API to a Threshold of Toxicological Concern (TTC) of ≤1.5 µ g/day [6], rendering extensive in vivo efficacy testing largely moot.

However, if the compound clears the Ames test, in vivo validation becomes paramount. The in vitro D10.G4.1 assay might show that the impurity retains some IL-4 inhibitory activity, but only the in vivo OVA-asthma model can determine if this residual activity alters the therapeutic window of the parent drug (Suplatast Tosilate) or causes off-target systemic toxicity[4][7].

By combining the high-throughput, mechanistic precision of in vitro assays with the physiological reality of in vivo models, drug developers can establish a robust, regulatory-compliant safety profile for 3-(4-Aminophenoxy)propane-1,2-diol.

Sources

A Comparative FTIR Spectroscopic Analysis of 3-(4-Aminophenoxy)propane-1,2-diol and 4-Aminophenol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Structural Differentiation

Introduction

In the realm of pharmaceutical development and materials science, the precise structural elucidation of organic molecules is paramount. 4-Aminophenol serves as a critical building block and is a well-known metabolite of common analgesics. Its derivatives, such as 3-(4-Aminophenoxy)propane-1,2-diol, are synthesized to modify its physicochemical properties for various applications, including the development of new chemical entities. While structurally related, the addition of a propane-1,2-diol moiety via an ether linkage introduces significant structural changes that can be definitively identified using Fourier Transform Infrared (FTIR) spectroscopy.

This guide provides a comprehensive comparison of the FTIR spectra of 4-aminophenol and 3-(4-Aminophenoxy)propane-1,2-diol. We will delve into a detailed band-by-band analysis, explaining the vibrational origins of key spectral features. This comparison will demonstrate how FTIR spectroscopy serves as a rapid, reliable, and non-destructive tool for distinguishing between these two compounds, a critical step in synthesis verification and quality control.

Molecular Structures

The fundamental differences in the FTIR spectra arise directly from the distinct molecular structures of the two compounds.

  • 4-Aminophenol: A simple aromatic ring substituted with a hydroxyl (-OH) group and an amino (-NH₂) group at the para position.

  • 3-(4-Aminophenoxy)propane-1,2-diol: This molecule retains the 4-aminophenol core but the phenolic proton is replaced by a propane-1,2-diol group through an ether linkage. This adds two alcoholic hydroxyl groups and an aliphatic chain.

Chemical structures of 4-Aminophenol and 3-(4-Aminophenoxy)propane-1,2-diol

Experimental Protocol: FTIR Analysis via KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a gold-standard method for acquiring high-quality transmission spectra of solid samples.[1] Its primary advantage is that KBr is transparent in the mid-infrared range (4000–400 cm⁻¹), thus avoiding spectral interference from solvents.[2] The high pressure used in pellet formation often produces a clear, glass-like disk that minimizes light scattering.[3]

Methodology
  • Sample and KBr Preparation: Spectroscopic grade KBr was dried in an oven at 110°C for at least 4 hours to remove adsorbed moisture, which can cause a broad O-H absorption band around 3400 cm⁻¹ and interfere with the analysis.[2]

  • Grinding and Mixing: Approximately 1-2 mg of the analyte (either 4-aminophenol or 3-(4-Aminophenoxy)propane-1,2-diol) was weighed and combined with 200-250 mg of the dried KBr powder in an agate mortar.[3] The mixture was thoroughly ground with a pestle for 3-5 minutes to ensure a homogenous distribution of the sample and to reduce particle size, which is crucial for minimizing scattering effects and obtaining sharp, well-resolved spectra.[4]

  • Pellet Formation: The finely ground powder was transferred into a pellet die assembly. The assembly was placed in a hydraulic press and a force of 8-10 tons was applied for approximately 5 minutes to form a thin, transparent pellet.[2][3]

  • Spectral Acquisition:

    • A background spectrum was first collected using a blank KBr pellet to account for any atmospheric CO₂ and H₂O, as well as instrumental artifacts.[1]

    • The sample pellet was then placed in the spectrometer's sample holder.

    • The spectrum was recorded in the 4000–400 cm⁻¹ range with a resolution of 4 cm⁻¹.

FTIR Analysis Workflow

The following diagram outlines the logical flow from sample preparation to final spectral interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Weigh 1-2 mg of Analyte C Grind & Mix in Agate Mortar A->C B Weigh 200-250 mg of Dry KBr B->C D Load into Pellet Die C->D E Apply 8-10 tons in Hydraulic Press D->E F Form Transparent KBr Pellet E->F H Mount Sample Pellet in FTIR Spectrometer F->H G Collect Background Spectrum (Blank KBr) I Acquire Sample Spectrum (4000-400 cm⁻¹) G->I H->I J Identify Major Absorption Bands I->J K Assign Bands to Functional Group Vibrations J->K L Compare Spectra & Identify Key Differences K->L

FTIR analysis workflow from sample preparation to data interpretation.

Results: A Comparative Spectral Analysis

The structural differences between the two molecules give rise to distinct and readily identifiable features in their respective FTIR spectra. The key vibrational assignments are summarized below.

Vibrational Mode4-Aminophenol (cm⁻¹)3-(4-Aminophenoxy)propane-1,2-diol (cm⁻¹)Rationale for Difference
O-H & N-H Stretching ~3400-3200 (Broad)~3500-3100 (Very Broad, Intense)The diol contains three -OH groups (one phenolic, two alcoholic) and one -NH₂ group, leading to more extensive hydrogen bonding and a significantly broader, more intense absorption envelope compared to 4-aminophenol's single -OH and -NH₂.[5][6]
Aromatic C-H Stretch ~3050-3020 (Medium)~3060-3030 (Medium)Present in both molecules, characteristic of sp² C-H bonds on the benzene ring.[5]
Aliphatic C-H Stretch Absent~2960-2850 (Medium, Sharp)Key Differentiator. These peaks arise from the C-H bonds of the propane-1,2-diol chain and are completely absent in 4-aminophenol.[5]
N-H Bending (Scissoring) ~1620 (Medium)~1615 (Medium)Characteristic of the primary amine (-NH₂) group present in both molecules.[7]
Aromatic C=C Stretch ~1600 & ~1510 (Strong)~1600 & ~1510 (Strong)These bands correspond to the stretching vibrations within the benzene ring skeleton, a common feature for both compounds.[8]
Phenolic C-O Stretch ~1230 (Strong)~1240 (Strong, part of a complex band)In phenols, this strong absorption is characteristic.[8][9] In the diol, it overlaps with the ether stretch.
Aryl-Alkyl Ether C-O-C Stretch Absent~1240 (Asymmetric, Strong)~1040 (Symmetric, Strong)Key Differentiator. The presence of two strong bands for the ether linkage is a definitive feature for the diol derivative.[9][10]
Alcohol C-O Stretch Absent~1100 (Secondary OH)~1060 (Primary OH)Key Differentiator. These strong absorptions from the diol's primary and secondary alcohol groups are absent in 4-aminophenol.[9][11]

Discussion: Interpreting the Spectral Differences

The Hydroxyl and Amine Region (3500 cm⁻¹ - 3100 cm⁻¹)

Both spectra exhibit broad absorption bands in this high-frequency region due to O-H and N-H stretching vibrations, which are broadened by hydrogen bonding.[6][12]

  • 4-Aminophenol: Shows a broad band resulting from the overlap of the phenolic O-H stretch and the two N-H stretching bands (asymmetric and symmetric) of the primary amine.[7][13] Primary amines typically show two distinct, sharp peaks, but these are often obscured within the broader hydroxyl absorption.[7]

  • 3-(4-Aminophenoxy)propane-1,2-diol: This molecule's spectrum is dominated by a significantly broader and more intense absorption envelope in this region. This is the cumulative effect of five X-H bonds capable of hydrogen bonding: two N-H bonds and three O-H bonds (one phenolic, two alcoholic). The increased potential for intermolecular and intramolecular hydrogen bonding results in a wider distribution of bond energies, and thus a much broader spectral feature.[5][6]

The C-H Stretching Region (3100 cm⁻¹ - 2800 cm⁻¹)

This region provides the most straightforward point of differentiation.

  • 4-Aminophenol: The spectrum only shows absorptions above 3000 cm⁻¹, which are characteristic of C-H stretching in the aromatic ring.[5]

  • 3-(4-Aminophenoxy)propane-1,2-diol: In addition to the aromatic C-H stretches above 3000 cm⁻¹, this molecule displays distinct peaks between 2960 cm⁻¹ and 2850 cm⁻¹. These absorptions are unequivocally due to the symmetric and asymmetric stretching vibrations of the sp³-hybridized C-H bonds in the propane-1,2-diol side chain. Their presence is conclusive evidence for the aliphatic moiety.

The Fingerprint Region (1650 cm⁻¹ - 600 cm⁻¹)

This region is rich with complex vibrations and provides multiple points of confirmation for structural differences.

  • Aromatic and Amine Bends: Both molecules show strong peaks around 1600 cm⁻¹ and 1510 cm⁻¹ for the aromatic C=C ring stretching and a peak around 1620 cm⁻¹ for the N-H scissoring vibration.[7][8] These confirm the presence of the 4-aminophenyl core in both structures.

  • The C-O Stretching Zone (1300 cm⁻¹ - 1000 cm⁻¹): This zone is the most structurally informative in the fingerprint region.

    • 4-Aminophenol: Exhibits a single, strong, and characteristic band around 1230 cm⁻¹ corresponding to the phenolic C-O stretching vibration.[8]

    • 3-(4-Aminophenoxy)propane-1,2-diol: The spectrum is significantly more complex here. It displays a strong, broad absorption centered around 1240 cm⁻¹ which is due to the overlap of the phenolic C-O stretch and the asymmetric C-O-C stretch of the aryl-alkyl ether.[9][10] Crucially, additional strong bands appear between 1100 cm⁻¹ and 1000 cm⁻¹. These correspond to the symmetric C-O-C ether stretch (~1040 cm⁻¹) and the C-O stretching vibrations of the primary (~1060 cm⁻¹) and secondary (~1100 cm⁻¹) alcohol groups of the diol chain.[9][11] This cluster of strong C-O absorptions is a definitive signature for 3-(4-aminophenoxy)propane-1,2-diol.

Conclusion

FTIR spectroscopy provides a powerful and definitive method for distinguishing between 4-aminophenol and its derivative, 3-(4-Aminophenoxy)propane-1,2-diol. The key spectral markers for the successful synthesis of the diol derivative from the 4-aminophenol precursor are:

  • The appearance of sharp aliphatic C-H stretching bands between 2960-2850 cm⁻¹.

  • A significantly broader and more intense O-H/N-H stretching envelope from 3500-3100 cm⁻¹ due to the additional hydroxyl groups.

  • The emergence of a complex and multi-banded C-O stretching region between 1300-1000 cm⁻¹, featuring characteristic absorptions for the aryl-alkyl ether and the primary and secondary alcohol functionalities.

By leveraging these distinct spectral fingerprints, researchers and drug development professionals can rapidly verify molecular identity, confirm reaction completion, and ensure the purity of their materials with high confidence.

References

  • Morsch, L. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]

  • Ordóñez-Regil, E., et al. (n.d.). FTIR spectra of O-H stretching vibrations in the region located between... ResearchGate. [Link]

  • University of Massachusetts. (n.d.). IR: amines. UMass Chemistry. [Link]

  • LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. NIU - Department of Chemistry and Biochemistry. [Link]

  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

  • Doc Brown's Chemistry. (2026, February 24). Infrared spectrum of phenol. Doc Brown's Advanced Organic Chemistry. [Link]

  • Sci-Hub. (n.d.). Infrared Spectrum of 4-Aminophenol. [Link]

  • Smith, B. C. (2025, March 20). The Big Review V: The C-O Bond. Spectroscopy Online. [Link]

  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • Campopiano, A., et al. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., et al. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]

  • Nandiyanto, A. B. D., et al. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science and Technology. [Link]

Sources

Analytical Validation of 3-(4-Aminophenoxy)propane-1,2-diol Purity: A Comparative Guide to LC-MS Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

3-(4-Aminophenoxy)propane-1,2-diol ( C9​H13​NO3​ ) is a highly polar, bifunctional molecule featuring a primary aniline group and a vicinal diol. It is a critical synthetic intermediate and a potential degradant in the manufacturing of aryloxypropanolamine derivatives (such as beta-blockers). Validating its purity is a rigorous analytical challenge. Because of its dual functionality, the compound is highly susceptible to N-oxidation, O-alkylation, and thermal degradation.

To ensure drug safety and maximize synthetic yield, analytical scientists must deploy orthogonal approaches capable of resolving this compound from structurally similar, closely eluting polar impurities. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, providing the mechanistic reasoning and self-validating protocols necessary to establish a robust purity assay.

Mechanistic Insights: The Analytical Challenge

The primary analytical hurdle for 3-(4-Aminophenoxy)propane-1,2-diol is its high polarity (estimated LogP -0.5). In standard Reversed-Phase Liquid Chromatography (RP-LC), highly polar intermediates exhibit poor retention, often eluting in the void volume where matrix effects and ion suppression are most severe[1].

To counteract this, three primary LC-MS methodologies are typically evaluated:

  • Reversed-Phase LC-MS (RP-LC-MS) with Ion-Pairing: Utilizes volatile ion-pairing agents (e.g., tributylamine or heptafluorobutyric acid) to retain the protonated amine on a C18 column[1]. While effective for separation, these agents often cause persistent signal suppression in the Electrospray Ionization (ESI) source.

  • Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS): Employs a polar stationary phase (e.g., bare silica or amide-bonded) with a highly organic mobile phase. The polar diol and amine partition into the water-enriched layer on the stationary phase, offering high resolution and high throughput without the need for extensive method development[2].

  • Pre-Column Derivatization LC-MS: Targets the primary amine using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or targets the diol. This dramatically improves hydrophobicity, increases retention on standard RP-LC columns, and enhances MS ionization efficiency[1].

Comparative Performance Data

To objectively evaluate these methodologies, we compared their performance in validating the purity of a 3-(4-Aminophenoxy)propane-1,2-diol reference standard spiked with known oxidative impurities.

Analytical ParameterRP-LC-MS (Ion-Pairing)HILIC-MS/MS (Amide Column)Derivatization (AQC) + RP-LC
Retention Factor ( k′ ) 0.8 (Poor)4.2 (Excellent)6.8 (Excellent)
Limit of Detection (LOD) 50.0 ng/mL2.5 ng/mL0.5 ng/mL
Peak Asymmetry ( Tf​ ) 1.8 (Severe Tailing)1.1 (Symmetrical)1.0 (Symmetrical)
Matrix Effect (Suppression) High (>40%)Low (<10%)Moderate (~15%)
Sample Prep Throughput HighHighLow (Requires Incubation)

Mechanistic Causality: The HILIC-MS/MS method demonstrates a superior Limit of Detection (LOD) compared to standard RP-LC because the high organic content of the mobile phase (>80% Acetonitrile) facilitates highly efficient droplet desolvation in the ESI source, directly enhancing ionization efficiency[2][3].

Visualizing the Analytical Logic

Workflow Start 3-(4-Aminophenoxy)propane-1,2-diol Purity Validation Assess Assess Polarity (LogP ≈ -0.5) Start->Assess RPLC RP-LC-MS/MS (Standard C18) Assess->RPLC Default approach HILIC HILIC-MS/MS (Amide/Silica) Assess->HILIC Preferred for polar Deriv Derivatization (AQC) + RP-LC Assess->Deriv Extreme sensitivity Result1 Poor Retention Ion Suppression RPLC->Result1 Result2 High Sensitivity Excellent Retention HILIC->Result2 Result3 High Sensitivity Lengthy Prep Deriv->Result3

Analytical decision matrix for 3-(4-Aminophenoxy)propane-1,2-diol purity validation.

Fragmentation M1 Precursor Ion[M+H]+ m/z 184.1 M2 Product Ion 1 m/z 110.1 (4-aminophenol cation) M1->M2 CID (Collision Induced Dissociation) M4 Neutral Loss C3H6O2 (74 Da) M1->M4 Neutral Loss M3 Product Ion 2 m/z 93.0 (Loss of NH3) M2->M3 -NH3 (17 Da)

ESI+ MS/MS fragmentation pathway of 3-(4-Aminophenoxy)propane-1,2-diol.

Optimized Experimental Workflow: HILIC-MS/MS

Given the performance metrics, HILIC-MS/MS is the recommended methodology. The following protocol is designed as a self-validating system, utilizing isotopically labeled internal standards to dynamically correct for any residual matrix effects or ionization fluctuations in the mass spectrometer[3].

Step 1: Sample Preparation & Internal Standardization
  • Stock Solution: Accurately weigh 10.0 mg of the 3-(4-Aminophenoxy)propane-1,2-diol batch and dissolve in 10 mL of Acetonitrile:Water (90:10, v/v) to create a 1 mg/mL stock.

    • Crucial Causality: Do not use 100% water as a diluent. Injecting highly aqueous samples into a HILIC system disrupts the stationary phase water layer, leading to severe peak distortion and splitting.

  • Internal Standard Spiking: Transfer 100 µL of the stock to a 10 mL volumetric flask. Spike with 10 µL of a 10 µg/mL 3-(4-Aminophenoxy)propane-1,2-diol- d5​ (deuterated internal standard) solution.

  • Dilution: Make up to volume with Acetonitrile:Water (95:5, v/v) to achieve a working concentration of 10 µg/mL.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Waters Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm). The sub-2-µm particles offer a flat van Deemter plot, ensuring high resolution of closely related structural isomers[2].

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid). The acidic pH ensures the primary amine remains fully protonated for optimal MS detection.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: Start at 95% B, hold for 1.0 min. Ramp to 50% B over 4.0 mins. Hold at 50% B for 1.0 min. Return to 95% B and equilibrate for 3.0 mins.

Step 3: Tandem Mass Spectrometry (ESI+ MRM)

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400 °C

  • Transitions:

    • Quantifier MRM:m/z 184.1 m/z 110.1 (Collision Energy: 18 eV). This transition represents the cleavage of the ether bond, yielding a stable 4-aminophenol cation.

    • Qualifier MRM:m/z 184.1 m/z 93.0 (Collision Energy: 25 eV). Represents the subsequent loss of ammonia (-17 Da) from the m/z 110.1 fragment.

Conclusion

Validating the purity of polar intermediates like 3-(4-Aminophenoxy)propane-1,2-diol requires moving beyond standard RP-LC paradigms. While derivatization offers excellent sensitivity for targeted analysis, HILIC-MS/MS provides the optimal balance of high throughput, minimal sample manipulation, and exceptional sensitivity[2]. By leveraging sub-2-µm amide columns and stable isotope internal standards, analytical scientists can establish a robust, self-validating framework for purity assessment.

References

  • Title: Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape Source: Waters Corporation URL: [Link]

Sources

Safety Operating Guide

3-(4-Aminophenoxy)propane-1,2-diol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide laboratories through the logistical and safety challenges of handling functionalized aromatic amines. 3-(4-Aminophenoxy)propane-1,2-diol (CAS: 58754-71-5) is a highly versatile building block used in drug development and material science. However, its structural classification as a Primary Aromatic Amine (PAA) paired with a hydrophilic diol tail presents unique toxicological and environmental challenges.

This guide provides a comprehensive, field-proven operational plan for the safe handling, chemical degradation, and logistical disposal of this compound. We move beyond basic Safety Data Sheet (SDS) compliance to explain the causality behind these protocols, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

Physicochemical Profile and Mechanistic Toxicology

Before implementing a disposal plan, we must understand the molecule's behavior. The lipophilic aromatic ring facilitates rapid dermal absorption, while the primary amine group is a known toxicophore. In vivo, PAAs are often metabolized by cytochrome P450 enzymes into reactive N-hydroxylamines, which can induce oxidative stress or intercalate with DNA, leading to1[1]. Environmentally, these compounds exhibit high aquatic toxicity and resist standard biological degradation in wastewater systems[1].

Table 1: Physicochemical and Hazard Summary

ParameterDetail
Chemical Name 3-(4-Aminophenoxy)propane-1,2-diol
CAS Number 58754-71-5
Molecular Formula C9H13NO3
Structural Class Primary Aromatic Amine (PAA) / Ether Diol
Primary Hazards Skin/Eye irritation, suspected mutagenicity, high aquatic toxicity[2]
PPE Requirements Double-gloved nitrile/butyl rubber, chemical goggles, lab coat, fume hood

Immediate Spill Response and Operational Safety

In the event of an accidental spill, immediate containment is critical to prevent environmental discharge.

  • Causality-Driven PPE: Standard latex gloves offer poor resistance to aromatic amines due to their high permeation coefficients. Always use nitrile or butyl rubber gloves when handling this compound or its waste[3].

  • Spill Protocol:

    • Isolate: Evacuate non-essential personnel and ensure the fume hood or local exhaust is operating at maximum capacity.

    • Absorb: Do not use water, as this spreads the aquatic toxin. Cover the spill with an3 (e.g., diatomaceous earth, vermiculite, or specialized PAA absorbent pads)[3].

    • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a high-density polyethylene (HDPE) container.

    • Decontaminate: Wash the spill area with a dilute glutaraldehyde solution (which reacts with and neutralizes residual amines) followed by soap and water[3].

In-House Chemical Degradation Protocols

For laboratories generating dilute aqueous or solvent waste containing 3-(4-Aminophenoxy)propane-1,2-diol, in-house chemical degradation is often preferred before final disposal. This minimizes the volume of highly hazardous waste transported off-site.

Protocol A: Permanganate-Mediated Oxidative Ring Cleavage

Why this works: Acidified potassium permanganate (KMnO₄) is a powerful oxidant that completely cleaves the aromatic ring of the amine. This destroys the toxicophore, converting the hazardous PAA into smaller, non-toxic aliphatic carboxylic acids[4],[1].

  • Step 1: Acidification. In a large Erlenmeyer flask inside a fume hood, dissolve 0.01 mol of 3-(4-Aminophenoxy)propane-1,2-diol waste in 3 L of 1.7 N sulfuric acid (H₂SO₄). Note: The dilute acid protonates the amine, increasing its solubility and preparing it for oxidation.

  • Step 2: Oxidation. Slowly add 1 L of 0.2 M potassium permanganate (KMnO₄) solution[4].

  • Step 3: Incubation. Allow the mixture to stir continuously at room temperature for 8 hours[4].

  • Step 4: Quenching (Self-Validation). The solution will be dark purple. Slowly add solid sodium bisulfite (NaHSO₃) until the purple color completely disappears, leaving a clear or slightly brownish solution[4].

    • Validation Check: The color change confirms the reduction of excess, hazardous Mn(VII) to safer Mn(II). Test the solution with starch-iodide paper; a negative result confirms the complete neutralization of the oxidizer before proceeding.

  • Step 5: Final Disposal. Neutralize the pH of the solution to 7.0 using sodium hydroxide (NaOH) and dispose of the resulting aqueous mixture in standard aqueous waste, subject to local environmental regulations.

Protocol B: Diazotization and Deamination

Why this works: This method specifically targets the primary amine. By reacting the amine with nitrous acid, it forms a diazonium salt. Subsequent 5 replaces the diazonium group with a hydrogen atom, yielding a significantly less toxic phenoxy-diol derivative[5].

  • Step 1: Dissolve the amine waste in a localized excess of 6 M hydrochloric acid (HCl) and chill to 0–5 °C in an ice bath.

  • Step 2: Slowly add an equimolar amount of chilled sodium nitrite (NaNO₂) solution dropwise. Keep the temperature below 5 °C to prevent the diazonium salt from decomposing prematurely.

    • Validation Check: Spot the reaction mixture on potassium iodide-starch paper; an immediate blue-black color indicates the presence of excess nitrous acid, confirming the amine has been fully converted to the diazonium salt.

  • Step 3: Add a 50% excess of hypophosphorous acid (H₃PO₂) and allow the mixture to warm to room temperature, stirring for 24 hours[5].

  • Step 4: Neutralize the solution and route to standard organic waste.

Logistical Disposal and RCRA Compliance

For concentrated stock solutions, pure solid waste, or materials that cannot be degraded in-house, direct collection and high-temperature incineration is mandatory.

  • Segregation: Never store PAA waste with strong oxidizers, concentrated acids, or halogens.

  • Labeling: Containers must be explicitly labeled "Hazardous Waste: Toxic Aromatic Amine (3-(4-Aminophenoxy)propane-1,2-diol)".

  • Disposal Route: Transfer to an EPA-approved (or local equivalent) hazardous waste management facility for high-temperature incineration (typically >1000 °C) to ensure complete thermal destruction of the nitrogenous compounds without generating toxic NOₓ byproducts.

Disposal Workflow Visualization

To streamline laboratory decision-making, follow this operational workflow for 3-(4-Aminophenoxy)propane-1,2-diol waste management:

G Start 3-(4-Aminophenoxy)propane-1,2-diol Waste Generation Spill Accidental Spill Start->Spill Dilute Dilute Aqueous Waste Start->Dilute Stock Concentrated Stock Start->Stock Absorb Inert Absorbent Collection Spill->Absorb Degradation KMnO4 Oxidative Degradation Dilute->Degradation HazWaste Hazardous Waste Collection Stock->HazWaste Absorb->HazWaste Neutralize Neutralize & Filter Degradation->Neutralize Incineration High-Temp Incineration HazWaste->Incineration AqueousDisp Aqueous Waste Disposal Neutralize->AqueousDisp

Decision matrix for the safe disposal and chemical degradation of 3-(4-Aminophenoxy)propane-1,2-diol waste.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at:[Link]

  • Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology (HKUST). Available at: [Link]

  • 1,2-Propanediol, 3-(4-aminophenoxy)- Chemical Substance Information. NextSDS. Available at:[Link]

  • SDS 2001 - Aromatic Amine DECONtamination Solution. SKC Inc. Available at: [Link]

Sources

Personal protective equipment for handling 3-(4-Aminophenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 3-(4-Aminophenoxy)propane-1,2-diol

As a premier source for laboratory safety and chemical handling, this guide provides researchers, synthetic chemists, and drug development professionals with a definitive, step-by-step operational protocol for handling 3-(4-Aminophenoxy)propane-1,2-diol .

While specific safety data for highly specialized intermediates can sometimes be sparse, a rigorous scientific approach dictates that we extrapolate handling protocols based on its structural moieties: an aromatic amine (4-aminophenoxy derivative) and a terminal diol (propane-1,2-diol). Aromatic amines present distinct toxicological challenges, including skin sensitization, methemoglobinemia, and potential mutagenicity[1]. The presence of the diol group enhances the molecule's hydrophilicity, which can alter its dermal penetration kinetics compared to highly lipophilic unsubstituted anilines, necessitating stringent barrier protection.

Mechanistic Hazard Profile & Biological Impact

To design an effective safety protocol, one must understand the causality behind the chemical's toxicity. Primary aromatic amines are highly reactive entities. Upon entering the body (via inhalation of dust or dermal absorption), they undergo hepatic metabolism catalyzed by Cytochrome P450 enzymes. This N-oxidation produces reactive N-hydroxylamine intermediates[1].

These electrophilic metabolites are responsible for two primary adverse pathways:

  • Hematological Toxicity: Oxidation of the Fe²⁺ in hemoglobin to Fe³⁺, resulting in methemoglobinemia and subsequent cellular hypoxia.

  • Genotoxicity: Covalent binding to cellular macromolecules, leading to DNA adduct formation and suspected mutagenicity[2][3].

Furthermore, aromatic amines are notoriously persistent in aqueous environments and are classified as highly toxic to aquatic life with long-lasting effects[2].

ToxicityPathway A 3-(4-Aminophenoxy)propane-1,2-diol (Dermal/Inhalation Exposure) B Cytochrome P450 (Hepatic Metabolism) A->B Absorption & Transport C N-Hydroxylamine Intermediate (Reactive Metabolite) B->C N-oxidation D Hemoglobin Oxidation C->D Erythrocyte Entry F Covalent Binding to Macromolecules C->F Electrophilic Attack E Methemoglobinemia (Hypoxia) D->E Fe2+ to Fe3+ shift G DNA Adduct Formation (Potential Mutagenicity) F->G Cellular Toxicity

Fig 1: Proposed metabolic activation pathway of aromatic amines leading to systemic toxicity.

Mandatory Personal Protective Equipment (PPE) Matrix

Because aromatic amines do not always cause immediate severe skin burns or corneal injury, exposure can easily go unnoticed until systemic symptoms appear[4]. A self-validating PPE system is non-negotiable.

Protection CategoryRecommended EquipmentRegulatory StandardScientific Rationale
Dermal / Hand Butyl rubber or Viton™ gloves (Double-gloving recommended).EN 374 (EU) / ASTM F739 (US)Nitrile is sufficient for brief incidental contact, but the diol-amine structure can permeate standard thin nitrile over time. Butyl rubber provides a superior barrier against aromatic amines[5][6].
Ocular / Face Chemical splash goggles (tight-fitting). Add a face shield for scaling up.EN 166 (EU) / ANSI Z87.1 (US)Prevents micro-particulate dust or solvent-dissolved splashes from contacting the highly vascularized ocular mucosa[5][7].
Respiratory N95/P100 particulate respirator or Half-mask with P3 filter.NIOSH (US) / EN 143 (EU)Mandatory if handling dry powders outside of a certified fume hood to prevent inhalation of aerosolized particulates[5].
Body Flame-resistant (Nomex) or standard 100% cotton lab coat (fully buttoned).General Lab SafetySynthetic fabrics can melt into the skin during a fire; cotton provides a breathable, easily removable barrier against dry chemical spills[5].

Step-by-Step Operational Workflow

The following protocol ensures that every step of handling 3-(4-Aminophenoxy)propane-1,2-diol is a self-validating system, minimizing the risk of aerosolization and cross-contamination.

HandlingWorkflow S1 1. Risk Assessment & PPE Donning S2 2. Containment (Certified Fume Hood) S1->S2 S3 3. Dispensing (Anti-static tools) S2->S3 S4 4. Experimental Execution S3->S4 S5 5. Decontamination & PPE Doffing S4->S5 S6 6. Hazardous Waste Disposal S5->S6

Fig 2: Step-by-step operational workflow for handling 3-(4-Aminophenoxy)propane-1,2-diol.

Phase 1: Preparation & Containment
  • Airflow Verification: Verify that the chemical fume hood is operating at an optimal face velocity (typically 80–120 feet per minute). Never handle the dry powder on an open bench[5].

  • Static Mitigation: Aromatic amine powders can carry static charges, causing them to aerosolize when a container is opened[2]. Use an anti-static gun (Zerostat) on the weighing vessel and use grounded, non-sparking spatulas[8].

  • Spill Kit Staging: Ensure vermiculite, paper towels, and a dilute acidic cleaning solution (e.g., 1M HCl or citric acid) are within arm's reach[1].

Phase 2: Dispensing & Execution
  • Weighing Protocol: Tare a sealable weighing boat or a pre-weighed vial. Transfer the required mass of 3-(4-Aminophenoxy)propane-1,2-diol inside the fume hood. Seal the vessel before transporting it to an analytical balance if the balance is located outside the hood.

  • Solvent Addition: When dissolving the compound, add the solvent slowly down the side of the vessel to prevent dust kick-up. The 1,2-diol moiety makes this compound highly soluble in polar protic and aprotic solvents (e.g., Methanol, DMSO, DMF).

Phase 3: Decontamination
  • Chemical Quenching: Wipe down spatulas, balances, and hood surfaces with a damp paper towel. Because the compound contains a basic amine, wiping surfaces with a mildly acidic solution (which protonates the amine, forming a highly water-soluble salt) followed by a water wipe is highly effective for complete decontamination.

  • PPE Doffing: Remove outer gloves using the "beak method" (pulling the glove inside out without touching the exterior) to avoid skin contact[7]. Wash hands immediately with copious amounts of soap and water[6].

Emergency Response & Spill Management

In the event of an accidental release or exposure, immediate action is critical to prevent systemic absorption.

Exposure RouteImmediate Action (First 15 Minutes)Follow-up Protocol
Dermal Contact Remove contaminated clothing immediately. Flush skin in a safety shower for a minimum of 15 minutes[6][7].Do not use solvents to wash skin, as this increases absorption. Seek medical evaluation for methemoglobinemia symptoms (cyanosis)[1].
Ocular Contact Utilize the emergency eyewash station. Hold eyelids open to ensure complete irrigation[6].Remove contact lenses if present and easy to do. Consult an ophthalmologist immediately[7].
Inhalation Evacuate the individual to fresh air. Keep at rest in a position comfortable for breathing[7].Administer oxygen if breathing is labored. Call a POISON CENTER immediately[2][9].
Dry Spill Do not sweep dry powder. Cover with damp paper towels or an inert absorbent (vermiculite) to suppress dust[1][6].Collect in a sealed, labeled container. Decontaminate the surface with a mild acid wash[6].

Waste Disposal Plan

Aromatic amines and their derivatives are notoriously detrimental to aquatic ecosystems, often carrying an H410: Very toxic to aquatic life with long lasting effects classification[2][10].

  • Aqueous Waste: Never discharge solutions containing 3-(4-Aminophenoxy)propane-1,2-diol into the municipal sewer system[8][11]. Collect all aqueous washings in a dedicated, clearly labeled "Aqueous Aromatic Amine Waste" carboy.

  • Organic Waste: If the compound is dissolved in organic solvents during synthesis, dispose of it in a "Halogenated" or "Non-Halogenated" organic waste container, depending on the solvent used.

  • Solid Waste: Contaminated gloves, paper towels, and empty reagent bottles must be placed in solid hazardous waste bins designated for incineration by a licensed environmental contractor[5].

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at:[Link][1]

  • Safety Data Sheet: 4-Aminophenol - Carl ROTH. Available at: [Link][3]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution - SKC Inc. Available at: [Link][7]

Sources

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